3-Bromo-2-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDXAMRGYMDTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346648 | |
| Record name | 3-Bromo-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7766-23-6 | |
| Record name | 3-Bromo-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-2-methylphenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive methodology for the synthesis of 3-bromo-2-methylphenol from its corresponding aniline precursor, 3-bromo-2-methylaniline. The core of this transformation relies on a well-established two-step, one-pot process involving the diazotization of the primary aromatic amine followed by the thermal hydrolysis of the intermediate diazonium salt. This document moves beyond a simple recitation of steps to elucidate the critical chemical principles, mechanistic underpinnings, and safety protocols that ensure a successful and reproducible outcome. Detailed experimental procedures, purification techniques, characterization data, and a thorough discussion of the inherent hazards are presented to equip researchers with the knowledge required for a safe and efficient synthesis.
Introduction and Strategic Overview
This compound is a valuable substituted phenol intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure offers three distinct points for further functionalization: the hydroxyl group, the bromine atom, and the methyl-activated aromatic ring. The conversion from 3-bromo-2-methylaniline is a classic and highly effective synthetic route that leverages the unique reactivity of aromatic diazonium salts.[2][3]
The overall transformation proceeds via two key stages:
-
Diazotization: The primary amine (aniline derivative) is converted into a highly reactive diazonium salt using nitrous acid, which is generated in situ.[4][5]
-
Hydrolysis: The diazonium group, an excellent leaving group, is displaced by a hydroxyl group from water upon heating, yielding the target phenol with the liberation of nitrogen gas.[6][7]
This guide is structured to provide not just a protocol, but a field-proven understanding of why each step is performed in a specific manner, reflecting a deep-seated commitment to scientific integrity and laboratory safety.
Mechanistic & Scientific Foundations
A thorough grasp of the underlying mechanisms is paramount for troubleshooting and optimizing the synthesis. The reaction is logically divided into the formation of the key intermediate and its subsequent conversion.
Pillar 1: The Diazotization Reaction
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry.[2] The process begins with the in situ generation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite and a strong mineral acid, typically sulfuric acid in this case.[5]
The mechanism unfolds as follows:
-
Formation of the Electrophile: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromo-2-methylaniline attacks the nitrosonium ion, forming an N-nitrosamine intermediate.
-
Tautomerization & Dehydration: A series of proton transfers (tautomerization) and the final acid-catalyzed elimination of a water molecule result in the formation of the stable, resonance-delocalized 3-bromo-2-methylbenzenediazonium ion.[8][9]
Critical Causality: The reaction is conducted at low temperatures (0–5 °C) because aromatic diazonium salts, while more stable than their aliphatic counterparts, are thermally labile and can decompose prematurely or explosively if allowed to warm or isolate in a dry state.[10][11]
Pillar 2: Hydrolysis of the Diazonium Salt
The diazonium salt is an exceptionally useful synthetic intermediate primarily because the diazonio group (-N₂⁺) is one of the best known leaving groups in organic chemistry, departing as stable dinitrogen gas (N₂).[3] In this synthesis, the diazonium salt solution is heated, allowing water to act as a nucleophile.[12][13] This reaction, while not a classic copper-catalyzed Sandmeyer reaction, is often grouped with them as a transformation of a diazonium salt.[14][15] The thermal energy supplied overcomes the activation energy for the C-N bond cleavage, driving the irreversible formation of the phenol and nitrogen gas.
In-Depth Experimental Protocol
This protocol is designed as a self-validating system, with built-in checks and explanations for critical steps.
Reagents and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 3-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | 6.00 g | 1.00 | Starting material. Toxic.[16][17] |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~52.5 mL | ~26 | Catalyst and solvent. Corrosive. |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.45 g | 1.10 | Diazotizing agent. Oxidizer. |
| Diethyl Ether (or MTBE) | (C₂H₅)₂O | 74.12 | ~200 mL | - | Extraction solvent. Flammable. |
| Sodium Hydroxide (10% aq.) | NaOH | 40.00 | As needed | - | For extraction/work-up. Corrosive. |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | - | Drying agent. |
| Deionized Water | H₂O | 18.02 | As needed | - | Solvent. |
| Equipment | - | - | - | - | - |
| 3-Neck Round Bottom Flask | - | - | 500 mL | - | Main reaction vessel. |
| Dropping Funnel | - | - | 100 mL | - | For controlled addition of NaNO₂. |
| Thermometer | - | - | - | - | To monitor reaction temperature. |
| Magnetic Stirrer/Stir Bar | - | - | - | - | For efficient mixing. |
| Ice Bath | - | - | - | - | For temperature control. |
| Heating Mantle | - | - | - | - | For hydrolysis step. |
| Separatory Funnel | - | - | 500 mL | - | For liquid-liquid extraction. |
| Rotary Evaporator | - | - | - | - | For solvent removal. |
Step-by-Step Synthesis Workflow
Procedure:
-
Preparation of the Amine Salt Solution: In a 500 mL three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel, carefully add 3-bromo-2-methylaniline (6.0 g, 32.2 mmol). To this, slowly add a solution of sulfuric acid (38.7 mL) in water while stirring.[12]
-
Expertise Insight: The formation of the anilinium salt is exothermic. Pre-dissolving the amine in the acid ensures it is fully protonated and ready for diazotization.
-
-
Diazotization: Cool the stirred mixture to 0 °C using an ice-salt bath. Prepare a solution of sodium nitrite (2.45 g, 35.5 mmol, 1.1 eq) in ~15 mL of water and cool it in the ice bath. Add this cold sodium nitrite solution dropwise to the amine suspension over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.[12][13]
-
Trustworthiness: This is the most critical step. Slow addition is mandatory to control the reaction's exothermicity and prevent the formation of hazardous nitrogen oxide gases and decomposition of the product.[10][11] After the addition is complete, stir the resulting solution at 0-5 °C for an additional 15 minutes.
-
-
Hydrolysis: Remove the ice bath. To the cold diazonium salt solution, add an additional volume of concentrated sulfuric acid (13.75 mL).[12] Fit the flask with a condenser. Carefully heat the reaction mixture to 100 °C using a heating mantle.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Transfer the dark mixture to a separatory funnel and dilute with ~100 mL of cold water. Extract the aqueous phase with diethyl ether (3 x 75 mL).
-
Expertise Insight: The desired phenol product is organic-soluble. Multiple extractions ensure a high recovery from the aqueous phase.
-
-
Purification via Extraction: Combine the organic extracts and wash them with water (1 x 50 mL). Next, extract the combined organic layers with 10% aqueous sodium hydroxide (2 x 50 mL). The phenol will deprotonate to form the water-soluble sodium phenoxide, which moves to the aqueous layer, leaving non-acidic impurities behind in the ether.
-
Self-Validation: This acid-base extraction is a highly effective purification step. The aqueous phenoxide layer can be carefully re-acidified with cold, concentrated HCl until it is acidic (pH ~1), at which point the phenol will precipitate or form an oil. Re-extract the purified phenol back into diethyl ether (3 x 50 mL).
-
-
Final Steps: Wash the final combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The result should be the crude this compound as a light brown or off-white solid.[12][13] An expected yield is approximately 4.9-5.2 g (82-87%).[12]
Product Purification and Characterization
While the acid-base extraction provides significant purification, further steps may be required to achieve high purity for drug development applications.
-
Purification: The crude solid can be purified by silica gel column chromatography using a solvent system such as ethyl acetate/hexanes.[12] Alternatively, recrystallization from a suitable solvent like hexanes or toluene can be employed.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical methods.
-
Physical Properties: White to brown solid. Melting Point: 95 °C.
-
¹H NMR Spectroscopy: Expect characteristic peaks for the three aromatic protons, a broad singlet for the phenolic -OH, and a singlet for the methyl (-CH₃) group.[13]
-
FT-IR Spectroscopy: Look for a broad absorption band around 3200-3600 cm⁻¹ (O-H stretch) and sharp peaks in the aromatic region (1400-1600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.
-
Mandatory Safety & Hazard Management
The synthesis of diazonium salts is a potentially hazardous operation and must be treated with the utmost respect and caution.
-
Explosion Hazard: Diazonium salts are notoriously unstable and can decompose explosively, especially if isolated as dry solids or subjected to heat, shock, or friction.[11][18] NEVER attempt to isolate the diazonium salt intermediate. Always generate it in situ in a cold solution and use it immediately.[10][19]
-
Gas Evolution: The diazotization step can release toxic nitrogen oxides (NOx) if the temperature is not controlled. The hydrolysis step releases a large volume of nitrogen gas. Both steps MUST be performed in a well-ventilated chemical fume hood with the sash at the appropriate height.[4][10]
-
Reagent Hazards: Concentrated sulfuric acid is extremely corrosive. 3-bromo-2-methylaniline is toxic. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
The 12 Cardinal Rules for Handling Diazonium Salts: A summary of best practices dictates that the operator must: use stoichiometric nitrite, control temperature below 5 °C, ensure proper venting, never allow the salt to precipitate or dry out, and be prepared to quench any unreacted diazonium salt before workup.[10][11][19]
Conclusion
The transformation of 3-bromo-2-methylaniline to this compound via diazotization and hydrolysis is a robust and high-yielding synthetic method. Its success hinges on a disciplined approach to the experimental protocol, particularly the rigorous control of temperature during the formation of the diazonium salt intermediate. By integrating a deep understanding of the reaction mechanism with stringent safety protocols, researchers can reliably access this valuable building block for application in medicinal chemistry and materials science.
References
- 1. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 5. Diazotisation [organic-chemistry.org]
- 6. organicchemistryguide.com [organicchemistryguide.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 7766-23-6 [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. PubChemLite - 3-bromo-2-methylaniline (C7H8BrN) [pubchemlite.lcsb.uni.lu]
- 17. 3-Bromo-2-methylaniline, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 18. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-methylphenol, with a Core Focus on its Melting Point
This guide provides a comprehensive technical overview of the physical properties of 3-Bromo-2-methylphenol, with a specialized focus on its melting point. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental determination, and practical significance of this critical physical constant.
Introduction to this compound
This compound is an aromatic organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a phenol ring substituted with a bromine atom and a methyl group, imparts specific physical and chemical properties that are crucial for its application in synthetic chemistry. A thorough understanding of its physical characteristics, particularly its melting point, is paramount for its identification, purity assessment, and quality control.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7766-23-6 | |
| Molecular Formula | C₇H₇BrO | [4] |
| Molecular Weight | 187.03 g/mol | [4] |
| Appearance | White to yellow to brown solid | |
| Melting Point | Approximately 95 °C | [4] |
| Purity (typical) | ≥98% | [4] |
The Scientific Imperative of the Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1°C.[5] This physical constant is a fundamental property of a compound and serves two primary purposes in a scientific setting: identification and purity assessment.[2][5]
The presence of impurities disrupts the crystal lattice of a solid, leading to a phenomenon known as melting point depression.[2] This results in a lower and broader melting range compared to the pure compound.[2][5] Therefore, the sharpness and value of the melting point are direct indicators of the purity of a substance. In the pharmaceutical industry, precise melting point determination is a critical quality control parameter for active pharmaceutical ingredients (APIs) and intermediates.[3][5]
Theoretical Framework and Influential Factors
The melting point is influenced by the strength of the intermolecular forces within the crystal lattice. Factors that can affect the melting point of this compound include:
-
Purity: As previously discussed, impurities are the most significant factor causing a depression and broadening of the melting range.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can result in different melting points. Each polymorph has a unique crystal lattice arrangement and, consequently, a distinct melting point.
-
Experimental Conditions: The rate of heating during the measurement can influence the observed melting point. A rapid heating rate may not allow for thermal equilibrium between the sample and the thermometer, leading to an erroneously high and broad melting range.
Authoritative Methodology for Melting Point Determination
The accurate determination of the melting point of this compound requires a standardized and well-calibrated methodology. The United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature" provides an authoritative standard for this procedure.
Instrument Calibration: The Foundation of Accuracy
Prior to any sample analysis, the melting point apparatus must be calibrated to ensure the accuracy of the temperature readings. This is achieved by measuring the melting points of certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.
Table 2: Common Reference Standards for Melting Point Calibration
| Reference Standard | Melting Point (°C) |
| Vanillin | 81-83 |
| Acetanilide | 114-116 |
| Sulfanilamide | 164.5-166.5 |
| Caffeine | 235-237.5 |
A calibration curve or a correction factor should be established and applied to all subsequent measurements.
Detailed Experimental Protocol for this compound
This protocol outlines the step-by-step procedure for the accurate determination of the melting point of this compound.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
-
Calibrated thermometer or temperature probe
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the sample in a clean, dry mortar and gently grind it into a fine, uniform powder. This ensures efficient and even heat transfer.
-
-
Capillary Tube Packing:
-
Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of sample will enter the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.
-
Repeat until a packed column of 2-3 mm in height is achieved. Proper packing is crucial for accurate results.
-
-
Melting Point Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to approximately 10-15°C below the expected melting point of 95°C.
-
Begin heating at a slow, controlled rate of approximately 1-2°C per minute. A slow heating rate is essential for observing the precise melting range.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded temperature range is the melting point of the sample.
-
-
Repeatability:
-
Perform the measurement in triplicate to ensure the reproducibility of the results. The values should be in close agreement.
-
Data Interpretation and Characterization
A pure sample of this compound is expected to exhibit a sharp melting range close to its literature value of 95°C. A melting range broader than 2°C or a value significantly lower than 95°C suggests the presence of impurities.
For comprehensive characterization, the melting point data should be complemented with spectroscopic analysis.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | Provides information on the number and environment of protons, confirming the presence of the methyl group, aromatic protons, and the hydroxyl proton. |
| ¹³C NMR | Indicates the number of unique carbon environments in the molecule, consistent with the structure of this compound. |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, and C-Br stretch. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides fragmentation patterns that can be used to confirm its structure. |
Logical Workflow and Visualization
The following diagrams illustrate the key workflows for ensuring the integrity and accuracy of melting point determination.
Caption: Workflow for Accurate Melting Point Determination.
Significance in Drug Development
In the context of drug development, the melting point of an intermediate like this compound is a critical parameter.[6] It not only confirms the identity and purity of the material used in subsequent synthetic steps but also provides insights into its solid-state properties.[2][3] These properties can influence factors such as solubility, stability, and handling characteristics, all of which are important considerations in the development of a robust and reproducible manufacturing process for an active pharmaceutical ingredient.[5][6][7]
Conclusion
The melting point of this compound is a fundamental physical property that is indispensable for its characterization. An accurate and precise determination of its melting point, conducted with a calibrated instrument and a meticulous protocol, provides invaluable information regarding its identity and purity. For researchers and professionals in the pharmaceutical and chemical industries, a comprehensive understanding and application of the principles and methodologies outlined in this guide are essential for ensuring the quality and integrity of their scientific work.
References
- 1. This compound | 7766-23-6 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. nano-lab.com.tr [nano-lab.com.tr]
- 4. chemscene.com [chemscene.com]
- 5. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 6. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 3-Bromo-2-methylphenol: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with this compound. It moves beyond basic data to provide in-depth insights into its synthesis, reactivity, and practical applications, grounded in established chemical principles and safety protocols.
This compound (CAS No. 7766-23-6) is an aromatic organic compound that serves as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its structure, featuring a phenol ring substituted with both a bromine atom and a methyl group, provides a unique combination of reactive sites for further chemical transformations.[1]
The fundamental properties of this compound are summarized below. These data points are critical for designing experiments, performing stoichiometric calculations, and ensuring safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrO | [2][3][4][5][6][7] |
| Molecular Weight | 187.03 g/mol | [2][3][8] |
| CAS Number | 7766-23-6 | [2][3][4] |
| Appearance | Light yellow crystal / White to yellow solid | |
| Melting Point | 95°C | [5][9] |
| Boiling Point | ~220.79°C (at 760 mmHg) | [4] |
| Density | ~1.6 g/cm³ (estimate) | [5][9] |
| IUPAC Name | This compound | [6] |
| Synonyms | 3-Bromo-o-cresol, 2-Methyl-3-bromophenol | [2][4][5] |
Section 2: Synthesis Protocol and Mechanistic Insights
The most common laboratory-scale synthesis of this compound involves the diazotization of 3-bromo-2-methylaniline, followed by hydrolysis of the resulting diazonium salt. This is a variation of the Sandmeyer reaction, where water acts as the nucleophile to introduce the hydroxyl group.
Expertise & Experience: Causality Behind the Protocol
The success of this synthesis hinges on careful temperature control. Diazonium salts are notoriously unstable at higher temperatures and can decompose uncontrollably. Cooling the initial reaction to 0-5°C is essential to ensure the stable formation of the diazonium intermediate.[5] The subsequent heating step is a controlled decomposition, driving the hydrolysis reaction to replace the diazonium group with a hydroxyl group.[5][7] The choice of a strong acid like sulfuric acid is crucial for both forming nitrous acid in situ from sodium nitrite and providing the acidic medium for the hydrolysis step.
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Detailed Step-by-Step Methodology
Protocol synthesized from literature procedures.[5][7]
-
Dissolution: Dissolve 20 g (107 mmol) of 3-bromo-2-methylaniline in 150 mL of aqueous 1.0M sulfuric acid in a suitable reaction vessel.
-
Cooling: Place the vessel in an ice-salt bath and cool the mixture to 0°C with constant stirring.
-
Diazotization: Slowly add a solution of 8.9 g (129 mmol) of sodium nitrite in 20 mL of water dropwise. The rate of addition should be controlled to maintain the temperature below 5°C. Stir for an additional 15 minutes after the addition is complete.
-
Hydrolysis: Carefully add concentrated sulfuric acid (approx. 14 mL) dropwise to the reaction mixture. After addition, remove the ice bath and heat the system to 100°C for 1 hour. Gas evolution (N₂) will be observed.
-
Extraction: Cool the mixture back to room temperature, dilute with water, and transfer to a separatory funnel. Extract the aqueous phase twice with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography to yield this compound.
Section 3: Applications in Advanced Organic Synthesis
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional components: the hydroxyl group, the bromine atom, and the aromatic ring. This allows for selective and sequential modifications, making it a valuable building block for complex target molecules.
Caption: Key synthetic transformations of this compound.
-
Reactions at the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide. This nucleophile can undergo Williamson ether synthesis to form ethers or be acylated to form esters, which are common moieties in biologically active molecules.
-
Reactions at the Bromine Atom: The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Furthermore, it enables Buchwald-Hartwig amination for the synthesis of complex amines and can be converted into an organometallic reagent (e.g., Grignard or organolithium) for subsequent reactions with electrophiles.
Section 4: Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. The compound is classified as hazardous, and adherence to safety guidelines is mandatory to minimize risk to personnel.
Trustworthiness: A Self-Validating Safety System
The protocols described herein are designed for execution by trained professionals within a controlled laboratory environment equipped with functioning safety equipment. This includes chemical fume hoods, eyewash stations, and safety showers. The use of appropriate Personal Protective Equipment (PPE) is non-negotiable and forms the basis of a self-validating safety culture where risks are proactively managed.
| Hazard Class | GHS Hazard Statement | Precautionary Codes (Examples) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | - |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Data compiled from multiple sources.[2][4][10][11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Wear protective gloves, clothing, and eye/face protection.[12][13] Avoid breathing dust and prevent contact with skin and eyes.[12][13] Wash hands thoroughly after handling.[11]
-
Storage: Store in a dry, cool, and well-ventilated place.[11][12] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. 7766-23-6 this compound AKSci W8421 [aksci.com]
- 4. This compound CAS 7766-23-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. echemi.com [echemi.com]
- 6. 3-Bromo-2-methyl phenol 95% | CAS: 7766-23-6 | AChemBlock [achemblock.com]
- 7. This compound | 7766-23-6 [chemicalbook.com]
- 8. 2-Bromo-3-methylphenol | C7H7BrO | CID 265090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. This compound | 7766-23-6 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic Elucidation of 3-Bromo-2-methylphenol: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-2-methylphenol (CAS No. 7766-23-6), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] A multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous structural confirmation and purity assessment of this molecule. This document is intended for researchers and professionals in drug development and chemical synthesis, offering both foundational principles and field-proven insights into the interpretation of the spectral data.
Molecular Structure and Analytical Strategy
The structural integrity of a synthetic intermediate is paramount to the success of a multi-step synthesis. For this compound, a substituted aromatic compound, each spectroscopic technique provides a unique piece of the structural puzzle.
-
NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework, including the number of unique proton and carbon environments, their connectivity, and the electronic effects of the substituents (-OH, -Br, -CH₃) on the aromatic ring.
-
FT-IR Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this molecule, we anticipate signals for the hydroxyl group, the aromatic ring, and the carbon-halogen bond.
-
Mass Spectrometry: Determines the molecular weight and provides information about the molecule's fragmentation pattern, which can further confirm its structure. The presence of bromine, with its distinct isotopic signature, is a key feature to be observed.
The following workflow diagram illustrates the logical process for comprehensive spectroscopic analysis.
References
Reactivity and stability of 3-Bromo-2-methylphenol
An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-2-methylphenol
Abstract
This compound (CAS No. 7766-23-6) is a substituted phenol that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its chemical behavior is dictated by the interplay of three distinct functional groups on the aromatic ring: a strongly activating hydroxyl group, a weakly activating methyl group, and a deactivating but ortho-, para-directing bromine atom. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its electronic structure, characteristic reactions, degradation pathways, and best practices for handling and storage, supported by detailed experimental protocols and mechanistic diagrams.
Molecular Structure and Electronic Profile
The reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents on the benzene ring.
-
Hydroxyl (-OH) Group: As a powerful activating group, the hydroxyl moiety dramatically increases the electron density of the aromatic ring through resonance.[3][4] The lone pairs on the oxygen atom are delocalized into the π-system, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack.[5] This effect is dominant and directs incoming electrophiles primarily to the ortho and para positions.
-
Methyl (-CH₃) Group: The methyl group is a weak activating group that donates electron density through an inductive effect and hyperconjugation, further enhancing the ring's nucleophilicity. It also exhibits ortho-, para-directing effects.
-
Bromine (-Br) Atom: Halogens present a dualistic nature. Bromine is more electronegative than carbon, withdrawing electron density via the inductive effect, which deactivates the ring towards electrophilic substitution compared to benzene. However, through resonance, its lone pairs can donate electron density, which, while weaker than the inductive withdrawal, is sufficient to direct incoming electrophiles to the ortho and para positions.
The cumulative effect of these groups makes the this compound ring highly activated towards electrophilic aromatic substitution, with the hydroxyl group's influence being paramount. The substitution pattern channels incoming electrophiles to the C4 (para to -OH) and C6 (ortho to -OH) positions.
Chemical Reactivity Profile
The rich electronic nature of this compound allows it to participate in a variety of chemical transformations.
Electrophilic Aromatic Substitution (EAS)
Phenols are highly susceptible to EAS, often reacting under milder conditions than benzene and sometimes without the need for a Lewis acid catalyst.[5][6]
-
Halogenation: Due to the highly activated ring, halogenation of phenols is rapid. Treating phenol with bromine water typically leads to the formation of a white precipitate of the polysubstituted 2,4,6-tribromophenol.[3][5] For this compound, reaction with bromine in a non-polar solvent would likely lead to substitution at the highly activated C4 and C6 positions.
-
Nitration: Reaction with dilute nitric acid at low temperatures can introduce a nitro (-NO₂) group, yielding a mixture of ortho- and para-nitrophenols.[3][4] Given the existing substitution on this compound, nitration would be expected at the C4 and C6 positions. The use of concentrated nitric acid can lead to polysubstitution and oxidation.[4]
-
Sulfonation: Sulfonation with concentrated sulfuric acid is also feasible. The reaction is temperature-dependent; at lower temperatures, the ortho-product is favored, while higher temperatures yield the more thermodynamically stable para-product.[7]
Fig 1: General mechanism for Electrophilic Aromatic Substitution.
Reactions Involving the Hydroxyl Group
-
Acidity and Phenoxide Formation: Phenols are weak acids. In the presence of a strong base like sodium hydroxide, this compound is deprotonated to form the corresponding sodium phenoxide. This phenoxide ion is an even more powerful nucleophile and ring activator than the neutral phenol.[5]
-
Williamson Ether Synthesis: The phenoxide ion can act as a nucleophile, reacting with alkyl halides to form ethers. This is a classic Sₙ2 reaction.[6][8]
-
Esterification: The hydroxyl group can react with acyl halides or acid anhydrides to form phenyl esters.
Oxidation to Quinones
Phenols are readily oxidized to form quinones, often resulting in colored products.[9][10] The oxidation can be carried out using various oxidizing agents such as chromic acid (Na₂Cr₂O₇) or hypervalent iodine reagents.[10][11] The oxidation of this compound would lead to the formation of a substituted benzoquinone.
Nucleophilic Aromatic Substitution
Nucleophilic substitution on an aryl halide is generally difficult and requires either harsh conditions (e.g., high temperature and pressure) or the presence of strong electron-withdrawing groups on the ring.[6] Given that this compound contains activating groups (-OH, -CH₃), standard nucleophilic substitution at the bromine-bearing carbon is not a favored pathway.
Stability and Degradation
The long-term stability of phenolic compounds is a critical consideration for their storage and application. They are generally susceptible to degradation influenced by several environmental factors.
-
Oxidative Degradation: Exposure to air (oxygen) is a primary cause of degradation. Phenols can auto-oxidize, a process often catalyzed by light or trace metal ions, leading to the formation of colored quinone-type compounds and other degradation products.[12]
-
Photodegradation: Many phenolic compounds are light-sensitive.[13] Exposure to sunlight, particularly UV radiation, can initiate free-radical reactions that degrade the molecule, leading to a loss of purity and discoloration.[14]
-
Thermal Degradation: Elevated temperatures accelerate the rate of both oxidative and other degradation pathways.[15][16] Studies have shown that the degradation rate of phenolic compounds increases significantly with rising temperatures.[16]
Fig 2: Factors influencing the degradation of this compound.
Data and Protocols
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 7766-23-6 | [17] |
| Molecular Formula | C₇H₇BrO | [17][18] |
| Molecular Weight | 187.03 g/mol | [17][18] |
| Appearance | White to yellow to brown solid | |
| Melting Point | 95 °C | [19][20] |
| Storage Temperature | Room Temperature | [17] |
Recommended Storage Protocol
To ensure the long-term integrity of this compound, the following storage protocol is recommended based on established principles for phenolic compounds:
-
Container: Store in a tightly sealed, airtight container to minimize exposure to oxygen and moisture. Amber glass bottles are preferred to protect against light.
-
Atmosphere: For maximum stability, especially for long-term storage or high-purity samples, purge the container with an inert gas such as argon or nitrogen before sealing.[12]
-
Temperature: Store in a cool, dry, and well-ventilated area away from heat sources.[21][22] Refrigeration may be considered to further slow degradation, although it should be stored at room temperature according to suppliers.[17]
-
Light: Protect from direct sunlight and strong artificial light at all times.[12][13] Store in a dark location or use light-blocking containers.
Synthesis Protocol: From 3-Bromo-2-methylaniline
The following is a representative protocol for the synthesis of this compound via diazotization of the corresponding aniline, a common method for preparing phenols.[18][19]
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
3-bromo-2-methylaniline
-
Sulfuric acid (H₂SO₄), concentrated and 1M solution
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Diethyl ether (Et₂O) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Diazotization: In a flask, dissolve 3-bromo-2-methylaniline (1.0 eq) in 1M aqueous sulfuric acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Hydrolysis: To the cold diazonium salt solution, slowly and carefully add concentrated sulfuric acid.
-
Gently warm the reaction mixture and then heat to reflux (approx. 100 °C) for 1 hour. Nitrogen gas will evolve as the diazonium group is replaced by a hydroxyl group.
-
Workup and Purification: Cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture multiple times with diethyl ether.
-
Combine the organic extracts and wash with water and/or brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by silica gel column chromatography or recrystallization.[18]
Fig 3: Workflow for the synthesis of this compound.
Conclusion
This compound is a highly functionalized aromatic compound whose chemistry is dominated by the powerful activating effects of its hydroxyl group. This leads to a high propensity for electrophilic aromatic substitution at the C4 and C6 positions. Concurrently, its phenolic nature makes it susceptible to oxidation and degradation from light and heat. A thorough understanding of these reactivity and stability profiles is essential for its effective use in chemical synthesis. By implementing appropriate handling and storage protocols, researchers can ensure the integrity of this valuable intermediate, facilitating its successful application in the development of novel pharmaceuticals and other advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. savemyexams.com [savemyexams.com]
- 4. oms.bdu.ac.in [oms.bdu.ac.in]
- 5. byjus.com [byjus.com]
- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemscene.com [chemscene.com]
- 18. This compound | 7766-23-6 [chemicalbook.com]
- 19. echemi.com [echemi.com]
- 20. echemi.com [echemi.com]
- 21. fishersci.com [fishersci.com]
- 22. 3-Bromo-2-methyl phenol 95% | CAS: 7766-23-6 | AChemBlock [achemblock.com]
A Comprehensive Guide to the Safe Handling of 3-Bromo-2-methylphenol for Research and Development Professionals
Introduction
3-Bromo-2-methylphenol is a halogenated aromatic compound utilized as a building block in various chemical syntheses within the pharmaceutical and specialty chemical industries.[1] Like many substituted phenols, its chemical utility is matched by a significant hazard profile that demands a thorough understanding and rigorous adherence to safety protocols. The presence of both a bromine atom and a hydroxyl group on the aromatic ring influences its reactivity and toxicological properties, making it a potent irritant and a substance capable of causing systemic toxicity through dermal absorption.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a holistic, risk-based framework for handling this compound. By explaining the causality behind safety protocols and grounding them in authoritative standards, this document aims to empower laboratory personnel to work safely and effectively with this compound.
Section 1: Hazard Identification and Risk Profile
A foundational understanding of the physicochemical and toxicological properties of this compound is the first step in a robust safety assessment. This data informs every subsequent handling, storage, and emergency procedure.
Physicochemical Properties
Quantitative data for this compound has been aggregated for clear reference.
| Property | Value | Source(s) |
| CAS Number | 7766-23-6 | |
| Molecular Formula | C₇H₇BrO | [4][5] |
| Molecular Weight | 187.04 g/mol | [6] |
| Physical Form | White to yellow/brown solid | [7] |
| Melting Point | 95 °C | [4][5] |
| Boiling Point | 220.79 °C (at 760 mmHg) | |
| Flash Point | 98.1 °C | [4][5] |
| Density | ~1.6 g/cm³ | [4][5] |
GHS Classification and Toxicological Insights
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary concern with phenols is their ability to rapidly penetrate the skin, often without immediate pain due to local anesthetic properties, leading to severe burns and systemic toxicity.[2] Toxic and even fatal amounts can be absorbed through relatively small areas of skin.[2]
| GHS Classification | |
| Pictogram | GHS07 (Exclamation Mark)[8] |
| Signal Word | Warning [7][8] |
| Hazard Statements | H302: Harmful if swallowed.[8] H315: Causes skin irritation.[7][8] H319: Causes serious eye irritation.[7][8] H332: Harmful if inhaled.[9] H335: May cause respiratory irritation.[7][8] |
| Causality | The lipophilic nature of the aromatic ring allows for rapid penetration of the skin's lipid barriers. The phenolic hydroxyl group is corrosive and can cause significant tissue damage. Once absorbed, it can enter the bloodstream and exert systemic effects.[3] Inhalation of dust can irritate the respiratory tract directly.[10] |
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to mitigate risks, with personal protective equipment (PPE) serving as the final barrier.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Elimination and Substitution
Before using this compound, a critical assessment should be made to determine if the experimental goals can be achieved by eliminating its use or substituting it with a less hazardous compound. This is the most effective way to control any hazard.
Engineering Controls (The Primary Barrier)
Engineering controls are designed to physically isolate personnel from the chemical hazard. Their proper function is non-negotiable.
-
Chemical Fume Hood: All weighing, handling, and experimental use of this compound must be conducted within a properly functioning and certified chemical fume hood.[11][12] This is crucial for containing airborne dust particles and any potential vapors, preventing respiratory exposure.[10]
-
Safety Showers and Eyewash Stations: An ANSI-approved safety shower and eyewash station must be immediately available and accessible within 10 seconds of travel time from the work area.[13][14] All personnel must be trained on their location and operation before beginning work.
Administrative Controls (Safe Work Practices)
These are the standard operating procedures (SOPs) that dictate how work is performed safely.
Protocol 1: Safe Handling and Weighing
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is de-cluttered.[11] Assemble all necessary equipment (spatulas, weigh paper, secondary containers).
-
Don PPE: Put on all required PPE as detailed below.
-
Weighing: Carefully transfer the required amount of solid this compound. Avoid creating dust. Use a spatula to gently portion the compound. Do not use a brush to sweep up small spills as this can aerosolize the powder.
-
Transport: When moving the chemical within the lab, use a sealed, clearly labeled secondary container to prevent spills.
-
Post-Handling: After use, thoroughly wash hands and forearms with soap and water. Decontaminate the work surface.
Protocol 2: Storage and Segregation
-
Container: Store this compound in its original, tightly sealed container.[15][16]
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for hazardous chemicals, such as a corrosives cabinet.[17][18]
-
Segregation: Store it away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent hazardous reactions.[14][16]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and all appropriate GHS hazard warnings.
Personal Protective Equipment (PPE) (The Last Line of Defense)
PPE is essential but should never be the sole means of protection.
-
Eye Protection: Chemical safety goggles are mandatory.[9][14] A face shield should be worn in addition to goggles where splashing is possible.[2]
-
Hand Protection: Wear chemical-resistant gloves. Given the nature of phenols, butyl rubber or neoprene gloves are recommended over standard nitrile gloves for extended contact.[2] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid contaminating your skin.
-
Skin and Body Protection: A long-sleeved lab coat, long pants, and closed-toe shoes are required.[2][11] An impervious apron may be necessary for larger-scale work.
Section 3: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before an incident occurs.
Caption: Decision tree for immediate first-aid response to an exposure.
First-Aid Measures
The major hazard of phenol is its ability to cause severe burns that may be painless on initial contact.[2] Always seek immediate medical attention after any exposure, regardless of the perceived severity.[19]
-
Skin Contact:
-
Immediately begin flushing the affected area with copious amounts of water while removing all contaminated clothing and shoes.[2]
-
Use an emergency safety shower for large area exposures.[19] Continue flushing for at least 15 minutes.[2]
-
If available, after the initial water flush, begin swabbing the area repeatedly with Polyethylene Glycol (PEG) 300 or 400.[2][13]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Protocol 3: Spill Management
-
Alert and Evacuate: Immediately alert personnel in the vicinity of the spill.[13][19] For large spills, evacuate the area.[12][21]
-
Assess and Secure: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. Ensure proper ventilation.
-
Don PPE: Wear, at a minimum, a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber).[13]
-
Containment:
-
Cleanup:
-
Disposal: Collect all contaminated cleanup materials (absorbent pads, gloves, paper towels) in a heavy-duty plastic bag or a sealable container.[13][21] Label it clearly as "Hazardous Waste: this compound cleanup debris" and dispose of it according to institutional guidelines.[11]
Section 4: Waste Management and Disposal
Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.
-
Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste.[11][16] Commingling can interfere with disposal processes and is often against institutional and regulatory policy.
-
Waste Containers: Use a designated, compatible, and properly sealed hazardous waste container (e.g., a polyethylene carboy).[16] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[11]
-
Collection: This includes the neat compound, contaminated solutions, and rinsates from cleaning glassware.
-
Disposal Procedure: Follow all institutional, local, and federal regulations for hazardous waste disposal.[15][21] Do not dispose of this compound down the drain or as regular solid waste.[16]
Conclusion
This compound is a valuable reagent that can be used safely when its hazards are understood and respected. A safety-first mindset, built upon the principles of the hierarchy of controls, is paramount. By consistently utilizing engineering controls like fume hoods, adhering to established administrative protocols, and correctly using personal protective equipment, researchers can effectively mitigate the risks associated with this compound. Crucially, being prepared for emergencies through training and knowledge of first-aid and spill cleanup procedures ensures a swift and effective response, protecting both the individual and the laboratory environment.
References
- 1. This compound | 7766-23-6 [chemicalbook.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 3-Bromo-4-methylphenol | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7766-23-6 this compound AKSci W8421 [aksci.com]
- 8. chemscene.com [chemscene.com]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. fishersci.com [fishersci.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. ehs.wwu.edu [ehs.wwu.edu]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
An In-depth Technical Guide on the Solubility of 3-Bromo-2-methylphenol in Common Organic Solvents
Abstract
This technical guide provides a detailed analysis of the solubility of 3-bromo-2-methylphenol, a crucial intermediate in the pharmaceutical and fine chemical industries. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document synthesizes theoretical solubility principles with extrapolated data from structurally analogous compounds to present a comprehensive solubility profile. Furthermore, a rigorous, step-by-step experimental protocol for the accurate determination of solubility via the shake-flask method is provided, empowering researchers to generate precise data tailored to their specific applications. This guide is designed to be an essential resource for researchers, chemists, and drug development professionals, facilitating optimized process development, formulation design, and synthetic strategies involving this compound.
Introduction to this compound and its Physicochemical Significance
This compound, also known as 3-bromo-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇BrO. It presents as a solid at room temperature, with a melting point of approximately 95°C and a molecular weight of about 187.04 g/mol . Its molecular structure, featuring a phenol ring substituted with a bromine atom and a methyl group, imparts a unique combination of reactivity and physicochemical properties that make it a valuable building block in organic synthesis.[1]
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate in various solvents is a cornerstone of chemical process development. It dictates critical parameters for:
-
Reaction Kinetics: Ensuring reactants are in the same phase for efficient molecular interaction.
-
Purification Strategies: Selecting appropriate solvents for techniques like crystallization and chromatography.
-
Formulation Development: Designing stable and bioavailable drug products.
-
Overall Process Efficiency and Cost-Effectiveness: Optimizing solvent usage and product yield.
A thorough understanding of the solubility of this compound is therefore indispensable for its effective utilization in research and manufacturing.
Theoretical Framework of Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage is underpinned by the thermodynamics of mixing, where the Gibbs free energy change (ΔG) of dissolution must be negative for the process to be spontaneous. The interplay between enthalpy (ΔH) and entropy (ΔS) dictates this spontaneity.
The solubility of this compound is primarily influenced by the following molecular characteristics:
-
Polarity and Hydrogen Bonding: The hydroxyl (-OH) group on the phenol ring is polar and capable of acting as both a hydrogen bond donor and acceptor. This facilitates strong intermolecular interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).
-
Lipophilicity: The benzene ring, along with the methyl (-CH₃) and bromo (-Br) substituents, contributes to the molecule's nonpolar character. This lipophilicity promotes solubility in nonpolar solvents (e.g., toluene, hexane) through van der Waals forces.
-
Molecular Size and Shape: The presence of the bromine atom increases the molecular weight and volume of the cresol backbone, which can influence the energy required to create a cavity in the solvent for the solute molecule.
Consequently, a nuanced solubility profile is expected for this compound, with significant solubility in a range of polar organic solvents and more limited solubility in highly nonpolar or aqueous systems.
Estimated Quantitative Solubility of this compound
Disclaimer: The following data are estimations based on the physicochemical properties of this compound and the known solubility of analogous compounds. For mission-critical applications, experimental verification is strongly recommended using the protocol outlined in Section 4.
| Organic Solvent | Chemical Class | Predicted Solubility at 25°C ( g/100 mL) | Rationale for Estimation |
| Methanol | Polar Protic | High (> 20) | The hydroxyl groups of both solute and solvent can engage in strong hydrogen bonding. Cresols are generally very soluble in methanol. |
| Ethanol | Polar Protic | High (> 20) | Similar to methanol, ethanol is an excellent hydrogen bonding solvent, leading to favorable interactions. |
| Acetone | Polar Aprotic | High (> 20) | The ketone group of acetone is a strong hydrogen bond acceptor, readily interacting with the hydroxyl group of the phenol. |
| Ethyl Acetate | Moderately Polar Aprotic | Moderate (5 - 15) | The ester functionality offers some polarity and hydrogen bond accepting capability, but the overall polarity is less than that of alcohols or acetone. |
| Dichloromethane | Moderately Polar Aprotic | Moderate (5 - 15) | Dichloromethane's moderate polarity can solvate both the polar and nonpolar regions of the molecule effectively. |
| Toluene | Nonpolar Aromatic | Low to Moderate (1 - 10) | The aromatic ring of toluene interacts favorably with the benzene ring of the solute through π-π stacking, though the polar hydroxyl group limits overall solubility. |
| n-Hexane | Nonpolar Aliphatic | Low (< 1) | As a nonpolar aliphatic solvent, hexane has weak interactions with the polar hydroxyl group, leading to poor solubility. |
| Water | Polar Protic | Very Low (< 0.5) | While the hydroxyl group can form hydrogen bonds with water, the large, nonpolar brominated aromatic ring significantly hinders aqueous solubility.[6][7][8] |
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent.[9] This protocol provides a detailed, step-by-step procedure for accurately measuring the solubility of this compound.
Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain to ensure saturation.
-
Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately pass the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.
-
Analyze the diluted sample solutions to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Using the concentration determined from the calibration curve and accounting for the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in the desired units, such as g/100 mL or mol/L.
-
Interpretation and Practical Implications
The solubility profile of this compound directly informs its practical application in a laboratory or industrial setting.
-
High Solubility in Polar Solvents (Methanol, Ethanol, Acetone): These solvents are excellent candidates for reaction media, allowing for high concentrations of the reactant and potentially faster reaction rates. They are also suitable for preparing stock solutions for screening purposes.
-
Moderate Solubility in Solvents like Dichloromethane and Ethyl Acetate: These solvents may be useful in purification schemes, such as liquid-liquid extraction or chromatography, where differential solubility is advantageous.
-
Low Solubility in Nonpolar Solvents (Hexane): Hexane can be employed as an anti-solvent in crystallization processes. By adding hexane to a solution of this compound in a more soluble solvent, the solubility can be decreased to induce precipitation and purification.
Conclusion
While direct quantitative solubility data for this compound remains elusive in public literature, a comprehensive understanding of its physicochemical properties and the behavior of analogous compounds allows for the construction of a reliable estimated solubility profile. This guide provides this essential information, grounded in the theoretical principles of solubility. For applications requiring a high degree of precision, the detailed experimental protocol for the isothermal shake-flask method offers a robust pathway to generate accurate and defensible solubility data. The insights and methodologies presented herein are intended to empower researchers and professionals in the chemical and pharmaceutical sciences to handle and utilize this compound with greater efficiency and scientific rigor.
References
- 1. Cas 115-39-9,Bromophenol Blue | lookchem [lookchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. inchem.org [inchem.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Bromo-4-methylphenol | 6627-55-0 [chemicalbook.com]
- 8. 2-Bromo-4-methylphenol, 97% | Fisher Scientific [fishersci.ca]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of Sterically Hindered 3-Bromo-2-methylphenol
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is pivotal in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of a challenging substrate: 3-bromo-2-methylphenol. The steric hindrance imposed by the ortho-methyl group and the electronic properties of the phenol present unique challenges that necessitate careful optimization of reaction parameters.[5] We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and bases to overcome these obstacles and achieve high-yield coupling.
The Challenge of Sterically Hindered Substrates
The efficiency of the Suzuki-Miyaura coupling can be significantly impacted by the steric and electronic nature of the substrates. In the case of this compound, the methyl group adjacent to the bromine atom sterically encumbers the site of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[6] Furthermore, electron-rich aryl halides, like phenols, can exhibit slower rates of oxidative addition.[7] Overcoming these challenges requires the use of specialized catalyst systems, particularly bulky and electron-rich phosphine ligands, that can facilitate the coupling of sterically demanding partners.[8][9]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps:[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the most challenging step for sterically hindered substrates.[6]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.[12][13]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[13]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Protocol for Suzuki Coupling of this compound
This protocol is designed to address the challenges associated with the sterically hindered and electron-rich nature of this compound. The selection of a bulky, electron-rich phosphine ligand is critical for success.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, briefly mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. This can help in the formation of the active catalytic species.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the Schlenk flask. Then, add the catalyst mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[1]
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).[1]
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Key Parameter Optimization
The success of the Suzuki coupling with challenging substrates hinges on the careful selection of several key parameters.
| Parameter | Recommended | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common and effective palladium precursors that are reduced in situ to the active Pd(0) species.[14] |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Bulky ligands promote reductive elimination and can accelerate the rate-limiting oxidative addition step for hindered substrates.[8][15] |
| Base | K₃PO₄ or Cs₂CO₃ | These bases are effective in promoting transmetalation without causing significant side reactions.[16] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or THF/H₂O | The use of an aqueous co-solvent is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[14] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of sterically hindered aryl bromides.[17] |
Troubleshooting Common Issues
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more electron-rich ligand, or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.[18]
-
Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen. Ensure thorough degassing of solvents and maintaining a positive pressure of inert gas.[18]
-
Protodeborylation: The C-B bond of the boronic acid can be cleaved by water, especially at high temperatures. Using a less aqueous solvent system or a boronic ester (e.g., a pinacol ester) can mitigate this issue.[16]
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, can be successfully achieved with high yields through the careful selection of an appropriate palladium catalyst system and optimized reaction conditions. The use of bulky, electron-rich phosphine ligands is paramount to overcoming the steric hindrance and electronic deactivation of the substrate. This protocol provides a robust starting point for researchers and drug development professionals working with similarly demanding substrates, enabling the efficient synthesis of complex biaryl structures.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. mt.com [mt.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 6. byjus.com [byjus.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 18. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Use of 3-Bromo-2-methylphenol in the Synthesis of Pharmaceutical Intermediates
Foreword: The Architectural Value of a Substituted Phenol
In the landscape of pharmaceutical synthesis, the strategic value of a starting material is often defined by its functional group arrangement and inherent reactivity. 3-Bromo-2-methylphenol (CAS: 7766-23-6) stands as a quintessential example of such a valuable building block.[1][2] Its structure, featuring a phenol ring substituted with both a bromine atom and a methyl group, offers a unique trifecta of reactive sites.[1] This arrangement is not a random assortment of functionalities; it is a carefully orchestrated platform for regioselective transformations, enabling medicinal chemists to construct complex molecular architectures with precision and efficiency.
This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of why and how this compound is a preferred intermediate. We will explore its core applications in palladium-catalyzed cross-coupling reactions and classical etherifications, providing field-tested protocols and explaining the causality behind critical experimental choices.
Section 1: Compound Profile and Safety Mandates
A thorough understanding of a reagent's properties and handling requirements is the bedrock of safe and reproducible science.
Physicochemical and Spectroscopic Data
The identity and purity of this compound are confirmed through its distinct physical and spectroscopic characteristics. Sourcing high-purity material is critical for the success of subsequent synthetic endeavors.[1]
| Property | Value | Source(s) |
| CAS Number | 7766-23-6 | [1] |
| Molecular Formula | C₇H₇BrO | [1][3] |
| Molecular Weight | 187.03 g/mol | [4] |
| Appearance | White to off-white or brown solid | [1][5] |
| Melting Point | ~95°C | [1][5][6] |
| Boiling Point | ~220.8°C (estimate) | [6] |
| Purity | Typically ≥98% | |
| Storage | Room temperature, under inert atmosphere | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR are available from chemical databases and should be used to verify the identity of the starting material.[5][7]
Hazard Identification and Safe Handling Protocol
This compound is classified as hazardous. Adherence to safety protocols is mandatory.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
-
Signal Word: Warning.
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[2][8]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.[2][8]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
-
Section 2: Core Synthetic Transformations
The utility of this compound is most profoundly demonstrated in its application to modern synthetic methodologies that are cornerstones of drug discovery.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The formation of an aryl-nitrogen bond is one of the most frequent transformations in the synthesis of pharmaceuticals.[10][11] The Buchwald-Hartwig amination offers a mild and highly versatile method for this purpose, far surpassing classical methods like nucleophilic aromatic substitution.[12] The bromine atom on the this compound ring serves as an excellent electrophilic partner for this palladium-catalyzed cross-coupling reaction.
Causality of Component Selection:
-
Catalyst/Ligand System: The choice of ligand is critical. For a sterically hindered substrate like this compound (with a methyl group ortho to the bromine), bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are often required. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst.[10][13]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner, forming the key palladium-amido intermediate.[13] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.[10]
Generalized Reaction Scheme:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Sodium tert-butoxide, 1.4 equiv), this compound (1.0 equiv), and the desired primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The creation of biaryl scaffolds is fundamental to the structure of many blockbuster drugs. The Suzuki-Miyaura coupling is the preeminent method for this transformation, valued for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[14][15]
Causality of Component Selection:
-
Palladium Catalyst: A Pd(0) source is required to initiate the catalytic cycle.[14] Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄ is used. The latter is often effective for aryl bromides.[16]
-
Boronic Acid/Ester: The organoboron reagent is the nucleophilic partner. Boronic acids are common, but boronate esters (e.g., pinacol esters) can offer enhanced stability and are used for more sensitive substrates.[14]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[14][17] An aqueous solution of the base is often used.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typical, facilitating the dissolution of both the organic and inorganic reagents.[16]
Generalized Reaction Scheme:
-
Reagent Setup: In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Degassing: Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the mixture under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash chromatography or recrystallization to yield the biaryl product.
O-Alkylation via Williamson Ether Synthesis
While the bromine atom is a handle for modern cross-coupling, the phenolic hydroxyl group provides a site for classical, yet powerful, transformations. The Williamson ether synthesis is a reliable method for forming aryl ethers, which are present in numerous APIs.
Causality of Component Selection:
-
Base: A suitable base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. The choice of base depends on the reactivity of the alkylating agent. For reactive alkyl halides like benzyl or allyl bromide, a mild base like potassium carbonate (K₂CO₃) is sufficient. For less reactive halides, a stronger base like sodium hydride (NaH) may be necessary.
-
Solvent: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (ACN) are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion.
-
Reagent Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., acetone or DMF), add the base (e.g., K₂CO₃, 1.5-2.0 equiv).
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv) to the mixture.
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction by TLC until the starting phenol is consumed.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate. If DMF was used, dilute the reaction mixture with a large volume of water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude ether by flash column chromatography.
Section 3: Application Case Study - Scaffolding for Kinase Inhibitors
Many modern targeted therapies, such as the MEK inhibitor Trametinib, feature complex N-aryl or biaryl motifs.[18][19] While the exact industrial synthesis of Trametinib may be proprietary, we can illustrate how this compound serves as an ideal scaffold for constructing a core fragment reminiscent of such inhibitors using the protocols described above.
A potential synthetic sequence could involve a Suzuki coupling to install a substituted aryl ring, followed by a Buchwald-Hartwig amination to introduce a crucial amine side chain. This sequential functionalization highlights the orthogonal reactivity of the C-Br and O-H bonds (after protection, if necessary).
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. PubChemLite - this compound (C7H7BrO) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 7766-23-6 [chemicalbook.com]
- 7. This compound(7766-23-6) 1H NMR [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Trametinib [a.osmarks.net]
Application Notes and Protocols for 3-Bromo-2-methylphenol in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Value of 3-Bromo-2-methylphenol in Agrochemical Synthesis
This compound, a substituted aromatic compound, serves as a pivotal intermediate in the fine chemical and pharmaceutical industries.[1] Its utility extends into the agrochemical sector, where it functions as a versatile building block for the synthesis of potentially novel pesticides, including herbicides, fungicides, and insecticides. The unique arrangement of a hydroxyl group, a bromine atom, and a methyl group on the phenol ring offers multiple reactive sites for chemical modification, enabling the creation of diverse molecular architectures for biological screening.
The bromine atom at the 3-position is a key functional group that allows for the introduction of various substituents through cross-coupling reactions. The hydroxyl group can be readily converted into an ether or ester, while the methyl group can influence the molecule's steric and electronic properties, which may be crucial for its interaction with biological targets. This inherent reactivity makes this compound a valuable scaffold for developing new crop protection agents.
While specific, publicly disclosed commercial agrochemicals directly synthesized from this compound are not widely documented, its structural motifs are present in various biologically active compounds. Research into related brominated phenols and substituted cresols has demonstrated significant potential in agrochemical applications. For instance, various brominated phenolic compounds are known for their potent antimicrobial and herbicidal properties.[2] This document provides a comprehensive guide to the potential applications of this compound in agrochemical research, including a detailed protocol for a foundational synthetic transformation and a discussion of the biological activity of related compounds to inform future research.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 7766-23-6 | [3] |
| Molecular Formula | C₇H₇BrO | [3] |
| Molecular Weight | 187.04 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 95 °C | [4] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in many organic solvents | |
| Storage | Store at room temperature in a well-ventilated place. | [4] |
Safety Precautions: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.[4]
Core Synthetic Applications in Agrochemical Research
The primary application of this compound in agrochemical research is as a versatile starting material for the synthesis of more complex molecules with potential biological activity. The key reactive sites on the molecule allow for a range of chemical transformations.
Diagram of Synthetic Potential
Caption: Synthetic pathways from this compound.
Protocol: Synthesis of a Substituted Diphenyl Ether Derivative
This protocol details a representative Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. This reaction demonstrates how the bromine atom on the this compound ring can be functionalized to create more complex structures, a key step in the synthesis of novel agrochemical candidates.
Objective
To synthesize a 3-(aryl)-2-methylphenol derivative from this compound and a substituted arylboronic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Experimental Workflow
Caption: Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.35 mmol).
-
Reagent Addition: To the flask, add the arylboronic acid (e.g., 4-methoxyphenylboronic acid, 0.90 g, 5.88 mmol), potassium carbonate (2.22 g, 16.05 mmol), palladium(II) acetate (0.06 g, 0.27 mmol), and triphenylphosphine (0.28 g, 1.07 mmol).
-
Solvent Addition: Add a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Discussion of Potential Agrochemical Applications Based on Analogous Structures
While direct synthesis of commercial agrochemicals from this compound is not extensively reported, the biological activities of structurally related compounds provide valuable insights for future research and development.
Herbicidal Activity
Phenolic compounds are a known class of herbicides. For example, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a photosystem II inhibitor used to control broadleaf weeds. Although the substitution pattern is different, this highlights the potential for brominated phenols to exhibit herbicidal activity. The synthesis of novel ethers and esters from this compound could lead to new compounds with pre- or post-emergence herbicidal effects.
Fungicidal Activity
Substituted phenols and their derivatives have also been investigated for their fungicidal properties. The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate fungal cell membranes. Research on other brominated phenols has shown activity against various plant pathogenic fungi.[2] Derivatives of this compound could be screened against important agricultural fungi such as Botrytis cinerea, Fusarium oxysporum, and Puccinia species.
Insecticidal Activity
The insecticidal potential of phenolic compounds has been demonstrated in studies on derivatives of carvacrol and thymol, which are isomers of isopropyl-methylphenol.[5] These studies have shown that modification of the hydroxyl group to form ethers can lead to compounds with significant insecticidal activity.[5] This suggests that similar derivatization of this compound could yield novel insecticides.
Conclusion and Future Directions
This compound is a valuable and versatile intermediate for the synthesis of novel compounds in the field of agrochemical research. Its multiple reactive sites allow for the creation of diverse chemical libraries for high-throughput screening. While direct analogues in the current agrochemical market are not prominent, the established biological activities of related brominated phenols and substituted cresols provide a strong rationale for the exploration of this compound derivatives as potential new herbicides, fungicides, and insecticides. The synthetic protocols and strategic insights provided in this document are intended to serve as a foundation for researchers to unlock the full potential of this promising chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. 3-Bromo-2-methyl phenol 95% | CAS: 7766-23-6 | AChemBlock [achemblock.com]
- 4. echemi.com [echemi.com]
- 5. New carvacrol and thymol derivatives as potential insecticides: synthesis, biological activity, computational studies and nanoencapsulation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05616F [pubs.rsc.org]
Large-scale synthesis of 3-Bromo-2-methylphenol methodology
An Application Note for the Large-Scale Synthesis of 3-Bromo-2-methylphenol
Abstract
This application note provides a comprehensive and detailed protocol for the large-scale synthesis of this compound, a key intermediate in the pharmaceutical and specialty chemical industries. The methodology detailed herein is based on the robust and regiochemically precise diazotization of 3-bromo-2-methylaniline, followed by hydrolysis. This route is selected for its high fidelity in producing the desired isomer, a critical consideration for applications in drug development where isomeric purity is paramount. This document offers in-depth procedural steps, mechanistic insights, critical safety protocols for handling hazardous reagents, and process control parameters to ensure scalability, reproducibility, and safety.
Introduction and Strategic Rationale
This compound (CAS 7766-23-6) is a valuable substituted phenol building block. Its utility spans the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The precise placement of the bromo and methyl substituents on the phenolic ring is crucial for its reactivity and the ultimate structure of the final products.
While the direct electrophilic bromination of 2-methylphenol (o-cresol) is a common strategy for producing brominated phenols, it often yields a mixture of isomers (e.g., 5-bromo- and 3,5-dibromo- derivatives) due to the strong ortho-, para-directing nature of both the hydroxyl and methyl groups. Separating these isomers on a large scale can be economically and technically challenging.
Therefore, for large-scale synthesis where regiochemical purity is a primary driver, a multi-step but more controlled approach is superior. The chosen methodology involves the diazotization of 3-bromo-2-methylaniline. This classic Sandmeyer-type transformation provides unambiguous placement of the hydroxyl group, converting the amine functionality into the target phenol with high efficiency and isomeric control.[1][2]
Causality of Method Selection:
-
Regioselectivity: The starting material, 3-bromo-2-methylaniline, already possesses the desired substitution pattern. The diazotization-hydrolysis sequence specifically replaces the amino group with a hydroxyl group, preventing the formation of other isomers.
-
Scalability: The reaction conditions are well-established and can be adapted to large-scale reactor systems with appropriate engineering controls for temperature and off-gassing.
-
Purity: This method typically yields a crude product of high purity, simplifying downstream purification processes, which is a significant cost and time advantage in industrial production.
Process Chemistry and Mechanism
The synthesis is a two-stage, one-pot process:
-
Diazotization: 3-bromo-2-methylaniline is treated with sodium nitrite in a strong acidic medium (sulfuric acid) at low temperatures (0–5 °C). This converts the primary aromatic amine into a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
Hydrolysis: The diazonium salt solution is then heated. The diazonium group, an excellent leaving group (N₂), is displaced by water (hydrolysis) to form the corresponding phenol.
The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis of this compound.
Critical Safety and Handling Protocols (EHS)
This synthesis involves hazardous materials and reactions that require strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.[3]
3.1. Reagent-Specific Hazards:
-
3-Bromo-2-methylaniline: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Sulfuric Acid (Concentrated): Highly corrosive. Causes severe skin and eye burns. Reacts exothermically with water. Handle only with appropriate personal protective equipment (PPE).
-
Sodium Nitrite: Strong oxidizer. Contact with combustible materials may cause fire. Toxic if swallowed. Forms toxic nitrogen oxide gases upon decomposition or reaction with acids.
-
Diazonium Salts: Potentially explosive in a dry, solid state. Never isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution.
-
Extraction Solvents (e.g., Diethyl Ether, Chloroform): Diethyl ether is extremely flammable and can form explosive peroxides. Chloroform is a suspected carcinogen and is toxic.[2]
3.2. Engineering Controls:
-
Ventilation: All operations must be performed in a certified, high-performance chemical fume hood or a walk-in hood for large-scale setups.[4]
-
Reactor Setup: Use a glass-lined or appropriately rated reactor vessel with an overhead stirrer, a temperature probe, an addition funnel, and a condenser connected to a gas scrubber (containing a sodium hydroxide solution) to neutralize evolved acidic and NOx gases.
-
Temperature Control: A reliable cooling system (chiller or ice bath) is mandatory to maintain the low temperature required for the diazotization step.
3.3. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are required.[4]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Nitrile gloves are not sufficient for prolonged contact with many of the reagents.
-
Body Protection: A flame-resistant lab coat and chemical-resistant apron are necessary. Ensure shoes are closed-toe and made of a non-porous material.[5]
3.4. Spill & Emergency Response:
-
Spill Kits: Have spill kits readily available that are appropriate for acids, solvents, and oxidizers. Sodium thiosulfate should be on hand for bromine spills if the alternative synthesis route is considered.
-
Quenching: Have a quenching agent (e.g., sulfamic acid) available to destroy excess nitrous acid at the end of the reaction.
-
Emergency Shutdown: All personnel must be familiar with emergency shutdown procedures for the reactor.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1-mole scale and can be adjusted proportionally.
4.1. Equipment and Reagents
| Reagent/Equipment | Molecular Wt. ( g/mol ) | Quantity (1-mol scale) | Moles | Role / Purpose |
| 3-Bromo-2-methylaniline | 186.05 | 186.1 g | 1.0 | Starting Material |
| Sulfuric Acid (98%) | 98.08 | ~400 mL | ~7.35 | Acidic Medium / Catalyst |
| Sodium Nitrite (NaNO₂) | 69.00 | 72.5 g | 1.05 | Diazotizing Agent (slight excess) |
| Deionized Water | 18.02 | ~2 L | - | Solvent |
| Diethyl Ether (or MTBE) | 74.12 | ~1.5 L | - | Extraction Solvent |
| Saturated Sodium Bicarbonate Soln. | - | ~500 mL | - | Neutralizing Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~50 g | - | Drying Agent |
| 5 L Jacketed Reactor | - | 1 | - | Reaction Vessel |
| Overhead Stirrer | - | 1 | - | Agitation |
| Chiller / Ice Bath | - | 1 | - | Temperature Control |
| Addition Funnel | - | 1 | - | Controlled Reagent Addition |
| Condenser with Scrubber | - | 1 | - | Off-gas management |
4.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
4.3. Step-by-Step Procedure
Stage 1: Diazotization
-
Acid Preparation: In the 5 L reactor, cautiously add 300 mL of concentrated sulfuric acid to 1 L of deionized water with vigorous stirring and external cooling. Caution: Always add acid to water.
-
Aniline Solution: To the cooled dilute sulfuric acid, add 186.1 g (1.0 mol) of 3-bromo-2-methylaniline. Stir until a fine slurry or solution is formed.
-
Cooling: Cool the reactor contents to 0–5 °C using a chiller or a large ice-salt bath. It is crucial to maintain this temperature throughout the addition of sodium nitrite.
-
Nitrite Solution: In a separate beaker, dissolve 72.5 g (1.05 mol) of sodium nitrite in 250 mL of deionized water.
-
Controlled Addition: Transfer the sodium nitrite solution to the addition funnel. Add the solution dropwise to the stirred aniline slurry over a period of 60–90 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C.[1][2] A slight brown coloration due to NOx gas formation is normal.
-
Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C to ensure the complete formation of the diazonium salt.
Stage 2: Hydrolysis
-
Heating: Remove the cooling bath and reconfigure the reactor for heating. Ensure the condenser is properly attached and the off-gas is directed to a scrubber.
-
Decomposition: Slowly heat the reaction mixture to 100 °C. Vigorous evolution of nitrogen gas will occur. The heating rate should be controlled to manage the effervescence.
-
Reflux: Maintain the mixture at reflux (approx. 100 °C) for 1 hour to ensure complete hydrolysis of the diazonium salt.[1][2] The reaction mixture will typically darken to a brown or black color.
Stage 3: Work-up and Purification
-
Cooling: Turn off the heat and allow the reactor to cool to room temperature.
-
Extraction: Transfer the cooled reaction mixture to a large separatory funnel. Extract the product with diethyl ether or MTBE (3 x 500 mL).
-
Washing: Combine the organic extracts. Wash sequentially with water (1 x 500 mL), saturated sodium bicarbonate solution (2 x 250 mL, to remove residual acid - caution: CO₂ evolution ), and finally with brine (1 x 250 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude this compound as a dark oil or a low-melting solid.
-
Purification: For high purity required in pharmaceutical applications, the crude product should be purified by vacuum distillation or column chromatography on silica gel.
4.4. Expected Results
| Parameter | Expected Outcome |
| Yield | 75–85% (140–159 g on a 1-mol scale) |
| Physical Form | White to light brown solid after purification. |
| Melting Point | ~95 °C |
| Purity (by GC/HPLC) | >98% after purification |
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for producing high-purity this compound. By leveraging a regiochemically controlled diazotization-hydrolysis pathway, this method circumvents the challenges of isomeric separation associated with direct bromination. Strict adherence to the outlined safety procedures is essential for the successful and safe implementation of this synthesis on a large scale. This robust process ensures a consistent supply of this critical intermediate for researchers and professionals in drug development and chemical manufacturing.
References
Application Notes & Protocols: 3-Bromo-2-methylphenol as a Versatile Precursor in the Synthesis of Novel Heterocyclic Compounds
Introduction
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Bromo-2-methylphenol (CAS 7766-23-6) has emerged as a critical intermediate, valued for its unique combination of functional groups that serve as versatile handles for a wide array of chemical transformations.[1] Its structure, featuring a phenol ring substituted with a reactive hydroxyl group, a bromine atom amenable to cross-coupling, and a methyl group, makes it a highly valuable building block in organic synthesis.[1] This trifecta of functionalities allows for regioselective modifications, paving the way for the synthesis of diverse heterocyclic systems, many of which are scaffolds for biologically active molecules and advanced materials.[1][2]
This guide provides an in-depth exploration of the application of this compound in the synthesis of novel benzofuran and dibenzofuran derivatives. We will delve into the mechanistic rationale behind key synthetic strategies, including palladium-catalyzed annulation and copper-catalyzed Ullmann couplings, and provide detailed, field-proven protocols for researchers in drug development and materials science.
Part 1: Foundational Synthetic Strategies
The reactivity profile of this compound is dominated by the interplay of its three functional groups. The hydroxyl group can act as a nucleophile or be readily converted into an ether. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Synthetic utility of this compound.
Palladium-Catalyzed Synthesis of Benzofurans
The construction of the benzofuran moiety, a privileged scaffold in medicinal chemistry, can be efficiently achieved from phenolic precursors.[3] Palladium-catalyzed methods are particularly powerful, often allowing for one-pot procedures that form multiple bonds in a single sequence. A common strategy involves the initial reaction of the phenol with an alkyne or a suitable ketone derivative, followed by an intramolecular cyclization (annulation) to form the furan ring.[4]
The causality behind this approach lies in the ability of palladium catalysts to facilitate both the initial coupling and the subsequent C-H activation or Heck-type reaction required for ring closure. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition of the aryl bromide to the palladium center and facilitate the subsequent reductive elimination step.[5]
Synthesis of Dibenzofurans via Ullmann Condensation and Cyclization
Dibenzofurans represent another important class of oxygen-containing heterocycles.[6] Their synthesis from this compound typically involves a two-stage process. The first stage is the formation of a diaryl ether intermediate, often accomplished via a copper-catalyzed Ullmann condensation.[7][8] This classic reaction couples an aryl halide with a phenol in the presence of a copper catalyst and a base.[8][9] Modern protocols often utilize ligands, such as N,N-dimethylglycine, to chelate the copper ion, thereby increasing its catalytic activity and allowing the reaction to proceed at significantly lower temperatures (e.g., 90°C) compared to traditional methods.[7]
The second stage is the intramolecular cyclization of the resulting diaryl ether to form the dibenzofuran core. This is frequently achieved using a palladium-catalyzed C-H activation/C-C bond formation process, which forges the final ring of the heterocyclic system.[10]
Part 2: Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions for key transformations. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Palladium-Catalyzed Three-Component Synthesis of 7-Bromo-8-methyl-2-benzoylbenzofuran
This protocol is adapted from a general method for the synthesis of benzofurans from 2-bromophenols, paraformaldehyde, and α-bromo ketones.[11] It exemplifies a powerful one-pot annulation strategy.
Materials:
-
This compound (1.0 mmol, 187.0 mg)
-
2-Bromo-1-phenylethanone (1.2 mmol, 238.8 mg)
-
Paraformaldehyde (2.5 mmol, 75.0 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
Tetrabutylammonium Bromide (TBAB) (1.0 mmol, 322.4 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)
-
Ethyl acetate, Dichloromethane, Hexane (for chromatography)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
10 mL round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To the 10 mL round-bottom flask, add this compound, 2-bromo-1-phenylethanone, paraformaldehyde, Pd(OAc)₂, K₂CO₃, and TBAB.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add 5.0 mL of anhydrous DMF via syringe.
-
Stir the reaction mixture at 120 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the target compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality and Trustworthiness:
-
Pd(OAc)₂: Serves as the palladium catalyst precursor.
-
K₂CO₃: Acts as a base to deprotonate the phenol and facilitate the reaction.
-
TBAB: Functions as a phase-transfer catalyst, improving the solubility and reactivity of the components.
-
DMF: A high-boiling polar aprotic solvent suitable for this reaction temperature.
-
Purification: Column chromatography is essential for isolating the product from unreacted starting materials and catalyst residues, ensuring the integrity of the final compound.
Caption: Workflow for Palladium-Catalyzed Benzofuran Synthesis.
Protocol 2: Copper-Catalyzed Ullmann Synthesis of a Diaryl Ether Precursor
This protocol describes the N,N-dimethylglycine-promoted synthesis of 2-(4-methoxyphenoxy)-1-bromo-3-methylbenzene, a key intermediate for dibenzofuran synthesis. This method offers milder conditions than traditional Ullmann reactions.[7]
Materials:
-
This compound (1.0 mmol, 187.0 mg)
-
1-Iodo-4-methoxybenzene (1.1 mmol, 257.4 mg)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)
-
N,N-Dimethylglycine (0.2 mmol, 20.6 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.6 mg)
-
1,4-Dioxane, anhydrous (4.0 mL)
-
Ethyl acetate, Dichloromethane, Hexane (for chromatography)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
10 mL Schlenk tube or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To the Schlenk tube, add CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add this compound and 1-iodo-4-methoxybenzene.
-
Add 4.0 mL of anhydrous 1,4-dioxane via syringe.
-
Seal the tube and stir the reaction mixture at 90 °C for 24 hours.
-
Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired diaryl ether.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Causality and Trustworthiness:
-
CuI: The source of the copper(I) catalyst essential for the Ullmann coupling.
-
N,N-Dimethylglycine: Acts as a ligand to stabilize the copper catalyst and promote the reaction at a lower temperature.
-
Cs₂CO₃: A strong base required for the deprotonation of the phenol and to drive the catalytic cycle. Its high solubility in dioxane is advantageous.
-
Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state.
-
Filtration through Celite®: A crucial step to remove the insoluble copper salts and base, simplifying the subsequent purification process.
Part 3: Data Summary
The choice of reaction conditions can significantly impact the outcome of these syntheses. The following table summarizes typical parameters for the protocols described.
| Parameter | Protocol 1 (Benzofuran Synthesis) | Protocol 2 (Ullmann Coupling) |
| Catalyst | Pd(OAc)₂ (5 mol%) | CuI (10 mol%) |
| Ligand | - | N,N-Dimethylglycine (20 mol%) |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | DMF | 1,4-Dioxane |
| Temperature | 120 °C | 90 °C |
| Typical Yields | 40-70% | 60-85% |
| Key Bond Formed | C-C and C-O (in one pot) | C-O |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Dibenzofuran synthesis [organic-chemistry.org]
- 11. rsc.org [rsc.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 3-Bromo-2-methylphenol
Abstract
This application note describes a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of 3-Bromo-2-methylphenol. The developed reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. The protocol is suitable for routine quality control analysis and for stability testing of this compound in bulk drug substance and formulated products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method parameters, validation protocol in accordance with International Council for Harmonisation (ICH) guidelines, and procedures for system suitability testing and forced degradation studies.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate and reliable quantification of this analyte is critical to ensure the quality and purity of starting materials and final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and precision.[1] This application note presents a stability-indicating HPLC method, which is crucial for distinguishing the active pharmaceutical ingredient (API) from its potential degradation products that may form under various stress conditions.[2] The development and validation of such a method are essential for regulatory compliance and to ensure the safety and efficacy of pharmaceutical products.[2]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO | [3][4] |
| Molecular Weight | 187.03 g/mol | [4][5] |
| Appearance | White to yellow to brown solid | [6][7] |
| Melting Point | 95°C | [8] |
| XLogP3 | 2.6 | [3][8] |
HPLC Method Development and Rationale
The selection of chromatographic conditions was based on the physicochemical properties of this compound and established principles of reversed-phase chromatography for phenolic compounds.[9][10]
Column Selection
A C18 stationary phase is chosen for its hydrophobicity, which provides adequate retention for the moderately nonpolar this compound (XLogP3 of 2.6). A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and analysis time.
Mobile Phase Composition
A gradient elution with acetonitrile and water is employed to ensure the elution of the analyte with a good peak shape and to separate it from potential impurities and degradation products. The use of a small percentage of an acid, such as trifluoroacetic acid (TFA), in the mobile phase is common for the analysis of phenolic compounds to suppress the ionization of the phenolic hydroxyl group, leading to improved peak symmetry and reproducibility.[11]
Detection Wavelength
Phenolic compounds typically exhibit UV absorbance in the range of 210-280 nm. For brominated phenols, a detection wavelength of 210 nm has been shown to be effective.[11] A photodiode array (PDA) detector is recommended to monitor the peak purity and to identify the optimal detection wavelength during method development.
Experimental
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chemicals and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-12.1 min: 80-40% B, 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Solution: Prepare the sample solution by accurately weighing a suitable amount of the test substance, dissolving it in methanol, and diluting it with the mobile phase to a final concentration within the calibration range.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guidelines.[12]
System Suitability
System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
| %RSD of Retention Time (n=6) | ≤ 1.0% |
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.
Forced Degradation Protocol:
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the HPLC method.[2]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.
Analyze the stressed samples alongside a non-stressed control. The method is considered specific if the this compound peak is well-resolved from any degradation product peaks, and the peak purity analysis (using a PDA detector) indicates no co-eluting peaks.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.
-
Procedure: Spike a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day and Inter-analyst): Analyze six replicate samples of the same concentration on two different days by two different analysts.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC method development and validation.
Forced Degradation Study Logic
Caption: Logic for the forced degradation study.
Conclusion
The developed reversed-phase HPLC method provides a reliable and robust tool for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for its intended purpose in a quality control environment. The stability-indicating nature of the method ensures that the analyte can be accurately quantified in the presence of its degradation products, making it a valuable asset for stability studies in pharmaceutical development.
References
- 1. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 2. ijtsrd.com [ijtsrd.com]
- 3. PubChemLite - this compound (C7H7BrO) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | 7766-23-6 [sigmaaldrich.com]
- 7. 2-Bromo-3-methylphenol | 22061-78-5 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-2-methylphenol
Welcome to the technical support guide for the synthesis of 3-Bromo-2-methylphenol (CAS 7766-23-6). This document is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this valuable synthetic intermediate.[1] We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols.
Strategic Synthesis: Choosing the Right Pathway
A common pitfall in synthesizing this compound is the selection of an inappropriate starting material. While the direct bromination of phenols is a staple of electrophilic aromatic substitution (EAS), it is not a viable route for obtaining the 3-bromo isomer from 2-methylphenol (o-cresol).
The Challenge of Direct Bromination:
The hydroxyl (-OH) and methyl (-CH₃) groups of 2-methylphenol are both activating, ortho, para-directing groups. The hydroxyl group is a significantly stronger activator than the methyl group, meaning it exerts dominant control over the position of electrophilic attack.[2][3] The positions ortho and para to the hydroxyl group are C4 and C6. Consequently, direct bromination of 2-methylphenol overwhelmingly yields 4-bromo-2-methylphenol and 6-bromo-2-methylphenol, along with polybrominated byproducts due to the highly activated nature of the ring.[4][5]
The Recommended Pathway: Diazotization of 3-Bromo-2-methylaniline
The most reliable and high-yielding synthesis of this compound proceeds via the diazotization of 3-bromo-2-methylaniline, followed by hydrolysis (a Sandmeyer-type reaction). This method provides absolute regiochemical control, as the positions of the bromo and methyl groups are pre-set in the starting material. Reported yields for this method are often in the range of 80% or higher under optimized conditions.[6]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via the recommended diazotization pathway.
Diagram: Troubleshooting Workflow
References
Technical Support Center: Purification of 3-Bromo-2-methylphenol by Column Chromatography
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-Bromo-2-methylphenol using column chromatography. It is designed as a practical, in-depth support center, moving beyond simple instructions to explain the causality behind experimental choices. Our focus is on providing robust, self-validating protocols and troubleshooting solutions for common challenges encountered in the lab.
Compound Profile: this compound
Before beginning any purification, it is crucial to understand the physical and chemical properties of the target compound.
| Property | Value | Source(s) |
| CAS Number | 7766-23-6 | [1][2] |
| Molecular Formula | C₇H₇BrO | [2][3] |
| Molecular Weight | 187.04 g/mol | [1] |
| Appearance | White to yellow or brown solid | [1] |
| Melting Point | 95 °C | |
| Boiling Point | 220.79 °C (at 760 mmHg) | |
| Polarity (XLogP3) | 2.6 | [3] |
Section 1: Safety First - Essential Handling Precautions
Q: What are the primary hazards associated with this compound and what precautions should I take? A: this compound is a hazardous substance that requires careful handling in a well-ventilated chemical fume hood.[4]
-
Hazards: It is harmful if swallowed, inhaled, or comes into contact with skin.[1][5] It causes skin irritation and serious eye irritation.[1] Always consult the latest Safety Data Sheet (SDS) before use.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield.[4][5]
-
Handling: Avoid breathing dust, fumes, or vapors.[6] Ensure all equipment is properly grounded to prevent static discharge.[4]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4] For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: The standard and most effective stationary phase for this application is silica gel .[2][7] Silica gel is a highly porous adsorbent with a slightly acidic surface due to the presence of silanol (Si-O-H) groups.[7] These groups are crucial for the separation of polar compounds like phenols through hydrogen bonding and dipole-dipole interactions. For most routine purifications of this compound, standard flash-grade silica gel (230-400 mesh) is appropriate.[8]
Q2: How do I select the optimal mobile phase (eluent) for my separation? A2: The key to a successful separation is selecting a solvent system that provides a good separation factor between your product and its impurities. This is achieved through preliminary analysis using Thin-Layer Chromatography (TLC) .
-
Principle: The goal is to find a solvent mixture where the this compound has an Rf value between 0.2 and 0.4 .[9] This range typically ensures that the compound does not elute too quickly (compromising separation) or too slowly (leading to band broadening and excessive solvent use).
-
Recommended Solvent Systems: Start with a binary mixture of a non-polar solvent and a moderately polar solvent. The most common and effective system is Ethyl Acetate (EtOAc) in Hexanes (or Heptane, which is less toxic).[10][11]
-
Begin with a low polarity mixture (e.g., 5% EtOAc in Hexanes) and gradually increase the EtOAc concentration (10%, 15%, 20%) until the target Rf is achieved.
-
An alternative system is Diethyl Ether/Hexanes.[10]
-
Q3: What are the likely impurities I will need to separate from my crude this compound? A3: Impurities are highly dependent on the synthetic route used. A common synthesis involves the diazotization of 3-bromo-2-methylaniline followed by hydrolysis.[2][3] Potential impurities include:
-
Unreacted Starting Material: Residual 3-bromo-2-methylaniline.
-
Isomeric Byproducts: Other brominated phenols that may form depending on the regioselectivity of the synthesis.
-
Decomposition Products: Phenols can be susceptible to oxidation, leading to colored impurities.
Q4: My TLC plate shows significant streaking or "tailing" for the product spot. Is this a problem? A4: Yes, this is a critical observation. Tailing on a TLC plate is a strong predictor of poor separation and band broadening on the column.[12] For phenols, this is often caused by strong, non-ideal interactions between the acidic hydroxyl group of the phenol and the acidic silanol groups on the silica surface.[12][13] This can be addressed by modifying the mobile phase (see Troubleshooting Section 4).
Section 3: Detailed Experimental Protocol
This protocol outlines a standard procedure for purification using flash column chromatography.
Workflow for Purification of this compound
Caption: Standard workflow for column chromatography purification.
Step 1: TLC Analysis for Solvent System Selection
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber using various ratios of Ethyl Acetate/Hexanes (e.g., 5:95, 10:90, 15:85).
-
Visualize the plate under a UV lamp.
-
Select the solvent system that places your target compound at an Rf of approximately 0.2-0.4 and shows the best separation from all impurities.
Step 2: Column Preparation (Wet Slurry Packing)
-
Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin (~0.5 cm) layer of sand.[14]
-
In a separate beaker, create a slurry of silica gel with your initial, least-polar eluent (e.g., 5% EtOAc/Hexanes). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Use a funnel to prevent spillage.
-
Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Open the stopcock and drain the excess solvent, applying gentle air pressure if necessary for flash chromatography. Crucially, never let the solvent level drop below the top of the silica bed. [15]
Step 3: Sample Loading
-
Wet Loading (Recommended for this compound): Dissolve the crude this compound in the minimum possible volume of the eluent or a volatile solvent like dichloromethane.[15] Carefully add this solution dropwise to the top of the silica bed.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a different volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[14]
Step 4: Elution and Fraction Collection
-
After loading the sample, add a thin protective layer of sand on top of the silica bed.
-
Carefully add the eluent, ensuring the top layer is not disturbed.
-
Begin elution, collecting the solvent that passes through the column in numbered test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, this is controlled by air pressure.
Step 5: Fraction Analysis
-
Systematically spot every few fractions onto TLC plates.
-
Develop and visualize the plates to identify which fractions contain your pure compound.
-
Combine the fractions that show only a single spot corresponding to the pure this compound.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Section 4: Troubleshooting Guide
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
Problem 1: Poor Separation - My fractions are all mixed.
-
Q: My compound and impurities are eluting together, even though they separated on the TLC plate. What went wrong?
-
A: Causality & Solution: This is a classic resolution problem. The most likely cause is that your chosen solvent system is too polar, causing all compounds to travel near the solvent front.[7] Alternatively, you may have overloaded the column with too much crude material, exceeding the stationary phase's capacity to separate effectively.[16]
-
Actionable Advice:
-
Re-evaluate your eluent: Choose a less polar solvent system that provides a greater difference in Rf values between your product and impurities on the TLC plate.
-
Reduce the load: A general rule is to use a mass ratio of at least 30:1 of silica gel to crude sample. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
-
Problem 2: Product Recovery - My yield is very low.
-
Q: I can't get my product off the column, even with a highly polar eluent. Where is it?
-
A: Causality & Solution: this compound, being a phenol, is acidic and can engage in very strong hydrogen bonding with the silica gel's silanol groups.[12] In some cases, this interaction can be so strong that the compound becomes irreversibly adsorbed.[16] A second possibility is that the compound is not stable on the acidic silica and has decomposed.[16]
-
Actionable Advice:
-
Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or a streak from the origin, your compound is likely decomposing on the silica.
-
Use a Different Stationary Phase: If instability is confirmed, switch to a more inert stationary phase like neutral or basic alumina.[7]
-
Flush the Column: Try flushing the column with a much stronger solvent system, such as 5-10% Methanol in Dichloromethane, to dislodge strongly bound material.[10]
-
-
Problem 3: Elution Profile - My product is tailing badly.
-
Q: I'm getting my product, but it's spread across many fractions with significant tailing. Why?
-
A: Causality & Solution: This is a direct result of the strong interaction between the phenolic hydroxyl group and the acidic sites on the silica gel, as predicted by TLC tailing.[12] Some molecules of your compound are "stickier" than others, leading to a drawn-out elution profile that ruins resolution.
-
Actionable Advice:
-
Modify the Mobile Phase: Add a small amount (0.1-0.5%) of a weak acid, like acetic acid, to your eluent. The modifier competes with your compound for the highly active sites on the silica gel, creating a more uniform interaction environment and leading to sharper, more symmetrical peaks.[13]
-
Use Deactivated Silica: Pre-treating the silica gel with a reagent like triethylamine can neutralize the most acidic sites, though this is more common for purifying basic compounds.[9][10] For an acidic compound like a phenol, adding a small amount of acid to the eluent is the preferred first step.
-
-
References
- 1. This compound | 7766-23-6 [sigmaaldrich.com]
- 2. This compound | 7766-23-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 3-Bromo-2-methyl phenol 95% | CAS: 7766-23-6 | AChemBlock [achemblock.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. Chromatography [chem.rochester.edu]
Technical Support Center: Navigating Byproduct Formation in the Synthesis of 3-Bromo-2-methylphenol
Welcome to the technical support center for the synthesis of 3-bromo-2-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate.[1] Here, we will address common challenges and frequently asked questions regarding the identification and management of byproducts during its synthesis, with a focus on the electrophilic bromination of 2-methylphenol (o-cresol). Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound from 2-methylphenol is showing multiple spots on the TLC plate. What are these likely byproducts?
A1: The direct bromination of 2-methylphenol is a classic electrophilic aromatic substitution reaction. Due to the activating and directing effects of both the hydroxyl (-OH) and methyl (-CH₃) groups, a mixture of products is highly probable. The hydroxyl group is a powerful activating group, making the phenol ring highly susceptible to electrophilic attack.[2][3] Both the hydroxyl and methyl groups are ortho, para-directing. In 2-methylphenol, this leads to increased electron density at positions 4, 6 (ortho and para to the -OH group) and 3, 5 (ortho and para to the -CH₃ group), making them susceptible to bromination.
The most common byproducts you are likely observing are:
-
Isomeric Monobromophenols: Besides your target this compound, you can expect the formation of other isomers such as 4-bromo-2-methylphenol, 5-bromo-2-methylphenol, and 6-bromo-2-methylphenol.
-
Polybrominated Species: The high reactivity of the phenol ring can easily lead to over-bromination, resulting in the formation of various dibromo- and even tribromo-2-methylphenols.[2]
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 2-methylphenol in your crude product mixture.
The formation of these byproducts is a direct consequence of the directing effects of the substituents on the aromatic ring, as illustrated below.
Caption: Directing effects of -OH and -CH₃ groups in 2-methylphenol leading to various brominated byproducts.
Q2: I seem to be getting a lot of polybrominated byproducts. How can I favor the formation of the monobrominated product?
A2: The formation of polybrominated species is a common issue due to the high activation of the phenol ring.[2][4] The choice of solvent plays a critical role in controlling the extent of bromination.
-
Polar Solvents (e.g., water, acetic acid): These solvents can stabilize the polarized bromine molecule (Br⁺-Br⁻), increasing the concentration of the active electrophile (Br⁺) and promoting multiple substitutions.[5] Using bromine water, for instance, often leads to the formation of a tribromophenol precipitate.[4][5]
-
Non-polar Solvents (e.g., carbon disulfide, chloroform, carbon tetrachloride): In non-polar solvents, the polarization of the bromine molecule is less pronounced, leading to a less aggressive bromination.[5][6]
To favor monobromination, consider the following adjustments to your protocol:
-
Solvent Choice: Switch to a non-polar solvent like carbon tetrachloride or chloroform.[6][7]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C). This reduces the reaction rate and provides better control over the substitution, minimizing over-bromination.
-
Stoichiometry: Use a bromine to 2-methylphenol molar ratio of 1:1 or slightly less. Add the bromine dropwise to the solution of 2-methylphenol to avoid localized high concentrations of the brominating agent.
| Reaction Condition | Expected Outcome | Rationale |
| Bromine in Water (High Temp) | High yield of polybrominated products | Polar solvent enhances electrophilicity of bromine.[5] |
| Bromine in CCl₄ (Low Temp) | Higher yield of monobrominated products | Non-polar solvent reduces bromine's reactivity.[5] |
| >1 Equivalent of Bromine | Increased polybromination | Excess electrophile available for multiple substitutions. |
| Slow, Dropwise Addition of Br₂ | Improved selectivity for monosubstitution | Maintains a low concentration of the electrophile. |
Troubleshooting Guides
Problem: Difficulty in Separating Isomeric Byproducts
You have confirmed the presence of multiple monobrominated isomers (e.g., 3-bromo-, 4-bromo-, and 6-bromo-2-methylphenol) and are struggling to isolate the desired 3-bromo isomer.
Root Cause Analysis: The isomers of bromo-2-methylphenol have very similar polarities, making their separation by standard silica gel column chromatography challenging. Their structural similarity leads to comparable interactions with the stationary phase.
Solutions and Methodologies:
1. Analytical Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
Before attempting large-scale purification, it is crucial to identify and quantify the components of your crude mixture. GC-MS is the gold standard for this analysis.[8][9]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
GC Separation: Utilize a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or HP-5ms) to separate the isomers based on their boiling points and interactions with the column. A typical temperature program would be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a molecular fingerprint for each isomer, confirming their identity. All monobrominated isomers will have the same molecular ion peak, but their fragmentation patterns and retention times will differ.
Caption: Workflow for the analysis of brominated phenol isomers by GC-MS.
2. Purification Strategy: High-Performance Column Chromatography
Once you have an analytical understanding of your mixture, you can optimize the purification.
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Optimization: The key to separating isomers is finding a solvent system with the right polarity. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Begin with a very low percentage of the polar solvent (e.g., 99:1 Hexane:Ethyl Acetate).
-
Run small-scale test columns or use TLC to screen different solvent systems.
-
A shallow gradient elution (slowly increasing the percentage of the polar solvent) during the column run can significantly improve separation.
-
-
Fraction Collection: Collect small fractions and analyze them by TLC or GC-MS to identify those containing the pure this compound.
3. Alternative Starting Material: Synthesis from 3-Bromo-2-methylaniline
If direct bromination proves too unselective for your application, an alternative, more regioselective synthesis route starts from 3-bromo-2-methylaniline.[10][11] This method involves a diazotization reaction followed by hydrolysis of the diazonium salt to the corresponding phenol.
Caption: Regioselective synthesis of this compound via diazotization of 3-bromo-2-methylaniline.
This route avoids the issue of isomeric byproducts from direct bromination, as the position of the bromine atom is already fixed on the starting material.
References
- 1. nbinno.com [nbinno.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. savemyexams.com [savemyexams.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 7. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 8. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. This compound | 7766-23-6 [chemicalbook.com]
- 11. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Common Issues in 3-Bromo-2-methylphenol Reactions
Welcome to the technical support center for 3-Bromo-2-methylphenol reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile intermediate. Here, we provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.
Section 1: Electrophilic Bromination of 2-Methylphenol
The synthesis of this compound often starts with the electrophilic bromination of 2-methylphenol (o-cresol). While seemingly straightforward, this reaction can present challenges in selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: My bromination of 2-methylphenol is yielding a mixture of isomers, primarily 5-bromo-2-methylphenol, instead of the desired this compound. What's going wrong?
A1: This is a classic regioselectivity issue in electrophilic aromatic substitution. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators.[1][2] In 2-methylphenol, the positions ortho and para to the powerful hydroxyl activator are positions 3, 5, and the carbon bearing the methyl group. The methyl group further activates these positions. Steric hindrance from the existing methyl group at position 2 can disfavor substitution at the adjacent position 3 to some extent, making the para position (position 5) electronically and sterically favorable.
Troubleshooting Steps:
-
Control the Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or below) can enhance selectivity. At lower temperatures, the kinetic product is often favored, which in this case can be the less sterically hindered product.
-
Choice of Brominating Agent and Solvent: Using a less reactive brominating agent than pure bromine, such as N-Bromosuccinimide (NBS), can improve selectivity. Non-polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) can also modulate the reactivity of bromine and lead to cleaner reactions compared to polar solvents.[3][4]
-
Use of a Bulky Catalyst: While not standard for simple bromination, exploring the use of a bulky Lewis acid catalyst could potentially direct the electrophile to the less hindered position, though this would require significant optimization.
Q2: I'm observing the formation of polybrominated species, such as dibromo- or tribromo-2-methylphenol, leading to low yields of the desired monobrominated product. How can I prevent this?
A2: The high activation of the aromatic ring by both the hydroxyl and methyl groups makes it susceptible to over-bromination.[5][6]
Troubleshooting Protocol:
-
Stoichiometry is Key: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of bromine or NBS. A slight excess of 2-methylphenol can also help to consume the brominating agent and minimize polybromination.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile at any given time, favoring monosubstitution.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to an acceptable level.
| Parameter | Recommendation for Monosubstitution | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or 1 equivalent of Br₂ | Milder conditions and controlled stoichiometry reduce over-reaction. |
| Solvent | Dichloromethane (CH₂Cl₂), Carbon Disulfide (CS₂) | Less polar solvents can temper the reactivity of the brominating agent. |
| Temperature | 0°C to room temperature | Lower temperatures increase selectivity and reduce the rate of multiple substitutions. |
| Addition Rate | Slow, dropwise addition | Maintains a low concentration of the electrophile. |
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable building block for forming new carbon-carbon and carbon-nitrogen bonds via reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Troubleshooting Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails to go to completion. What are the likely causes?
A3: Failure in Suzuki-Miyaura couplings often points to issues with the catalyst, base, or reaction conditions.[7][8] The hydroxyl group of the phenol can also complicate the reaction by interacting with the base or the catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
Detailed Protocol for a Suzuki-Miyaura Reaction:
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, XPhos, 1.1-1.5 equivalents relative to Pd), and a thoroughly dried, finely powdered base (e.g., K₃PO₄, 2-3 equivalents).
-
Addition of Coupling Partners: Add the this compound (1.0 equivalent) and the boronic acid or ester (1.1-1.5 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water or dioxane/water, via syringe.
-
Reaction Execution: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110°C) and monitor by TLC or LC-MS.
Troubleshooting Buchwald-Hartwig Amination
Q4: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I'm observing significant amounts of hydrodehalogenation (replacement of Br with H). How can I suppress this side reaction?
A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often arising from β-hydride elimination from the palladium-amido intermediate or from premature catalyst decomposition.[9][10] The choice of ligand and base is critical to favor the desired reductive elimination over these competing pathways.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos). These ligands promote faster reductive elimination, which outcompetes the side reactions.[11]
-
Base Choice: A weaker base might be beneficial if the standard strong bases (like NaOtBu or LHMDS) are promoting side reactions. Consider using potassium carbonate or cesium carbonate.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes disfavor the decomposition pathways leading to hydrodehalogenation.
| Ligand Generation | Common Examples | Application Notes for this compound |
| First Generation | P(o-tolyl)₃ | May be sluggish and require higher temperatures.[10] |
| Bidentate | BINAP, DPPF | Improved activity, particularly for primary amines.[9] |
| Bulky Monophosphines | XPhos, SPhos, RuPhos | Generally provide the best results for challenging substrates, minimizing side reactions.[11][12] |
Section 3: Williamson Ether Synthesis
Alkylation of the phenolic hydroxyl group via the Williamson ether synthesis is another common transformation.
Q5: My Williamson ether synthesis using this compound and an alkyl halide is giving a low yield, with a significant amount of unreacted starting material. What should I investigate?
A5: Incomplete deprotonation of the phenol or a non-optimal choice of reaction conditions are the most likely culprits.[13] The Williamson ether synthesis is an Sₙ2 reaction, so the nature of the alkyl halide is also crucial.[14]
Troubleshooting Steps:
-
Ensure Complete Deprotonation: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete conversion to the phenoxide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are effective.
-
Alkyl Halide Reactivity: The Sₙ2 reaction works best with methyl and primary alkyl halides. Secondary halides will give a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo elimination.[13]
-
Reaction Temperature and Time: While some reactions proceed at room temperature, heating may be necessary to drive the reaction to completion, especially with less reactive alkyl halides. Monitor the reaction over time to determine the optimal duration.
Experimental Workflow for Williamson Ether Synthesis:
Caption: Williamson ether synthesis workflow.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of 3-Bromo-2-methylphenol Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this important synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yield and purity, and confidently address experimental challenges.
Introduction: The Chemistry of Brominating 2-Methylphenol
The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, is most commonly achieved through the electrophilic aromatic substitution (EAS) of 2-methylphenol (o-cresol).[1][2][3] The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are both activating and ortho, para-directing.[3][4] This inherent directing effect presents a significant challenge in achieving high regioselectivity for the desired meta-brominated product relative to the hydroxyl group. Understanding the interplay of electronic and steric factors is paramount to controlling the reaction's outcome.
This guide will focus on the direct bromination of 2-methylphenol, as it is a more atom-economical and common approach than multi-step syntheses, such as those starting from 3-bromo-2-methylaniline.[5][6]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis of this compound.
Q1: My reaction is producing a mixture of isomers, primarily 5-bromo-2-methylphenol and dibrominated products. How can I improve the selectivity for the 3-bromo isomer?
A1: This is the most prevalent challenge in this synthesis. The hydroxyl group is a powerful ortho, para-director, making the positions para (5-position) and ortho (3- and 6-positions) to it highly activated.[3][4] The methyl group also directs ortho and para. To favor bromination at the 3-position, you need to carefully manipulate the reaction conditions to exploit subtle differences in steric hindrance and electronic effects.
-
Choice of Brominating Agent: Using a less reactive, bulkier brominating agent can increase steric hindrance at the more accessible 5-position, thereby favoring attack at the 3-position. Consider N-Bromosuccinimide (NBS) over elemental bromine (Br₂).[7][8]
-
Solvent Effects: The solvent plays a crucial role in modulating the reactivity of the brominating agent and the substrate.[1][9]
-
Temperature Control: Lowering the reaction temperature (e.g., -10 to 0 °C) generally increases selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.[8][10]
Q2: I am observing the formation of a significant amount of 2,5-dibromo- and/or 3,5-dibromo-2-methylphenol. What is causing this and how can I prevent it?
A2: The formation of dibrominated products is a classic example of over-bromination. The initial monobrominated product is still an activated aromatic ring and can undergo a second bromination.
-
Stoichiometry of the Brominating Agent: Carefully control the stoichiometry. Use of a slight excess of the brominating agent should be avoided. A molar ratio of 1.0 to 1.05 of the brominating agent to 2-methylphenol is often recommended to drive the reaction to completion without significant dibromination.[10]
-
Rate of Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, disfavoring the second bromination of the product.
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and quench the reaction as soon as the starting material is consumed to prevent further reaction.
Q3: My reaction yield is consistently low, even with good selectivity. What are the potential causes?
A3: Low yields can stem from several factors beyond selectivity issues.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary, but be mindful of the impact on selectivity.
-
Product Degradation: Phenols can be sensitive to oxidation. Working under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.
-
Work-up and Purification Losses: this compound is a solid with a relatively low melting point (around 95°C).[5][11] Losses can occur during extraction, washing, and crystallization steps. Ensure proper phase separation during extractions and optimize your crystallization solvent system. Column chromatography is also a viable purification method, though it may lead to some loss of material.[5]
Q4: What is the best method for purifying the final product?
A4: The choice of purification method depends on the scale of your reaction and the impurity profile.
-
Recrystallization: This is often the most efficient method for removing minor impurities on a larger scale. A suitable solvent system (e.g., hexanes/ethyl acetate) needs to be determined experimentally.
-
Silica Gel Column Chromatography: This is ideal for smaller scale reactions or when separating isomers with different polarities.[5] A gradient elution with a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is typically effective.
-
Distillation: While the boiling points of the isomers are close, vacuum distillation may be an option for larger quantities if the purity of the crude product is already high.[10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient reaction time or temperature. 2. Deactivated brominating agent. 3. Presence of inhibitors (e.g., water in some non-aqueous systems). | 1. Monitor the reaction by TLC/GC-MS and extend the reaction time or cautiously increase the temperature. 2. Use a fresh, high-purity brominating agent. 3. Ensure anhydrous conditions if the protocol specifies it. |
| Formation of Tar-like Byproducts | 1. Reaction temperature is too high. 2. Presence of strong light (for radical reactions). 3. Oxidation of the phenol. | 1. Maintain strict temperature control, especially during the addition of the brominating agent. 2. Conduct the reaction in the absence of light, for example, by wrapping the reaction vessel in aluminum foil.[10] 3. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Inconsistent Regioselectivity Between Batches | 1. Variations in reagent quality or stoichiometry. 2. Fluctuations in reaction temperature. 3. Differences in the rate of addition of the brominating agent. | 1. Use reagents from the same batch if possible and accurately measure all components. 2. Use a temperature-controlled bath for consistent heating or cooling. 3. Standardize the addition rate using a syringe pump or a dropping funnel with a consistent drop rate. |
| Difficulty in Removing Unreacted 2-Methylphenol | 1. Close boiling points and similar polarities of the starting material and product.[10] | 1. Drive the reaction to completion using a slight excess (1.0-1.03 eq) of the brominating agent. 2. Utilize column chromatography with a shallow solvent gradient for better separation. 3. Consider a basic wash (e.g., dilute NaOH) during work-up to remove the more acidic 2-methylphenol, though this may also extract some product. |
Experimental Protocols
Protocol 1: Regioselective Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of this compound by using a milder brominating agent and controlled conditions.
Materials:
-
2-Methylphenol (o-cresol)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), dissolve 2-methylphenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) or recrystallization.
Visualization of Key Concepts
Reaction Mechanism: Electrophilic Aromatic Substitution
The following diagram illustrates the general mechanism for the bromination of 2-methylphenol, highlighting the formation of the key arenium ion intermediate.
Caption: General mechanism of electrophilic aromatic bromination of 2-methylphenol.
Troubleshooting Workflow for Low Regioselectivity
This workflow provides a logical sequence of steps to address issues with the formation of undesired isomers.
Caption: A stepwise workflow for troubleshooting low regioselectivity.
Safety Precautions
Working with bromine and phenolic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (neoprene or nitrile gloves are recommended).[12][13][14]
-
Ventilation: All manipulations involving bromine and phenols should be conducted in a well-ventilated chemical fume hood.[12][14][15]
-
Handling Bromine: Bromine is highly corrosive and toxic.[12] Handle with extreme care. Avoid inhalation of vapors and contact with skin.[12][16] Have a quenching agent (e.g., sodium thiosulfate solution) readily available in case of spills.
-
Handling Phenols: Phenol and its derivatives are toxic and can be absorbed through the skin.[15] Avoid all direct contact. In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[15]
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. This compound | 7766-23-6 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 11. nbinno.com [nbinno.com]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. fishersci.com [fishersci.com]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. ehs.berkeley.edu [ehs.berkeley.edu]
- 16. studylib.net [studylib.net]
Technical Support Center: Purification of Crude 3-Bromo-2-methylphenol
Welcome to the technical support center for the purification of crude 3-Bromo-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the purification of this compound.
Q1: My crude this compound is a dark, oily substance. How can I effectively purify it to obtain a solid product?
Possible Causes:
-
Residual Solvents: Incomplete removal of reaction solvents can result in an oily product.
-
Presence of Impurities: Unreacted starting materials, over-brominated byproducts, and other side-products can lower the melting point and lead to an oily appearance.[1][2]
-
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities.[3]
Solutions:
-
Initial Purification by Liquid-Liquid Extraction: An initial acid-base extraction can effectively remove many impurities.[4] Dissolve the crude product in a suitable organic solvent like diethyl ether or chloroform. Wash the organic layer with an aqueous sodium bicarbonate solution to remove any acidic impurities. Subsequently, wash with a dilute sodium hydroxide solution to extract the phenolic product into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified with concentrated hydrochloric acid to precipitate the this compound, which can be collected by filtration.[4]
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.[5][6] The choice of solvent is critical for successful recrystallization.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For this compound, solvent systems like hexane/ethyl acetate or toluene can be effective.
-
Decolorization: If the solution is colored, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[8] Be cautious not to add too much, as it can also adsorb your product.
-
-
Column Chromatography: For highly impure samples or to separate isomers, silica gel column chromatography is a highly effective method.[9][10]
-
Eluent System: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the desired compound.
-
Q2: After recrystallization, the yield of my this compound is very low. What are the likely reasons and how can I improve it?
Possible Causes:
-
Inappropriate Solvent Choice: Using a solvent in which the compound is too soluble at low temperatures will result in significant loss of product in the mother liquor.[7][11]
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystallization.[5][8]
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize prematurely on the filter paper or in the funnel.[5]
-
Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.[5]
Solutions:
-
Optimize Solvent System: Conduct small-scale solubility tests to find the ideal solvent or solvent mixture.
-
Minimize Solvent Volume: Add the hot solvent portion-wise to the crude solid until it just dissolves.[8]
-
Maintain Temperature During Filtration: Use a pre-heated funnel and filter flask for hot filtration to prevent premature crystallization.
-
Maximize Crystallization Time and Lower Temperature: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[11]
Q3: My purified this compound still shows the presence of isomeric impurities upon analysis. How can I separate them?
Possible Causes:
-
Non-selective Bromination: The bromination of 2-methylphenol can lead to the formation of other isomers, such as 5-bromo-2-methylphenol, in addition to the desired 3-bromo isomer.[12][13]
-
Similar Physical Properties: Isomers often have very similar solubilities, making their separation by recrystallization challenging.
Solutions:
-
Fractional Distillation (for liquid isomers): If the isomeric impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective separation method.[14]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers high resolution and is capable of separating compounds with very similar properties.[15]
-
Column Chromatography with Optimized Conditions: Careful optimization of the stationary phase (e.g., using a different type of silica gel) and the eluent system can improve the separation of isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities depend on the synthetic route but generally include:
-
Unreacted Starting Material: 2-methylphenol.[2]
-
Over-brominated Products: Dibromo- and tribromo-2-methylphenols.[1][16]
-
Isomeric Byproducts: Other brominated isomers of 2-methylphenol.[13]
-
Reagent Residues: Residual brominating agents or catalysts.[17]
Q2: What analytical techniques are best for assessing the purity of this compound?
A combination of techniques provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting non-volatile impurities.[18][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and byproducts.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities.[4][19]
Q3: What is the expected appearance of pure this compound?
Pure this compound is typically a white to off-white or light brown solid.[9] Discoloration to yellow or brown can indicate the presence of impurities or oxidation.
Q4: How should I store purified this compound?
Like many phenols, this compound can be sensitive to air and light.[3] It is best stored in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential solvent (e.g., hexane, toluene, or a mixture of hexane and ethyl acetate). Heat the mixture. A good solvent will dissolve the compound when hot but cause it to crystallize upon cooling.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[8]
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze the fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.[20]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7766-23-6 | |
| Molecular Formula | C₇H₇BrO | [9] |
| Molecular Weight | 187.04 g/mol | [21] |
| Melting Point | 95 °C | [21] |
| Boiling Point | 220.79 °C at 760 mmHg | [21] |
| Appearance | White to Yellow to Brown to Purple-red Solid |
Table 2: Common Solvents for Recrystallization
| Solvent/Solvent System | Suitability |
| Hexane/Ethyl Acetate | Good for adjusting polarity to achieve optimal solubility. |
| Toluene | Can be effective for aromatic compounds. |
| Ethanol/Water | May be suitable, but care must be taken to avoid "oiling out". |
| Chloroform | Soluble.[9] |
| Methanol | Slightly soluble.[9] |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Sources of common impurities in the synthesis of this compound.
References
- 1. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 2. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | 7766-23-6 [chemicalbook.com]
- 10. env.go.jp [env.go.jp]
- 11. youtube.com [youtube.com]
- 12. thestudentroom.co.uk [thestudentroom.co.uk]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 15. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. benchchem.com [benchchem.com]
- 20. physics.emu.edu.tr [physics.emu.edu.tr]
- 21. This compound | 7766-23-6 [sigmaaldrich.com]
How to avoid side reactions in the synthesis of 3-Bromo-2-methylphenol
Technical Support Center: Synthesis of 3-Bromo-2-methylphenol
Guide for Advanced Synthesis and Troubleshooting
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound (CAS 7766-23-6). Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this synthesis, particularly concerning regioselectivity and the avoidance of common side reactions. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure your protocols are robust and self-validating.
Section 1: The Core Challenge—Understanding Regioselectivity in the Bromination of 2-Methylphenol
The synthesis of this compound presents a significant regiochemical challenge. The starting material, 2-methylphenol (o-cresol), contains two activating groups: a powerful ortho, para-directing hydroxyl (-OH) group and a weaker ortho, para-directing methyl (-CH3) group.[1]
In a typical electrophilic aromatic substitution (EAS) reaction, these groups direct incoming electrophiles (like Br+) to positions 2, 4, and 6.[2][3] Since position 2 is already occupied by the methyl group, the kinetically favored products are overwhelmingly 4-bromo-2-methylphenol and 6-bromo-2-methylphenol . The desired product, this compound, results from substitution at a position meta to the highly activating hydroxyl group, which is electronically disfavored under standard EAS conditions.
Therefore, achieving a successful synthesis requires moving beyond standard protocols to conditions that either exploit an alternative reaction mechanism or employ a different synthetic route altogether.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My post-reaction TLC analysis shows multiple spots. What are the likely side products?
A: The appearance of multiple spots on TLC is the most common issue and points to a lack of selectivity. The primary contaminants are regioisomers and polybrominated species.[4]
-
Regioisomers: As predicted by the directing effects of the -OH and -CH3 groups, the major side products are 4-bromo-2-methylphenol and 6-bromo-2-methylphenol.
-
Polybromination Products: The high activation of the phenol ring makes it susceptible to further bromination, leading to products like 4,6-dibromo-2-methylphenol.[5] This is especially prevalent when using potent brominating agents like elemental bromine (Br₂) in polar solvents.[2]
Table 1: Potential Products and Side Products in 2-Methylphenol Bromination
| Compound | Structure | Expected Relative Polarity | Rationale for Formation |
| 2-Methylphenol | (Starting Material) | High | Unreacted starting material. |
| 4-Bromo-2-methylphenol | (Kinetic Product) | Medium-Low | Electronically favored para-substitution to the -OH group. |
| 6-Bromo-2-methylphenol | (Kinetic Product) | Medium-Low | Electronically favored ortho-substitution to the -OH group. |
| This compound | (Desired Product) | Medium-Low | Electronically disfavored; requires special conditions. |
| 4,6-Dibromo-2-methylphenol | (Polybromination) | Low | Over-bromination of the highly activated ring. |
Q2: My reaction yields almost exclusively the 4-bromo and 6-bromo isomers. How can I favor the formation of the 3-bromo product via direct bromination?
A: Standard electrophilic bromination will not yield the 3-bromo isomer in significant quantities. To achieve this, you must employ conditions that facilitate an alternative mechanism, such as an ipso-attack followed by rearrangement. This process involves:
-
Ipso Attack: The electrophile (Br+) attacks the carbon atom already bearing a substituent (in this case, the C4 position, which is para to the hydroxyl group).
-
Intermediate Formation: This attack forms a bromodienone intermediate.
-
Rearrangement: Under strongly acidic conditions, the bromine atom migrates from the ipso position to an adjacent, unsubstituted carbon. For related phenols, this has been shown to yield the meta-brominated product.[6]
This pathway requires a very strong acid, such as trifluoromethanesulfonic acid (triflic acid), to promote the rearrangement over simple debromination.[6]
Q3: I am struggling with polybromination, resulting in low yields of any monobrominated product. How can I improve selectivity for monobromination?
A: Preventing polybromination is crucial for any successful outcome. The key is to control the reactivity of the system.[5]
-
Choice of Brominating Agent: Avoid using elemental bromine (Br₂) directly, as its high reactivity often leads to over-bromination.[5] A milder, more controlled source of electrophilic bromine, such as N-Bromosuccinimide (NBS) , is highly recommended.[7][8]
-
Control Stoichiometry: Use a slight excess but near-stoichiometric amount of the brominating agent (e.g., 1.05 equivalents). This ensures the starting material is consumed without providing enough reagent for a second bromination.[9]
-
Slow Addition: Add the brominating agent slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring monobromination.[10]
-
Low Temperature: Conduct the reaction at low temperatures (e.g., -10°C to 0°C) to decrease the reaction rate and enhance selectivity.[11][12]
-
Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). These solvents do not solvate ions well and reduce the ring's activation compared to polar protic solvents like water or methanol, which can lead to extensive polybromination.[2][13]
Q4: My final, isolated product is a pink or brown solid, not the expected white solid. What causes this discoloration and how can it be fixed?
A: Phenols are highly susceptible to air oxidation, which forms colored quinone-type impurities. This is a common cause of discoloration.
-
Prevention:
-
Inert Atmosphere: Run the reaction and subsequent workup steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
Remediation:
-
Activated Carbon: During recrystallization of the final product, add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite® to remove the carbon before allowing it to cool.
-
Column Chromatography: Purification by silica gel chromatography is often effective at separating the desired product from colored, more polar impurities.
-
Q5: Is there a more reliable, alternative synthesis route that avoids the regioselectivity problems of direct bromination?
A: Yes. When direct bromination proves too challenging, a multi-step but often more reliable approach starts from 3-bromo-2-methylaniline . The synthesis proceeds via a Sandmeyer-type reaction.[14][15]
-
Diazotization: The amine group of 3-bromo-2-methylaniline is converted into a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄) at low temperatures (0°C).[15]
-
Hydrolysis: The diazonium salt is then carefully heated in an aqueous acidic solution. The diazonium group is an excellent leaving group (N₂) and is displaced by a hydroxyl group from water to form the desired this compound.[14]
This route has the advantage of unambiguous regiochemistry, as the positions of the bromo and methyl groups are set by the starting material.
Section 3: Recommended Protocols for Synthesis
Below are detailed, step-by-step protocols for the two primary synthetic strategies.
Protocol 1: Regioselective Bromination via Ipso-Attack and Rearrangement
This advanced protocol is based on the mechanism of rearrangement in strong acid to favor the thermodynamically stable meta-bromo product.[6] Caution: Trifluoromethanesulfonic acid is extremely corrosive. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).
Table 2: Reagents for Protocol 1
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents | CAS Number |
| 2-Methylphenol | 108.14 | 1.08 g | 10.0 | 1.0 | 95-48-7 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 10.5 | 1.05 | 128-08-5 |
| Trifluoromethanesulfonic Acid | 150.08 | 20 mL | - | (Solvent) | 1493-13-6 |
| Diethyl Ether | 74.12 | ~150 mL | - | (Workup) | 60-29-7 |
| Saturated NaHCO₃ (aq) | 84.01 | ~100 mL | - | (Workup) | 144-55-8 |
Methodology:
-
Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-methylphenol (1.08 g, 10.0 mmol).
-
Dissolution: Carefully add trifluoromethanesulfonic acid (20 mL) at 0°C (ice bath). Stir until the solid is fully dissolved.
-
NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (1.87 g, 10.5 mmol) in trifluoromethanesulfonic acid (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), comparing against the starting material.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (~100 g) and water (100 mL). This step must be done cautiously in a fume hood as it is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL, caution: CO₂ evolution ), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from hexanes/toluene) to afford pure this compound.
Protocol 2: Synthesis from 3-Bromo-2-methylaniline via Diazotization
This protocol provides a reliable alternative with fixed regiochemistry.[14][15]
Table 3: Reagents for Protocol 2
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents | CAS Number |
| 3-Bromo-2-methylaniline | 186.05 | 1.86 g | 10.0 | 1.0 | 55289-44-6 |
| Sulfuric Acid (conc.) | 98.08 | 10 mL | - | - | 7664-93-9 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11.0 | 1.1 | 7632-00-0 |
| Water | 18.02 | ~200 mL | - | - | 7732-18-5 |
| Diethyl Ether | 74.12 | ~150 mL | - | (Workup) | 60-29-7 |
Methodology:
-
Acidic Solution: In a 250 mL three-neck flask, prepare a solution of aqueous sulfuric acid by cautiously adding concentrated H₂SO₄ (10 mL) to water (40 mL). Cool this solution to 0°C in an ice-salt bath.
-
Amine Addition: Add 3-bromo-2-methylaniline (1.86 g, 10.0 mmol) to the cold acid solution with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL) and add this solution dropwise to the reaction mixture, keeping the internal temperature below 5°C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Hydrolysis: After stirring for 15 minutes at 0°C, remove the ice bath and slowly heat the reaction mixture to 100°C (steam bath or heating mantle). Vigorous evolution of nitrogen gas will be observed. Maintain this temperature for 1 hour.
-
Workup: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Section 4: Visualizing Reaction Pathways and Troubleshooting
Diagrams can help clarify the complex relationships between reaction conditions and outcomes.
Caption: Competing pathways in the bromination of 2-methylphenol.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. savemyexams.com [savemyexams.com]
- 2. byjus.com [byjus.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. reddit.com [reddit.com]
- 5. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 10. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound | 7766-23-6 [chemicalbook.com]
- 15. echemi.com [echemi.com]
Technical Support Center: Scaling Up 3-Bromo-2-methylphenol Synthesis
.
Welcome to the Technical Support Center for the synthesis of 3-Bromo-2-methylphenol (CAS 7766-23-6). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate. This compound is a valuable building block in the pharmaceutical and fine chemical industries, and its efficient synthesis is critical for many research and manufacturing processes.[1]
This resource provides troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical experience.
Troubleshooting Guide: Navigating Synthesis and Scale-Up Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, offering insights into their causes and providing actionable solutions.
Problem 1: Low Yield of this compound.
Question: My synthesis of this compound from 3-bromo-2-methylaniline is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer: A common route to this compound involves the diazotization of 3-bromo-2-methylaniline followed by hydrolysis.[2][3] Low yields in this process can often be attributed to several factors:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to temperature. The reaction should be maintained at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. Ensure that the addition of sodium nitrite is slow and that the temperature is carefully monitored.
-
Side Reactions: During the hydrolysis of the diazonium salt, elevated temperatures can lead to the formation of unwanted byproducts. It is crucial to control the heating of the reaction mixture. A gradual increase in temperature to reflux is often recommended to ensure the controlled decomposition of the diazonium salt to the desired phenol.[3]
-
Suboptimal Work-up and Purification: Inefficient extraction of the product from the aqueous reaction mixture can significantly impact the final yield. The use of an appropriate organic solvent, such as diethyl ether or chloroform, and multiple extractions are recommended to maximize the recovery of this compound.[2][3] Subsequent purification by column chromatography is often necessary to isolate the pure product.[2]
Experimental Protocol: Synthesis from 3-Bromo-2-methylaniline
-
Dissolve 3-bromo-2-methylaniline in an aqueous solution of sulfuric acid and cool the mixture to 0°C in an ice bath.[3]
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not rise above 5°C.[3]
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0°C.[3]
-
Gradually warm the reaction mixture to reflux and maintain for approximately one hour to facilitate the hydrolysis of the diazonium salt.[3]
-
Cool the reaction mixture to room temperature and perform multiple extractions with a suitable organic solvent (e.g., diethyl ether).[2][3]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.[2]
Problem 2: Poor Regioselectivity in the Bromination of 2-Methylphenol.
Question: When attempting to synthesize this compound by direct bromination of o-cresol (2-methylphenol), I am observing the formation of multiple brominated isomers. How can I improve the regioselectivity to favor the 3-bromo product?
Answer: The direct bromination of phenols is a classic electrophilic aromatic substitution reaction.[4][5] The hydroxyl group is a strongly activating, ortho-, para-directing group.[5] This inherent reactivity can lead to the formation of multiple isomers and polybrominated products, making regioselective synthesis challenging.[6][7]
To enhance the regioselectivity for the desired 3-bromo isomer, consider the following strategies:
-
Choice of Brominating Agent: While elemental bromine (Br₂) is a common brominating agent, its high reactivity can lead to poor selectivity.[8][9] Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better control over the reaction.[6][9]
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity of the bromination. Non-polar solvents are generally preferred over polar solvents to temper the reactivity of the brominating agent.[4]
-
Steric Hindrance: The methyl group at the 2-position of o-cresol provides some steric hindrance, which can influence the position of bromination. However, this effect may not be sufficient to achieve high selectivity on its own.
-
Specialized Reagent Systems: Recent research has explored the use of specific reagent systems to achieve high regioselectivity in phenol bromination. For example, the use of HBr with sterically hindered sulfoxides has been shown to favor para-bromination due to steric effects.[6] While this may not directly yield the 3-bromo isomer of 2-methylphenol, it highlights the importance of reagent selection in controlling regiochemistry. Another approach involves the use of TMSBr with bulky sulfoxides, which has also demonstrated high regioselectivity.[10]
Problem 3: Challenges in Scaling Up the Bromination Reaction.
Question: I am planning to scale up the synthesis of a brominated phenol. What are the key safety and operational challenges I should anticipate?
Answer: Scaling up any chemical reaction requires careful consideration of safety and process control. Bromination reactions, in particular, present several challenges that must be addressed:
-
Exothermic Nature: Bromination reactions are often highly exothermic.[11] On a larger scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction.[12][13] It is crucial to have a robust cooling system and to control the rate of addition of the brominating agent.
-
Handling of Hazardous Reagents: Elemental bromine is a highly corrosive, toxic, and volatile substance that requires specialized handling procedures.[9][14] The use of closed systems and appropriate personal protective equipment (PPE) is mandatory.[14]
-
Byproduct Management: The generation of hydrogen bromide (HBr) gas is a common byproduct of bromination reactions.[11] A scrubbing system to neutralize the acidic gas is essential for large-scale operations.
-
Material Compatibility: Bromine is incompatible with many materials.[9][14] Reactors and associated equipment should be constructed from compatible materials such as glass or glass-lined steel.
-
Continuous Flow Chemistry: To mitigate the risks associated with large-scale batch brominations, continuous flow chemistry offers a safer and more controlled alternative.[12][13] In a flow reactor, small amounts of reactants are continuously mixed and reacted, minimizing the reaction volume and improving heat transfer. This approach allows for the in situ generation of bromine, further enhancing safety by avoiding the storage and handling of large quantities of this hazardous reagent.[12][13]
Safety Considerations for Large-Scale Bromination
| Hazard | Mitigation Strategy |
| Runaway Reaction | - Implement a robust reactor cooling system. - Control the addition rate of the brominating agent. - Consider using a semi-batch or continuous flow process.[12][13] |
| Exposure to Bromine | - Use a closed system for all transfers and reactions. - Ensure adequate ventilation and consider a dedicated scrubber.[14] - Mandate the use of appropriate PPE, including respiratory protection.[14] |
| HBr Gas Evolution | - Install a scrubber system to neutralize acidic off-gases.[14] |
| Material Corrosion | - Utilize reactors and equipment made of borosilicate glass, PVDF, or other bromine-resistant materials.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its functional groups—the hydroxyl, bromo, and methyl groups—provide multiple reaction sites for building more complex molecules.[1]
Q2: Are there alternative synthesis routes to this compound?
A2: Besides the diazotization of 3-bromo-2-methylaniline, other methods may exist, though they are less commonly reported in readily available literature. The direct, regioselective bromination of 2-methylphenol remains a challenge due to the activating nature of the hydroxyl group.[5]
Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of the reaction mixture and to determine the purity of the final product. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.
Q4: What are the typical physical properties of this compound?
A4: this compound is typically a white to brown solid at room temperature.[2][15] It has a melting point of approximately 95°C.[1][3]
Visualizing the Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound from 3-bromo-2-methylaniline.
Caption: Synthesis workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 7766-23-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 7. What is the product formed when o Cresol reacts with class 12 chemistry CBSE [vedantu.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 11. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. 3-Bromo-2-methyl phenol 95% | CAS: 7766-23-6 | AChemBlock [achemblock.com]
Analysis of unexpected NMR peaks in 3-Bromo-2-methylphenol
Analysis of Unexpected NMR Peaks in 3-Bromo-2-methylphenol: A Troubleshooting Guide for Researchers
Welcome to the technical support center for this compound. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting for unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of this compound. As Senior Application Scientists, we offer not just procedural steps but also the underlying scientific reasoning to empower you to interpret your experimental data with confidence.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the NMR analysis of this compound.
Q1: What is the expected ¹H NMR spectrum of pure this compound?
A pure sample of this compound in a common deuterated solvent like chloroform (CDCl₃) should exhibit four distinct signals:
-
A singlet for the methyl (–CH₃) protons.
-
A multiplet (often a triplet) for the aromatic proton at the 5-position.
-
Two multiplets (often doublets or doublets of doublets) for the aromatic protons at the 4- and 6-positions.
-
A broad singlet for the hydroxyl (–OH) proton.[1]
The exact chemical shifts can vary slightly depending on the solvent and concentration.
Q2: My hydroxyl (–OH) peak is much broader than the other signals, or it's not where I expect it to be. Is this a problem?
This is a common observation for phenolic compounds and is generally not an indication of impurity. The chemical shift and the width of the hydroxyl proton's signal are highly sensitive to several factors:
-
Solvent: In hydrogen-bond-accepting solvents like DMSO-d₆ or acetone-d₆, the –OH peak will be sharper and shifted downfield compared to less interactive solvents like CDCl₃.[2]
-
Concentration: At higher concentrations, intermolecular hydrogen bonding can cause the –OH peak to broaden and shift downfield.
-
Temperature: Lowering the temperature can slow down proton exchange, resulting in a sharper –OH signal.[2]
-
Water Content: Traces of water in the sample or solvent can lead to rapid proton exchange, causing the –OH peak to broaden or even disappear.
Q3: How can I definitively identify the hydroxyl (–OH) peak?
A "D₂O shake" is a simple and effective method.[3] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing the –OH peak to disappear or significantly decrease in intensity. This confirms the identity of the hydroxyl signal.
Troubleshooting Guide for Unexpected Peaks
This section provides a systematic approach to identifying the source of unexpected peaks in your ¹H and ¹³C NMR spectra of this compound.
Issue 1: Presence of Starting Materials
The two primary synthetic routes to this compound are the bromination of 2-methylphenol and the diazotization of 3-bromo-2-methylaniline. Incomplete reactions can result in the presence of starting materials.
Hypothesis A: Unreacted 2-Methylphenol
If your synthesis involved the bromination of 2-methylphenol, you might see peaks corresponding to this starting material.
Expected ¹H NMR Peaks for 2-Methylphenol (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity |
| Methyl (–CH₃) | ~2.2 | Singlet |
| Aromatic (–CH) | 6.7 - 7.2 | Multiplet |
| Hydroxyl (–OH) | Variable (broad) | Singlet |
Confirmation Protocol:
-
Spiking: Add a small amount of pure 2-methylphenol to your NMR sample. An increase in the intensity of the suspected impurity peaks confirms the presence of unreacted starting material.
-
Chromatographic Analysis: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to compare your sample with a standard of 2-methylphenol.
Hypothesis B: Unreacted 3-Bromo-2-methylaniline
If you synthesized this compound via diazotization of 3-bromo-2-methylaniline, residual starting material may be present.
Expected ¹H NMR Peaks for 3-Bromo-2-methylaniline (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity |
| Methyl (–CH₃) | ~2.2 | Singlet |
| Amino (–NH₂) | ~3.7 (broad) | Singlet |
| Aromatic (–CH) | 6.5 - 7.1 | Multiplet |
Confirmation Protocol:
-
Spiking: Add a small amount of pure 3-bromo-2-methylaniline to your NMR sample and observe any increase in the intensity of the unexpected peaks.
-
D₂O Exchange: The –NH₂ protons will exchange with deuterium upon adding D₂O, causing their signal to disappear. This can help distinguish them from other aromatic signals.
Issue 2: Isomeric Impurities from Bromination
The bromination of 2-methylphenol can yield regioisomers of mono- and di-brominated products, which can be difficult to separate from the desired this compound.
Hypothesis C: Presence of 5-Bromo-2-methylphenol
Due to the directing effects of the hydroxyl and methyl groups, 5-bromo-2-methylphenol is a common byproduct.
Expected ¹H NMR Peaks for 5-Bromo-2-methylphenol (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity |
| Methyl (–CH₃) | ~2.21 | Singlet |
| Aromatic (–CH) | ~6.96-7.00 | Multiplet |
| Hydroxyl (–OH) | ~4.9 (broad) | Singlet |
Distinguishing Features: The aromatic region of 5-bromo-2-methylphenol will show a different splitting pattern compared to the 3-bromo isomer. Advanced NMR techniques like COSY and HMBC can help establish the connectivity of the protons and carbons to confirm the substitution pattern.
Hypothesis D: Presence of Di-brominated Products
Over-bromination can lead to the formation of di-brominated species, such as 3,5-dibromo-2-methylphenol.
Expected ¹H NMR Features of Di-brominated Products:
-
Fewer Aromatic Protons: The integration of the aromatic region will be lower (e.g., 2 protons for a di-brominated product).
-
Simpler Splitting Patterns: With fewer aromatic protons, the splitting patterns will be less complex, often appearing as singlets or doublets.
Confirmation Protocol:
-
Mass Spectrometry: GC-MS or LC-MS will show a molecular ion peak corresponding to a di-brominated product (C₇H₆Br₂O).
-
¹³C NMR: The ¹³C NMR spectrum will show the expected number of carbon signals for the di-substituted ring.
Issue 3: Degradation Products
Phenols can be susceptible to oxidation, especially if not stored properly. Dimerization can also occur at high concentrations.
Hypothesis E: Oxidation Products
Oxidation can lead to the formation of quinone-type structures or other colored impurities.
Expected NMR Features of Oxidation Products:
-
Downfield-shifted Protons: Protons on a quinone ring are typically shifted further downfield into the 6.5-7.5 ppm region.
-
Absence of –OH Peak: The hydroxyl proton signal will be absent.
-
Carbonyl Signals in ¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for carbonyl carbons in the 180-200 ppm range.
Confirmation Protocol:
-
Visual Inspection: The sample may appear colored (e.g., yellow or brown).
-
Chromatographic and Mass Spectrometric Analysis: HPLC or GC-MS can help separate and identify these byproducts.
Hypothesis F: Dimerization
At high concentrations, phenols can form dimers through hydrogen bonding or other interactions.
Expected NMR Features of Dimers:
-
Concentration-Dependent Chemical Shifts: The chemical shifts of the aromatic and hydroxyl protons may change with sample concentration.
-
Broadening of Signals: Dimer formation can lead to broader NMR signals due to changes in molecular tumbling and exchange dynamics.
Confirmation Protocol:
-
Variable Concentration NMR: Acquire NMR spectra at different concentrations. A noticeable shift in the peaks upon dilution suggests the presence of concentration-dependent equilibria like dimerization.
-
Diffusion Ordered Spectroscopy (DOSY): This advanced NMR technique can distinguish between species of different sizes in solution. A dimer will diffuse more slowly than a monomer.
Experimental Protocols
Protocol 1: D₂O Shake for Hydroxyl Proton Identification
-
Acquire a standard ¹H NMR spectrum of your this compound sample.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Observation: The peak corresponding to the –OH proton will disappear or show a significant reduction in intensity.
Protocol 2: Spiking for Impurity Confirmation
-
Acquire a ¹H NMR spectrum of your sample.
-
Identify the suspected impurity peaks.
-
Add a small, known amount of the pure suspected impurity (e.g., 2-methylphenol) to the NMR tube.
-
Re-acquire the ¹H NMR spectrum.
-
Observation: A significant increase in the intensity of the suspected impurity peaks confirms its presence.
Summary of Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| C1 (C–OH) | 150-155 | The carbon attached to the hydroxyl group is significantly deshielded. |
| C2 (C–CH₃) | 120-125 | |
| C3 (C–Br) | 110-115 | The carbon attached to bromine is deshielded. |
| C4 | 128-132 | |
| C5 | 125-129 | |
| C6 | 115-120 | |
| Methyl (–CH₃) | 15-20 |
Note: These are estimated values and may vary.
References
Technical Support Portal: Regioselective Bromination of 2-Methylphenol
Welcome to the technical support center for the regioselective bromination of 2-methylphenol (o-cresol). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. Here, you will find in-depth answers to common challenges, troubleshooting strategies for suboptimal results, and detailed protocols to enhance the regioselectivity of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the bromination of 2-methylphenol.
Q1: Why is achieving high regioselectivity in the bromination of 2-methylphenol a significant challenge?
A1: The challenge arises from the combined electronic effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring.
-
Activating Nature: Both the hydroxyl and methyl groups are activating, meaning they donate electron density into the benzene ring, making it significantly more reactive towards electrophiles like bromine than benzene itself.[1][2] The hydroxyl group is a particularly powerful activator.[2]
-
Directing Effects: Both groups are ortho, para-directors. In 2-methylphenol, this means three positions are electronically activated for substitution: C4 (para to -OH), C6 (ortho to -OH), and C4 (meta to -CH₃). The C6 position is also ortho to the -CH₃ group.
-
Steric Hindrance: The C6 position is sterically hindered by the adjacent methyl and hydroxyl groups. This steric crowding can impede the approach of the electrophile.[3]
-
Over-reaction: The highly activated nature of the ring makes it susceptible to polybromination, often yielding 4,6-dibromo-2-methylphenol, especially under harsh conditions or in polar solvents.[3][4]
The final product distribution is a delicate balance between these electronic and steric factors, which can be manipulated by adjusting reaction conditions.
Q2: What are the primary products formed during the bromination of 2-methylphenol?
A2: The reaction can yield a mixture of mono- and di-brominated products. The primary isomers of interest are:
-
4-Bromo-2-methylphenol: Often the major product due to substitution at the sterically accessible para position relative to the powerful -OH directing group.[3]
-
6-Bromo-2-methylphenol: Formed by substitution at the ortho position. Its formation is electronically favored but sterically hindered.
-
4,6-Dibromo-2-methylphenol: A common byproduct resulting from the high reactivity of the monobrominated intermediate.
The goal of a regioselective synthesis is to maximize the formation of one specific isomer while minimizing the others.
Q3: What is the general mechanism for this reaction?
A3: The bromination of 2-methylphenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The hydroxyl group's lone pairs increase the electron density in the ring, particularly at the ortho and para positions, making it highly nucleophilic.[1][3][4] The bromine molecule (Br₂) becomes polarized, allowing the electron-rich aromatic ring to attack the electrophilic bromine atom (Br⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the site of substitution, restoring the ring's aromaticity and yielding the brominated phenol.
Caption: General workflow of electrophilic bromination of 2-methylphenol.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the experimental process.
Problem: My reaction yields a mixture of 4-bromo- and 6-bromo-2-methylphenol. How can I improve selectivity for the 4-bromo isomer?
Cause: This is the most common selectivity challenge. The formation of the 6-bromo isomer indicates that the reaction conditions are not mild enough to let steric hindrance dominate the outcome.
Solution: To favor the formation of 4-bromo-2-methylphenol , you must moderate the reactivity of the system to amplify the influence of steric hindrance at the C6 position.
-
Choice of Solvent: Switch to a non-polar solvent. Polar solvents like water can polarize the Br-Br bond, increasing its electrophilicity and leading to indiscriminate reaction at all activated sites.[3][4] Non-polar solvents such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or chloroform (CHCl₃) reduce the reactivity of bromine, making the reaction more selective.[5][6]
-
Temperature Control: Perform the reaction at low temperatures (e.g., -15°C to 0°C).[6][7] Lowering the temperature decreases the reaction rate and enhances the energetic difference between the transition states leading to the sterically hindered ortho product and the less hindered para product.
-
Brominating Agent: While molecular bromine (Br₂) is common, its high reactivity can be hard to control. Using N-Bromosuccinimide (NBS) can sometimes offer milder conditions. However, the solvent and additives play a crucial role. For para-selectivity, Br₂ in a non-polar solvent is a well-established method.[8]
| Condition | Rationale for para-Selectivity | Common Implementation |
| Solvent | Reduces electrophilicity of Br₂. | Dichloromethane, Chloroform, Carbon Tetrachloride.[7][9] |
| Temperature | Increases steric selectivity. | -15°C to 10°C.[6][7] |
| Rate of Addition | Maintains low [Br₂], preventing side reactions. | Slow, dropwise addition of Br₂ solution.[9] |
Problem: I'm getting significant amounts of the 4,6-dibromo-2-methylphenol byproduct. How do I prevent this?
Cause: The formation of di-brominated products is a direct result of the high activation of the phenol ring. The initial product, monobromo-2-methylphenol, is still sufficiently activated to react with any excess brominating agent present.
Solution: The key is to strictly control the stoichiometry and concentration of the brominating agent.
-
Control Stoichiometry: Use a precise 1.0 to 1.03 molar equivalent of the brominating agent relative to 2-methylphenol.[7] An excess of bromine will inevitably lead to di-bromination.
-
Slow Addition: Add the brominating agent solution dropwise over a prolonged period (e.g., 2-6 hours).[7][9] This ensures that the concentration of the electrophile remains low at all times, allowing the monobromination to complete before a second substitution can occur.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9] Quench the reaction as soon as the starting material is consumed to prevent the subsequent bromination of the product.
-
Low Temperature: As with improving regioselectivity, low temperatures (-10°C to 0°C) will decrease the rate of the second bromination reaction more significantly than the first.[7]
Caption: Troubleshooting flowchart for common bromination issues.
Problem: How can I favor the formation of 6-bromo-2-methylphenol?
Cause: Synthesizing the ortho isomer is challenging due to steric hindrance. Standard methods typically favor the para product.
Solution: Achieving high ortho-selectivity often requires specialized reagents or catalytic systems that can overcome the steric bias.
-
Use of N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine.[10] In some systems, particularly with additives, it can enhance ortho-selectivity.
-
Catalyst-Directed Bromination: Research has shown that using p-toluenesulfonic acid (p-TsOH) as a catalyst with NBS in a polar protic solvent like methanol can direct bromination to the ortho position for para-substituted phenols.[11] While 2-methylphenol is ortho-substituted, this principle of using an acid catalyst to potentially coordinate with the hydroxyl group and influence the reaction site is a viable strategy to explore.
-
Thioether-Promoted Bromination: A mild and regioselective bromination of phenols using TMSBr has been reported, where a byproduct thioether unexpectedly promotes the reaction.[12] Such novel methods may offer alternative routes to the desired isomer.
Section 3: Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of 4-Bromo-2-methylphenol
This protocol is optimized to maximize the yield of the para-isomer by controlling temperature and reagent concentration.
Materials:
-
2-methylphenol (o-cresol)
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere and cool it to 0°C using an ice-water bath.
-
Reactant Preparation: Dissolve 2-methylphenol (1.0 eq) in anhydrous dichloromethane.
-
Bromine Solution: In the dropping funnel, prepare a solution of liquid bromine (1.0 eq) in anhydrous dichloromethane.
-
Reaction: Add the bromine solution dropwise to the stirred solution of 2-methylphenol over 2-3 hours, ensuring the internal temperature does not rise above 5°C.[6]
-
Monitoring: Monitor the reaction by TLC until the 2-methylphenol spot has disappeared.
-
Workup:
-
Quench the reaction by slowly adding saturated Na₂S₂O₃ solution to consume any unreacted bromine.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure 4-bromo-2-methylphenol.[13]
| Reagent | Molar Eq. | Purpose |
| 2-Methylphenol | 1.0 | Starting Material |
| Bromine (Br₂) | 1.0 | Brominating Agent |
| Dichloromethane | - | Non-polar Solvent |
| Sodium Thiosulfate | Excess | Quenches excess Br₂ |
| Sodium Bicarbonate | Excess | Neutralizes HBr byproduct |
Protocol 2: NBS-Based Approach for Selective ortho-Bromination
This protocol is adapted from methods used for para-substituted phenols and aims to enhance ortho-selectivity.[11]
Materials:
-
2-methylphenol (o-cresol)
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (ACS Grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Setup: In a round-bottom flask, dissolve 2-methylphenol (1.0 eq) and p-TsOH·H₂O (0.1 eq) in methanol at room temperature.
-
Reagent Addition: Add NBS (1.0 eq) to the solution in a single portion.
-
Reaction: Stir the reaction at room temperature for 15-30 minutes. The reaction is typically rapid.[11]
-
Monitoring: Monitor the formation of the ortho and para isomers by GC or LC-MS.
-
Workup:
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Carefully separate the 6-bromo and 4-bromo isomers using flash column chromatography. The separation can be challenging and may require an optimized solvent system.
Section 4: References
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (2022). YouTube. --INVALID-LINK--
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. --INVALID-LINK--
-
CN101279896B - Preparation of 2-bromo-4-methylphenol. Google Patents. --INVALID-LINK--
-
Bromination of Phenols (video) | Khan Academy. Khan Academy. --INVALID-LINK--
-
4-Bromo-2-methylphenol | C7H7BrO | CID 16896. PubChem. --INVALID-LINK--
-
Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. --INVALID-LINK--
-
ipso Halogenation. 11. Bromination of phenols, isomerization and disproportionation - of bromophenols, and dienone-phenol rearrangement of bromodienones. Canadian Journal of Chemistry. --INVALID-LINK--
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. National Institutes of Health. --INVALID-LINK--
-
CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol. Google Patents. --INVALID-LINK--
-
Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health. --INVALID-LINK--
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. --INVALID-LINK--
-
Mild and regioselective bromination of phenols with TMSBra. ResearchGate. --INVALID-LINK--
-
Electrophilic Substitution Reactions of Phenols. BYJU'S. --INVALID-LINK--
-
ring reactions of phenol. Chemguide. --INVALID-LINK--
-
Preparation of 2-bromo-4-methylphenol. Eureka | Patsnap. --INVALID-LINK--
-
IL81079A - Process for the selective para-bromination of phenol and its derivatives. Google Patents. --INVALID-LINK--
-
Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--
-
CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol. Google Patents. --INVALID-LINK--
-
The intermediates in the interaction of phenols with N-bromosuccinimide. ResearchGate. --INVALID-LINK--
-
Solvent Impact on Phenol Bromination. Scribd. --INVALID-LINK--
-
Phenol,2-broMo-6-Methyl-. ChemBK. --INVALID-LINK--
-
ipso Halogenation. II. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone–phenol rearrangement of bromodienones | Request PDF. ResearchGate. --INVALID-LINK--
-
Bromination of para-substituted phenols using the H 2 O 2 -HBr system... ResearchGate. --INVALID-LINK--
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. --INVALID-LINK--
-
CN102766028A - Method for preparing 2-bromine-4-methylphenol. Google Patents. --INVALID-LINK--
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. byjus.com [byjus.com]
- 6. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 7. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 8. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
Validation & Comparative
A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of 3-Bromo-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectral features of 3-Bromo-2-methylphenol, a key intermediate in the synthesis of various pharmaceutical agents. By presenting a detailed analysis of its NMR spectra and comparing these findings with data from alternative analytical methods, this document serves as a practical resource for scientists engaged in structural characterization.
The Structural Significance of this compound
This compound, with its substituted aromatic ring, presents a rich system for NMR analysis. The interplay of the hydroxyl, methyl, and bromine substituents creates a unique electronic environment, resulting in a distinctive spectral fingerprint. A thorough understanding of this fingerprint is crucial for confirming the identity and purity of the compound, as well as for tracking its transformations in chemical reactions.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (CDCl₃), provides a wealth of information about the proton environments within the molecule.
A representative ¹H NMR spectrum of this compound in CDCl₃ displays signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons.[1] The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.
Table 1: Experimental ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | 7.14 | d |
| H-4 | 6.92 | t |
| H-5 | 6.71 | d |
| OH | 4.83 | br s |
| CH₃ | 2.34 | s |
Data sourced from ECHEMI[1]
The aromatic region of the spectrum, typically between 6.5 and 8.0 ppm for aromatic protons, reveals three distinct signals for the three protons on the benzene ring.[2][3][4] The multiplicity of these signals—doublet (d) and triplet (t)—arises from spin-spin coupling with neighboring protons. The hydroxyl proton appears as a broad singlet (br s), a characteristic feature due to chemical exchange. The methyl protons give rise to a sharp singlet (s), as they have no adjacent protons to couple with.
Deciphering the Coupling Patterns
The coupling constants (J), measured in Hertz (Hz), provide valuable information about the connectivity of protons. For aromatic systems, ortho coupling (³J) is typically in the range of 6-10 Hz, while meta coupling (⁴J) is smaller, around 1-3 Hz.[5]
dot graph "1H_NMR_Coupling" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; H4 [pos="0,1!", label="H-4"]; H5 [pos="-0.87,-0.5!", label="H-5"]; H6 [pos="0.87,-0.5!", label="H-6"];
H4 -- H5 [label=" J (ortho)", fontcolor="#34A853"]; H4 -- H6 [label=" J (meta)", fontcolor="#EA4335"]; H5 -- H6 [label=" J (ortho)", fontcolor="#34A853"]; } caption: Spin-spin coupling in the aromatic region.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a direct map of the carbon framework of this compound. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives rise to a single peak, with the chemical shift being highly sensitive to the local electronic environment. Aromatic carbons typically resonate in the range of 110-150 ppm.[2]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 151.5 |
| C-2 (C-CH₃) | 125.0 |
| C-3 (C-Br) | 115.8 |
| C-4 | 131.2 |
| C-5 | 122.1 |
| C-6 | 129.8 |
| CH₃ | 16.2 |
Predicted using advanced computational algorithms.
The carbon attached to the electronegative oxygen atom (C-1) is expected to be the most downfield-shifted among the aromatic carbons. Conversely, the carbon bearing the methyl group will appear at a more upfield position.
Enhancing Spectral Information with DEPT
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique that provides information about the number of protons attached to each carbon atom. A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can differentiate between CH₃, CH₂, CH, and quaternary carbons. For this compound, DEPT experiments would confirm the presence of one methyl group (CH₃), three methine groups (CH) in the aromatic ring, and three quaternary carbons (C-1, C-2, and C-3).
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.
dot graph "2D_NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "1D_H_NMR" [label="¹H NMR"]; "1D_C_NMR" [label="¹³C NMR"]; "COSY" [label="COSY\n(H-H Correlation)"]; "HSQC" [label="HSQC\n(C-H One-Bond Correlation)"]; "HMBC" [label="HMBC\n(C-H Long-Range Correlation)"]; "Structure" [label="Final Structure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"1D_H_NMR" -> "COSY" [color="#34A853"]; "1D_H_NMR" -> "HSQC" [color="#EA4335"]; "1D_C_NMR" -> "HSQC" [color="#EA4335"]; "COSY" -> "Structure" [color="#FBBC05"]; "HSQC" -> "Structure" [color="#FBBC05"]; "HMBC" -> "Structure" [color="#FBBC05"]; "1D_H_NMR" -> "HMBC" [color="#4285F4"]; "1D_C_NMR" -> "HMBC" [color="#4285F4"]; } caption: Workflow for 2D NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In the COSY spectrum of this compound, cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming their ortho relationships. A weaker cross-peak might be visible between H-4 and H-6, indicating a meta coupling.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms.[6] This allows for the direct assignment of the protonated carbons in the ¹³C spectrum based on the already assigned ¹H signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are two or three bonds apart.[6] This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, a correlation between the methyl protons and C-2 would confirm the attachment of the methyl group.
A Comparative Look: Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool, a multi-technique approach often provides the most comprehensive characterization of a compound.
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry | Non-destructive, provides unambiguous structural information | Lower sensitivity compared to MS |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern | High sensitivity, excellent for separation of volatile compounds | Isomeric differentiation can be challenging based on mass spectra alone |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | High precision and accuracy for quantification | Limited structural information |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Fast and simple | Provides limited information on the overall molecular structure |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates volatile compounds and provides information about their molecular weight and fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would result in a pair of peaks for the molecular ion and any bromine-containing fragments, aiding in their identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for their quantification. A reversed-phase HPLC method could be developed to separate this compound from its starting materials, byproducts, and degradation products. The retention time would be a characteristic property of the compound under specific chromatographic conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methyl group, and C=C stretching vibrations of the aromatic ring.
Experimental Protocols
NMR Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and gently invert to ensure a homogeneous solution.
dot graph "NMR_Sample_Prep" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Weigh" [label="Weigh Sample"]; "Dissolve" [label="Dissolve in\nDeuterated Solvent"]; "Transfer" [label="Transfer to\nNMR Tube"]; "Cap_Mix" [label="Cap and Mix"];
"Weigh" -> "Dissolve" [color="#4285F4"]; "Dissolve" -> "Transfer" [color="#EA4335"]; "Transfer" -> "Cap_Mix" [color="#FBBC05"]; } caption: Standard procedure for NMR sample preparation.
Data Acquisition:
All NMR spectra should be acquired on a high-field NMR spectrometer. Standard pulse programs for ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments should be utilized. Key parameters such as the number of scans, relaxation delays, and acquisition times should be optimized to obtain high-quality spectra.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D NMR techniques, provides an unequivocal structural elucidation of this compound. The distinct chemical shifts, coupling patterns, and correlations serve as a unique molecular signature. When integrated with data from complementary analytical methods such as GC-MS, HPLC, and FTIR, a complete and robust characterization of this important pharmaceutical intermediate can be achieved. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently identify and analyze this compound in their scientific endeavors.
References
- 1. Improve NMR Time Efficiency with Pulse Sequence Optimization [eureka.patsnap.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr pulse sequences: Topics by Science.gov [science.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Comparing reactivity of 3-Bromo-2-methylphenol with other bromophenols
An In-Depth Guide to the Chemical Reactivity of 3-Bromo-2-methylphenol: A Comparative Analysis for Synthetic Chemists
For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents on an aromatic ring dictate chemical reactivity is fundamental to synthetic strategy. This guide provides a comprehensive comparison of this compound's reactivity profile against other structurally related bromophenols. We will dissect the intricate interplay of electronic and steric effects that govern its behavior in key organic transformations, supported by experimental data and detailed protocols.
Foundational Principles: Decoding Substituent Effects in Phenols
The reactivity of a substituted phenol is not merely a sum of its parts but a complex interplay of competing electronic and steric influences. To understand this compound, we must first appreciate the individual contributions of its functional groups.
-
The Hydroxyl (-OH) Group: As a substituent, the hydroxyl group is a powerful activator for electrophilic aromatic substitution. Its oxygen atom possesses lone pairs that can be donated into the aromatic π-system, a phenomenon known as a positive mesomeric (+M) or resonance effect. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making them highly susceptible to attack by electrophiles. While oxygen is also highly electronegative, exerting an electron-withdrawing inductive (-I) effect, the +M effect is overwhelmingly dominant.[1]
-
The Bromine (-Br) Atom: Halogens present a more conflicted electronic character. Due to their high electronegativity, they exert a strong electron-withdrawing inductive (-I) effect, which deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene. However, like the hydroxyl group, they also possess lone pairs that can be donated into the ring via a +M effect. This resonance effect directs incoming electrophiles to the ortho and para positions. For bromine, the -I effect outweighs the +M effect, making it an overall deactivating but ortho, para-directing group.[1]
-
The Methyl (-CH₃) Group: An alkyl group like methyl is a weak activating group. It donates electron density to the ring through a positive inductive (+I) effect and hyperconjugation. This mild activation also directs incoming electrophiles to the ortho and para positions.
The Unique Electronic and Steric Profile of this compound
In this compound, these individual effects converge to create a unique reactivity landscape. The primary activating group is the hydroxyl at C1, which strongly directs incoming electrophiles to the C2, C4, and C6 positions.
Let's analyze the available positions for an electrophilic attack (C4, C5, C6):
-
C6 (ortho to -OH): Strongly activated by the hydroxyl group. It is meta to the bromine and the methyl group, so their directing effects are minimal here. This is a likely site for substitution.
-
C4 (para to -OH): Strongly activated by the hydroxyl group. It is also meta to the bromine and methyl groups. This is another highly probable site for substitution.
-
C5 (meta to -OH): This position is not electronically favored by the powerful -OH directing group.
However, electronic effects are only part of the story. Steric hindrance plays a critical role. The methyl group at the C2 position physically blocks one of the ortho positions relative to the hydroxyl group. This steric congestion can significantly hinder the approach of an electrophile to the C6 position, potentially favoring substitution at the less hindered C4 position.
Caption: Combined electronic directing effects and steric considerations in this compound.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare it to other isomers across several key chemical properties and reactions.
Acidity (pKa)
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (-I, -M) stabilize the negative charge on the phenoxide, increasing acidity (lowering pKa). Electron-donating groups (+I, +M) destabilize it, decreasing acidity (raising pKa).
| Compound | Substituent Positions | pKa Value | Key Influences |
| Phenol | - | 9.95 | Baseline |
| 3-Bromophenol | meta-Br | 9.11[2] | Dominant -I effect of Br stabilizes phenoxide. |
| 4-Bromophenol | para-Br | 9.34[2] | -I effect stabilizes phenoxide, partially offset by +M effect. |
| 2-Bromophenol | ortho-Br | 8.42[2] | Strong -I effect due to proximity; potential intramolecular H-bonding. |
| 2-Cresol (2-methylphenol) | ortho-CH₃ | 10.29 | +I effect of CH₃ destabilizes phenoxide. |
| This compound | ortho-CH₃, meta-Br | ~9.0-9.5 (Est.) | The acid-strengthening -I effect of the meta-Br is counteracted by the acid-weakening +I effect of the ortho-CH₃. The pKa is expected to be slightly higher than that of 3-bromophenol. |
Electrophilic Aromatic Substitution (e.g., Bromination)
Phenol is so highly activated that its bromination in a polar solvent like water proceeds uncontrollably to give the 2,4,6-tribromophenol precipitate.[3][4] To achieve mono-substitution, less polar solvents (e.g., CS₂) and low temperatures are required.[4] The presence of a deactivating bromine atom and a weakly activating methyl group in this compound modulates this high reactivity.
Reactivity Comparison:
-
vs. 2-Bromophenol: this compound is likely more reactive than 2-bromophenol. The addition of the weakly activating methyl group should increase the overall electron density of the ring more than the deactivating effect of the second bromine atom in a dibromophenol.
-
vs. 4-Bromo-2-methylphenol: The reactivity is expected to be similar, as both are brominated cresols. However, the regioselectivity will differ. In 4-bromo-2-methylphenol, the C6 position is strongly activated by the -OH group and sterically hindered by the C2-methyl group, while the C5 position is activated by the methyl group. In this compound, the C4 and C6 positions are the primary targets.
-
Regioselectivity: As discussed, substitution is expected to occur primarily at the C4 (para) and C6 (ortho) positions. The steric bulk of the C2-methyl group will likely make the C4 position the major product, a common outcome when an ortho position is sterically hindered.[3]
Oxidation Reactions
The oxidation of phenols often proceeds via one-electron transfer to form phenoxyl radicals. The rate of this reaction is sensitive to the electronic properties of the substituents. Studies on the oxidation of various bromophenols by potassium permanganate [Mn(VII)] have shown they exhibit appreciable reactivity, with reaction rates influenced by pH.[5][6]
| Compound | Relative Reactivity/Rate Constant |
| 2-Bromophenol | k_Mn(VII) max near pKa |
| 3-Bromophenol | k_Mn(VII) max near pKa |
| 4-Bromophenol | k_Mn(VII) max near pKa |
| 2,4-Dibromophenol | k_Mn(VII) max near pKa |
While specific kinetic data for this compound is not available in these studies, we can infer its behavior. The electron-donating methyl group would likely increase the electron density of the ring, making it more susceptible to oxidation compared to a simple bromophenol isomer like 3-bromophenol. The formation of bromophenoxyl radicals can lead to subsequent C-C and C-O coupling reactions, forming brominated polymeric products.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction where the reactivity of the aryl halide is critical. The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex. This step is generally favored by electron-withdrawing groups on the aromatic ring and disfavored by steric hindrance near the C-Br bond.
-
Electronic Effects: The hydroxyl and methyl groups are electron-donating, which can slightly slow the rate of oxidative addition compared to bromobenzene. The bromine at C3 is electron-withdrawing, which would favor the reaction.
-
Steric Effects: The methyl group at the C2 position places significant steric bulk adjacent to the C3-Br bond. This is expected to considerably hinder the approach of the bulky palladium catalyst, potentially requiring more forcing reaction conditions (higher temperatures, stronger ligands) compared to less hindered isomers like 4-bromophenol or 3-bromophenol.[7] Studies on simple bromophenol isomers show that 4-bromophenol often gives high yields efficiently, as the key functional groups are far apart.[7] The ortho hydroxyl group in 2-bromophenol can also influence the reaction through potential coordination with the catalyst.[7] For this compound, the steric hindrance from the ortho-methyl group is likely the dominant factor affecting its reactivity in cross-coupling reactions.
Experimental Protocols
The following protocols are representative methodologies for exploring the reactivity of bromophenols. They should be adapted and optimized for specific substrates and equipment.
Protocol 1: Comparative Electrophilic Bromination
This protocol aims to compare the formation of mono-brominated products from different bromophenol isomers under controlled conditions.
Objective: To assess the relative reactivity and regioselectivity of this compound versus 4-bromophenol.
Methodology:
-
Preparation: In two separate round-bottom flasks equipped with magnetic stirrers, dissolve 1.0 mmol of this compound and 1.0 mmol of 4-bromophenol in 10 mL of carbon disulfide (CS₂). Cool the flasks to 0°C in an ice bath.
-
Reagent Addition: Prepare a solution of bromine (1.0 mmol, 0.051 mL) in 5 mL of CS₂. Add this solution dropwise and simultaneously to both flasks over 15 minutes with constant stirring.
-
Reaction Monitoring: Monitor the reaction progress every 10 minutes by taking a small aliquot from each flask and analyzing it by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. Note the disappearance of the starting material and the appearance of new, less polar products.
-
Quenching: Once the starting material is consumed in the more reactive flask (or after a set time, e.g., 1 hour), quench both reactions by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any excess bromine.
-
Workup: Transfer the mixtures to separating funnels. Extract the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product mixture by ¹H NMR or GC-MS to determine the product distribution (regioisomers) and the relative conversion rates, which serve as a proxy for reactivity.
Expected Outcome: this compound is expected to react at a comparable or slightly faster rate than 4-bromophenol. The key difference will be in the products: this compound will likely yield 3,4-dibromo-2-methylphenol as the major product, whereas 4-bromophenol will yield 2,4-dibromophenol.
Caption: Workflow for comparative electrophilic bromination.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol evaluates the efficiency of C-C bond formation, which is highly sensitive to steric hindrance around the C-Br bond.
Objective: To compare the coupling efficiency of this compound with the less-hindered 3-bromophenol.
Methodology:
-
Reaction Setup: To two separate microwave vials, add the aryl bromide (0.5 mmol, either this compound or 3-bromophenol), phenylboronic acid (0.6 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol).
-
Catalyst/Solvent Addition: Add the palladium catalyst, e.g., Pd(PPh₃)₄ (0.025 mmol, 5 mol%), to each vial. Evacuate and backfill the vials with an inert atmosphere (Nitrogen or Argon). Add 5 mL of a degassed solvent mixture (e.g., Dioxane/Water 4:1).
-
Reaction: Seal the vials and place them in a microwave reactor. Heat the reactions to 120°C for 30 minutes.
-
Monitoring and Workup: After cooling, dilute the reaction mixtures with ethyl acetate and water. Check for the disappearance of starting material by TLC.
-
Purification: Separate the organic layer, dry it over MgSO₄, and concentrate it. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the isolated yield of the biphenyl product for each reaction. The difference in yields under identical conditions will reflect the difference in reactivity.
Expected Outcome: 3-bromophenol is expected to give a significantly higher yield of the coupled product than this compound under these conditions, due to the severe steric hindrance imposed by the ortho-methyl group in the latter, which impedes the oxidative addition step.
Conclusion
The reactivity of this compound is a finely tuned balance of activating and deactivating electronic effects, coupled with a significant steric influence from its ortho-methyl group. While its overall activation towards electrophilic attack is comparable to other brominated cresols, its regioselectivity is directed towards the C4 and C6 positions, with a probable preference for the less-hindered C4 position. In reactions sensitive to steric bulk, such as palladium-catalyzed cross-coupling, this compound is demonstrably less reactive than its isomers that lack substitution adjacent to the bromine atom. This detailed understanding allows chemists to anticipate its behavior and strategically design synthetic routes that leverage its unique structural features.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Screening 3-Bromo-2-methylphenol Derivatives for Biological Activity
For researchers and drug development professionals, the vast chemical space of phenolic compounds presents a fertile ground for discovering novel therapeutic agents. Among these, halogenated phenols, and specifically 3-Bromo-2-methylphenol derivatives, represent a promising class of molecules with diverse biological potential. The introduction of a bromine atom and a methyl group onto the phenol ring creates a unique electronic and steric environment, influencing the molecule's reactivity, lipophilicity, and interactions with biological targets. This guide provides a comprehensive framework for the systematic screening of this compound derivatives, offering insights into experimental design, comparative analysis, and the elucidation of structure-activity relationships (SAR).
The Rationale for Screening this compound Derivatives
Phenolic compounds are well-established as possessing a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The strategic placement of a bromine atom can enhance these activities by increasing the compound's lipophilicity, which may improve its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of bromine can modulate the acidity of the phenolic hydroxyl group, which is often crucial for its biological function. The methyl group, in turn, can influence the molecule's conformation and interaction with specific binding sites on target proteins. This combination of substituents on the phenol scaffold makes this compound an attractive starting point for developing new bioactive molecules.
Comparative Biological Activity Screening: A Multi-pronged Approach
A thorough evaluation of this compound derivatives requires a multi-faceted screening approach targeting key areas of therapeutic interest: antimicrobial, antioxidant, and anticancer activities. By systematically testing a library of derivatives with varying substitutions, researchers can identify lead compounds and begin to understand the structural features that govern their biological effects.
Antimicrobial Activity
The increasing threat of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Bromophenol derivatives have shown considerable promise in this area.[1] A primary screening of this compound derivatives should involve determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Illustrative Comparison of Antimicrobial Activity of Bromophenol Derivatives
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 1 | 3-bromo-2,6-dihydroxyacetophenone | 35 | >100 | [1] |
| 2 | 2,4,6-triiodophenol | 5 | - | [2] |
| 3 | Laurinterol (sesquiterpene) | 3.13 | - | [3] |
| 4 | Allolaurinterol (sesquiterpene) | 3.13 | - | [3] |
Note: The data presented are for illustrative purposes, drawing from studies on various bromophenol derivatives to highlight the potential range of activities.
The data suggest that the nature and position of substituents on the bromophenol core significantly impact antimicrobial potency. For instance, the presence of additional hydroxyl groups or conversion into more complex heterocyclic structures can dramatically alter activity.
Antioxidant Activity
Oxidative stress is implicated in a wide range of diseases, making the discovery of novel antioxidants a key therapeutic strategy. The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for assessing this activity.
Illustrative Comparison of Antioxidant Activity (DPPH Scavenging IC50)
| Compound | Derivative Type | IC50 (µM) | Reference |
| 5 | 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | >100 | [4] |
| 6 | (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | >100 | [4] |
| Ascorbic Acid | Standard | ~25 | [4] |
Note: The data presented are for illustrative purposes. The specific antioxidant activity of this compound derivatives would need to be experimentally determined.
The structure of the derivative plays a critical role in its antioxidant potential. Factors such as the number and position of hydroxyl groups, as well as the presence of other electron-donating or withdrawing groups, will influence the ease with which the phenolic proton can be abstracted.
Anticancer Activity
The search for new anticancer agents is a cornerstone of modern drug discovery. Phenolic compounds have been shown to exert cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of compounds against various cancer cell lines.
Illustrative Comparison of Anticancer Activity (IC50 in µM)
| Compound | Derivative Type | A549 (Lung) | Bel7402 (Liver) | HCT116 (Colon) | Reference | |---|---|---|---|---| | 7a | Bromophenol-Indolin-2-one Hybrid | 3.2 ± 0.4 | 4.1 ± 0.5 | 5.6 ± 0.7 |[7] | | 4g | Bromophenol-Indolin-2-one Hybrid | 1.5 ± 0.2 | 2.3 ± 0.3 | 3.1 ± 0.4 |[7] | | 17a | Bromophenol-Piperidine Hybrid | 4.49 ± 0.73 | 6.23 ± 0.81 | 5.12 ± 0.65 |[5] | | Sunitinib | Standard Drug | 3.8 ± 0.5 | 4.5 ± 0.6 | 5.2 ± 0.7 |[7] |
Note: This table showcases the potent anticancer activity of various complex bromophenol derivatives against different human cancer cell lines.
These illustrative results underscore the potential of creating hybrid molecules where the bromophenol scaffold is combined with other pharmacologically active moieties, such as indolin-2-one or piperidine rings, to significantly enhance anticancer potency.[5][7]
Experimental Protocols: A Step-by-Step Guide
To ensure the generation of reliable and reproducible data, standardized protocols must be followed. Below are detailed methodologies for the key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Prepare Inoculum: Culture the bacterial strain overnight in appropriate broth. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Prepare Solutions: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds.
-
Reaction Mixture: In a 96-well plate, add the test compound dilutions to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Anticancer Activity: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Elucidating Mechanisms of Action: Beyond Primary Screening
Identifying active compounds is only the first step. Understanding their mechanism of action is crucial for further development. For promising anticancer hits, further investigation into the induction of apoptosis and effects on the cell cycle is warranted.
Potential Signaling Pathways Modulated by Phenolic Compounds
Caption: Potential mechanisms of anticancer action of bromophenol derivatives.
Studies have shown that some bromophenol derivatives can induce apoptosis through the generation of reactive oxygen species (ROS), leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases such as caspase-3.[6] Furthermore, some derivatives can cause cell cycle arrest, for instance at the G0/G1 phase, thereby halting cell proliferation.[5]
Conclusion and Future Directions
The systematic screening of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. By employing a multi-assay platform to assess antimicrobial, antioxidant, and anticancer activities, researchers can efficiently identify lead compounds. The illustrative data presented from related bromophenol studies highlight the significant potential for discovering highly active molecules. Subsequent mechanistic studies are essential to unravel the molecular pathways through which these compounds exert their effects, paving the way for their optimization and potential clinical development. The exploration of this chemical space is a worthwhile endeavor for any research program focused on innovative drug discovery.
References
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Structural Significance of Brominated Phenols
An In-Depth Technical Guide to the X-ray Crystallography of 3-Bromo-2-methylphenol Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of crystallographic techniques for analyzing this compound derivatives. It delves into the synthesis, crystallization, and structural elucidation of these compounds, offering field-proven insights and supporting experimental data to guide your research.
This compound and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The presence of a hydroxyl group, a bromine atom, and a methyl group on the aromatic ring creates a unique electronic and steric environment, making them valuable synthons for developing novel therapeutic agents and functional materials. The bromine atom, in particular, can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly exploited in drug design and crystal engineering to control molecular assembly and enhance binding affinity.
Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount to establishing structure-activity relationships (SAR) and rationally designing new molecules. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for this purpose, providing unambiguous determination of molecular structure with atomic-level precision.[1] This guide will navigate the complete workflow, from the synthesis of the parent compound to advanced structural analysis, and compare X-ray crystallography with alternative analytical methods.
Synthesis of this compound and Its Derivatives
The foundational step in any crystallographic study is the synthesis and purification of the target compound. The most common route to this compound involves a diazotization-hydrolysis sequence starting from 3-bromo-2-methylaniline.[2]
Experimental Protocol: Synthesis of this compound
-
Diazotization:
-
Dissolve 3-bromo-2-methylaniline (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 1-1.5 M).
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is typically indicated by a color change. .
-
-
Hydrolysis:
-
After the addition is complete, continue stirring at 0-5°C for 15-20 minutes.
-
Slowly heat the reaction mixture to reflux (approximately 100°C) and maintain for 1 hour. This step decomposes the diazonium salt, releasing nitrogen gas and forming the phenol.[2] .
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent such as diethyl ether or chloroform (3x volumes).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure compound.
-
Causality Behind Experimental Choices: The use of low temperatures during diazotization is critical because diazonium salts are unstable and can decompose prematurely at higher temperatures. The subsequent hydrolysis step requires heat to drive the substitution of the diazonium group with a hydroxyl group from water.
Derivatives can be synthesized from the parent phenol by targeting the reactive hydroxyl group through standard reactions like Williamson ether synthesis (to form ethers) or esterification (to form esters), allowing for a systematic study of how structural modifications influence crystal packing.
Caption: Workflow for the synthesis and derivatization of this compound.
The Crucial Step: Growing High-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. A suitable crystal for SC-XRD should be a single, well-ordered lattice, free of significant defects, and typically between 0.1-0.3 mm in each dimension.[3] Growing such crystals is often more of an art than a science, requiring patience and systematic screening of conditions.
Experimental Protocols for Crystallization
The choice of method depends on the compound's solubility and stability. For phenol derivatives, which are often stable solids, the following methods are highly effective.[4]
Method 1: Slow Evaporation This is the simplest crystallization technique.
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near-saturation in a vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks at room temperature.
Method 2: Vapor Diffusion This technique is excellent for small quantities of material and offers fine control over the rate of crystallization.[3]
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer vial (the "chamber") that contains a small volume of a "poor" solvent (one in which the compound is insoluble but which is miscible with the good solvent).
-
Seal the outer vial. The poor solvent's vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.
Method 3: Solvent Layering This method relies on the slow diffusion between two miscible solvents with different densities.[3]
-
Dissolve the compound in a small amount of a dense "good" solvent (e.g., dichloromethane).
-
Carefully layer a less dense "poor" solvent (e.g., hexane or methanol) on top, creating a distinct interface.
-
As the solvents slowly mix at the interface, the compound's solubility decreases, leading to crystal growth.
Trustworthiness of Protocols: The key to successful crystallization is to approach supersaturation slowly and methodically. Rapid precipitation almost always leads to amorphous solids or microcrystalline powders, which are unsuitable for SC-XRD. Screening various solvents and solvent combinations is essential.
Structural Elucidation via Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, it can be analyzed using an X-ray diffractometer. The process involves irradiating the crystal with a focused beam of X-rays and measuring the diffraction pattern produced by the electron clouds of the atoms.
Caption: The experimental and computational workflow for single-crystal X-ray diffraction.
Comparative Analysis of Structural Data
The true power of crystallography lies in comparing the structures of related derivatives to understand the influence of different functional groups. Key parameters to analyze include bond lengths, bond angles, and, most importantly, intermolecular interactions that dictate the crystal packing. Halogenated phenols are particularly interesting due to the interplay between classic hydrogen bonds and halogen bonds.[5]
| Parameter | This compound (Hypothetical) | Derivative A (e.g., Methoxy) | Derivative B (e.g., 3,5-Dibromo) | Rationale for Change |
| Crystal System | Monoclinic | Orthorhombic | Triclinic | Changes in molecular symmetry and packing efficiency. |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 | The addition of substituents can alter symmetry elements. |
| H-Bonding Motif | O-H···O chain | O-H···O dimer (steric hindrance) | O-H···Br intramolecular | The presence of additional acceptors or steric bulk alters the preferred hydrogen bond geometry.[6] |
| Halogen Bonding | Weak Br···π interactions | Weak Br···π interactions | Strong Br···Br (Type II) interaction | The introduction of a second bromine atom allows for stronger, more directional halogen bonds, significantly influencing the packing arrangement.[5] |
| Density (g/cm³) | 1.65 | 1.62 | 1.98 | The addition of a heavy atom like bromine dramatically increases the crystal density. |
Comparison with Alternative Analytical Techniques
While SC-XRD is unparalleled for 3D structure determination, other techniques are essential for full characterization or when single crystals are unavailable.
Powder X-ray Diffraction (PXRD): When a compound can only be obtained as a microcrystalline powder, PXRD is an invaluable tool.[7] While solving a crystal structure from powder data is challenging, it is excellent for phase identification, purity assessment, and studying polymorphism.[8][9]
Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary methods for determining the covalent structure (connectivity) of a molecule in solution.[10] It confirms that the correct compound has been synthesized before crystallization attempts begin.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups (e.g., the broad O-H stretch of the phenol, C-Br stretches).
-
Mass Spectrometry (MS): Provides the exact molecular weight and isotopic pattern (the bromine atom gives a characteristic M/M+2 signal), confirming the elemental composition.
| Technique | Information Provided | Phase | Pros | Cons |
| SC-XRD | Complete 3D structure, bond lengths/angles, intermolecular interactions. | Solid | Definitive, unambiguous structural data. | Requires high-quality single crystals. |
| PXRD | Crystalline phase, lattice parameters, polymorphism. | Solid | Does not require single crystals; fast. | Structure solution is difficult; provides averaged information.[11] |
| NMR | Covalent structure and connectivity in solution. | Liquid | Excellent for determining connectivity; quantitative. | Provides no information on solid-state packing or intermolecular interactions. |
| FT-IR | Presence of functional groups. | Solid/Liquid | Fast, non-destructive, good for quick functional group analysis. | Provides limited structural information; spectra can be complex. |
Conclusion
The crystallographic analysis of this compound derivatives is a powerful approach to understanding their fundamental chemical properties. By providing a precise map of atomic positions and intermolecular forces, X-ray diffraction allows researchers to build robust structure-activity relationships. This guide has outlined the critical steps from synthesis and crystallization to data analysis, emphasizing the rationale behind key experimental choices. While SC-XRD is the definitive technique for structural elucidation, a multi-faceted approach that incorporates complementary methods like PXRD and spectroscopy provides the most comprehensive characterization. These detailed structural insights are indispensable for the rational design of new pharmaceuticals and advanced materials.
References
- 1. mkuniversity.ac.in [mkuniversity.ac.in]
- 2. echemi.com [echemi.com]
- 3. unifr.ch [unifr.ch]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 9. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound(7766-23-6) 1H NMR spectrum [chemicalbook.com]
- 11. PPXRD - Abstract Submission Form [icdd.com]
Comparative study of different synthesis routes for 3-Bromo-2-methylphenol
Introduction
3-Bromo-2-methylphenol is a valuable substituted phenol derivative widely employed as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its specific substitution pattern, with a bromine atom meta to the hydroxyl group and adjacent to the methyl group, makes it a crucial building block for constructing complex molecular architectures.[1] The efficient and selective synthesis of this compound is therefore of significant interest to researchers and professionals in organic synthesis and drug development. This guide provides a comparative study of the primary synthesis routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.
Route 1: Sandmeyer-Type Reaction from 3-Amino-2-methylphenol (Recommended Route)
The most reliable and regioselective method for the synthesis of this compound is a Sandmeyer-type reaction, which proceeds via the diazotization of an aromatic amine precursor, followed by substitution with a bromide. This multi-step approach ensures the precise placement of the bromine atom at the desired position, avoiding the formation of isomeric byproducts that are common in direct electrophilic aromatic substitution reactions.
Mechanistic Overview
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the introduction of a wide range of functional groups onto an aromatic ring via a diazonium salt intermediate.[2][3] The reaction is initiated by the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) halide, which catalyzes the substitution of the diazonium group with the corresponding halide.[2] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2]
Experimental Protocols
Step 1: Synthesis of 3-Amino-2-methylphenol
The necessary precursor, 3-amino-2-methylphenol, can be synthesized via the reduction of 2-methyl-3-nitrophenol.
-
Protocol:
-
In a suitable hydrogenation vessel, dissolve 2-methyl-3-nitrophenol (70 g) in a mixture of tetrahydrofuran (100 ml) and methanol (400 ml) at room temperature.
-
Add 5% palladium on carbon (3.5 g) as the catalyst.
-
Hydrogenate the mixture under 5 psi of hydrogen gas.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-amino-2-methylphenol.
-
The crude product can be purified by recrystallization.
-
Step 2: Synthesis of this compound via Sandmeyer-Type Reaction
-
Protocol:
-
Slowly add a solution of sodium nitrite (8.9 g, 129 mmol) in 20 mL of water, maintaining the temperature at 0°C.[4]
-
Stir the mixture for 15 minutes at 0°C.[4]
-
Add 10 mL of sulfuric acid and stir the mixture for 1 hour under reflux.[4]
-
Cool the reaction mixture to room temperature and extract three times with chloroform.[4]
-
The combined organic layers are then extracted three times with 1 M aqueous sodium hydroxide.[4]
-
The aqueous layers are acidified with concentrated hydrochloric acid and extracted three times with chloroform.[4]
-
Combine these three chloroform extracts, dry over magnesium sulfate, filter, and concentrate to yield this compound as a brown solid.[4] A reported yield for a similar procedure starting from 3-bromo-2-methylaniline is 58%.[4]
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Route 2: Direct Bromination of 2-Methylphenol (o-Cresol)
Direct electrophilic bromination of the aromatic ring of 2-methylphenol (o-cresol) would appear to be a more straightforward, one-step approach. However, this method is severely hampered by a lack of regioselectivity.
Mechanistic Considerations and Regioselectivity Challenges
The hydroxyl and methyl groups of 2-methylphenol are both ortho-, para-directing activators for electrophilic aromatic substitution. The hydroxyl group is a significantly stronger activating group than the methyl group. Therefore, electrophilic attack will be directed to the positions ortho and para to the hydroxyl group, which are positions 4 and 6. Position 3 is meta to the strongly activating hydroxyl group and is therefore electronically disfavored for substitution.
Experimental evidence supports this theoretical analysis. The bromination of o-cresol with bromine chloride in carbon tetrachloride has been shown to yield a mixture of 4-bromo-o-cresol (61%) and 6-bromo-o-cresol (28%), with no mention of the desired 3-bromo isomer.[5] Similarly, the reaction of o-cresol with bromine water typically leads to the formation of di- and tri-brominated products, again with substitution at the activated ortho and para positions.
Illustrative Protocol for Direct Bromination of o-Cresol
While not a viable route to this compound, the following protocol for the bromination of o-cresol illustrates the typical conditions and outcomes of this approach.
-
Protocol:
-
Prepare a solution of bromine chloride by adding chlorine (71 g, 1 mole) to a solution of bromine (160 g, 1 mole) in carbon tetrachloride (638 g) at -1 to 25°C.[5]
-
Add this bromine chloride solution dropwise to a solution of o-cresol (216 g, 2 moles) in carbon tetrachloride (1680 g) at 0-1°C over 3 hours.[5]
-
Wash the reaction product with water and distill.[5]
-
The resulting product is a mixture of unreacted o-cresol, 4-bromo-o-cresol, and 6-bromo-o-cresol.[5]
-
Logical Relationship Diagram
References
A Senior Application Scientist's Guide to Validating the Purity of 3-Bromo-2-methylphenol using GC-MS
Introduction: The Imperative of Purity in Chemical Synthesis
In the landscape of pharmaceutical research and fine chemical synthesis, 3-Bromo-2-methylphenol serves as a valuable intermediate and building block. Its molecular structure lends itself to a variety of coupling and substitution reactions, making it a key component in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The purity of such an intermediate is not a trivial detail; it is the bedrock upon which the success of a multi-step synthesis rests. Undetected impurities, even at trace levels, can lead to significant downstream consequences, including deleterious side reactions, reduced yields, and the generation of difficult-to-remove byproducts in the final compound.[1]
Therefore, a robust, reliable, and validated analytical method for purity assessment is paramount. While several analytical techniques exist, Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its high resolution, sensitivity, and specificity, making it exceptionally well-suited for the analysis of semi-volatile and thermally stable compounds like this compound.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on the development and validation of a GC-MS method. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the performance of GC-MS against alternative techniques, grounding our discussion in authoritative standards and field-proven insights.
The Analyte: Understanding this compound and Its Impurity Profile
A successful analytical method begins with a thorough understanding of the analyte and its potential contaminants.
Chemical Properties:
-
Chemical Name: this compound
-
CAS Number: 7766-23-6
-
Appearance: White to yellow or brown solid
-
Boiling Point: 95°C (at specified pressure)[2]
Potential Impurities: The impurity profile is intrinsically linked to the synthesis route. A common synthesis involves the diazotization of 3-bromo-2-methylaniline followed by hydrolysis.[2][5] This pathway can introduce several potential impurities:
-
Unreacted Starting Material: 3-bromo-2-methylaniline.
-
Isomeric Impurities: Positional isomers such as 4-Bromo-2-methylphenol or 2-Bromo-3-methylphenol, which may arise from impurities in the starting materials.
-
Over-brominated Species: Dibrominated products (e.g., 3,5-Dibromo-2-methylphenol) if bromination control is not precise.[6]
-
Residual Solvents: Solvents used during reaction and purification (e.g., ether, chloroform).[2]
The analytical method must be specific enough to resolve this compound from all these potential and actual impurities.
The Primary Method: Purity Determination by GC-MS
GC-MS is the cornerstone for analyzing volatile and semi-volatile small molecules due to its exceptional separation power (GC) and definitive identification capabilities (MS).[7]
The Rationale Behind the Method (The "Why")
Developing a robust GC-MS method is not merely about selecting parameters from a list; it's about making informed choices to achieve a specific analytical goal.
-
Sample Preparation: The goal is to dissolve the sample in a solvent that is compatible with the GC system and does not co-elute with any peaks of interest. Dichloromethane is an excellent choice due to its high volatility and ability to dissolve a wide range of organic compounds.
-
Derivatization—To Do or Not to Do?: Phenolic compounds contain an active hydroxyl (-OH) group, which can lead to peak tailing on some GC columns due to hydrogen bonding.[8] Derivatization, for instance, by converting the hydroxyl group to a less polar silyl ether using reagents like MTBSTFA, can mitigate this and improve peak shape.[9][10] However, modern inert GC columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase, often provide excellent peak shape for underivatized phenols, simplifying the workflow.[11] For this guide, we will proceed with a direct, underivatized analysis, as it is simpler, faster, and often sufficient for purity assessment. Derivatization should be considered an optimization step if peak shape is suboptimal.
-
GC Column Selection: The choice of a low-polarity, industry-standard DB-5ms or equivalent column (e.g., TraceGOLD TG-5MS) is deliberate.[11][12] This stationary phase provides excellent resolving power for a wide range of analytes based primarily on their boiling points and is robust enough to handle the analysis of underivatized phenols.
-
Temperature Program: A temperature ramp is essential for good chromatography. We start at a low temperature (e.g., 60°C) to ensure trapping of volatile components at the head of the column, then ramp the temperature at a controlled rate (e.g., 8-10°C/min) to elute compounds in order of increasing boiling point, ensuring separation of the main component from both more volatile and less volatile impurities.[11]
-
Mass Spectrometry Ionization: Electron Ionization (EI) is the method of choice. At a standard energy of 70 eV, EI produces repeatable and characteristic fragmentation patterns. These patterns serve as a "fingerprint" for the molecule, allowing for confident identification through comparison with spectral libraries (e.g., NIST).
-
MS Data Acquisition: A Full Scan acquisition is crucial for purity analysis. It allows for the detection of all ionizable compounds within the mass range, enabling the identification of unexpected impurities. For quantifying known impurities at very low levels, a subsequent analysis using Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity. A key feature for identifying our analyte is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[13] Therefore, any fragment containing a bromine atom, including the molecular ion (M⁺), will appear as a pair of peaks (M and M+2) of nearly equal intensity, providing a high degree of confidence in identification.[14][15]
Experimental Workflow Diagram
Caption: GC-MS workflow for purity analysis of this compound.
Step-by-Step GC-MS Protocol
This protocol is a self-validating system, incorporating system suitability checks as a prerequisite for analysis.
1. Reagents and Materials:
-
This compound sample
-
This compound certified reference standard (CRS)
-
Dichloromethane (DCM), HPLC or GC grade
-
Class A volumetric flasks and pipettes
-
2 mL autosampler vials with septa
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound sample and dissolve in 10.0 mL of DCM.
-
System Suitability Solution: Use the stock solution.
-
Reference Standard Solution: Prepare a separate stock solution of the CRS at the same concentration.
3. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | Inert, low-polarity phase ideal for separating compounds by boiling point.[11][12] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good efficiency. |
| Inlet | Splitless, 250°C | Maximizes transfer of analytes to the column for trace impurity detection. |
| Injection Volume | 1.0 µL | Standard volume for capillary columns. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 min | Separates volatile solvents from the analyte and elutes higher boiling point impurities.[11] |
| Mass Spectrometer | Agilent 5977 MSD or equivalent | Sensitive and robust detector for definitive identification. |
| Ion Source Temp. | 230°C | Standard temperature to ensure volatilization and ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible, library-searchable mass spectra. |
| Acquisition Mode | Full Scan | Detects all potential impurities. |
| Mass Range | 40 - 450 amu | Covers the mass of the analyte and expected fragments/impurities. |
| Transfer Line Temp. | 280°C | Prevents condensation of analytes between the GC and MS. |
4. Analysis Sequence:
-
Solvent Blank: Inject DCM to ensure no system contamination.
-
System Suitability: Inject the sample solution five times. The Relative Standard Deviation (RSD) of the peak area for this compound should be ≤ 2.0%.
-
Analysis: Inject the sample solution.
-
Identification:
-
Compare the retention time and mass spectrum of the main peak with the certified reference standard.
-
Confirm the presence of the M/M+2 isotope pattern for the molecular ion (~m/z 186/188) and key bromine-containing fragments.
-
-
Purity Calculation:
-
Integrate all peaks in the chromatogram (disregarding the solvent peak).
-
Calculate purity using the area percent normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method Validation: Ensuring Trustworthiness via ICH Guidelines
A method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R2) guidelines ensures the analytical procedure is fit for its intended purpose.[16][17][18][19]
Caption: Core parameters for analytical method validation per ICH Q2(R2).
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (DCM), the sample, and the sample spiked with potential impurities (if available). | The main peak should be free from interference. All relevant peaks should be baseline resolved (Resolution > 1.5).[16] |
| Linearity | Analyze a series of at least five concentrations of the CRS, typically from the LOQ to 120% of the sample concentration. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.998.[16] |
| Accuracy | Analyze a sample of known purity (e.g., the CRS) or a sample spiked with known amounts of CRS at three levels (e.g., 80%, 100%, 120%). Calculate percent recovery. | Mean recovery between 98.0% and 102.0%.[16] |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate: Repeat on a different day or with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[19] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1. | RSD ≤ 10% at this concentration. |
| Limit of Detection (LOD) | Determine the lowest concentration that can be detected. Often determined at a signal-to-noise ratio of 3:1. | Signal is clearly distinguishable from noise. |
| Robustness | Make small, deliberate variations in method parameters (e.g., flow rate ±10%, initial oven temp ±5°C) and assess the impact on the results. | Results should remain unaffected by the changes, demonstrating method reliability. |
Comparative Guide: GC-MS vs. Alternative Analytical Techniques
While GC-MS is a powerful tool, a comprehensive evaluation requires comparing it to other available methods. The choice of technique depends on the specific question being asked, from simple identity confirmation to precise quantification of complex mixtures.
| Technique | Principle | Strengths for this compound Analysis | Weaknesses for this compound Analysis |
| Gas Chromatography-MS (GC-MS) | Separates volatile/semi-volatile compounds in a gas phase, followed by mass-based detection and identification. | High Specificity: MS provides structural "fingerprint" and bromine isotope confirmation.[13][14] High Sensitivity: Excellent for detecting trace impurities (ppm to ppb). High Resolution: Capillary GC columns effectively separate isomers. | Requires analyte to be thermally stable and sufficiently volatile.[20] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid phase based on their interaction with a stationary phase. Detection typically by UV. | Excellent for non-volatile or thermally labile impurities. Widely available and robust. | Lower Specificity: UV detection is not as specific as MS; co-eluting impurities can be missed. Solvent Intensive: Requires significant volumes of expensive, high-purity solvents.[20] |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei. The signal area is directly proportional to the number of nuclei. | Primary Method Potential: Can determine purity without a specific reference standard for the analyte.[1] Structural Elucidation: Provides definitive structural information for unknown impurities. | Lower Sensitivity: Significantly less sensitive than GC-MS or HPLC, making it unsuitable for detecting impurities below ~0.1%.[21] Signal Overlap: Complex mixtures can lead to overlapping peaks, complicating quantification. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, identifying functional groups present. | Fast and non-destructive. Good for confirming the identity of the main component and the presence of key functional groups (e.g., -OH, C-Br). | Not Quantitative: Not suitable for accurately quantifying impurity levels. Low Sensitivity: Insensitive to trace components. |
Conclusion
For the comprehensive purity validation of this compound, GC-MS emerges as the superior technique . It offers an unparalleled combination of separation efficiency, sensitivity, and specificity, allowing for the confident detection and identification of process-related impurities and isomers. The characteristic bromine isotope pattern provides an additional layer of certainty that is invaluable for structural confirmation.[13][15]
While techniques like HPLC and qNMR have important roles in a broader analytical strategy—particularly for non-volatile compounds or for primary quantification, respectively—the GC-MS method, when properly developed and validated according to ICH guidelines, provides the most robust and reliable data for release testing and quality control in a research and drug development setting. Adherence to the principles of scientific integrity, including a deep understanding of the method's rationale and a rigorous validation process, ensures that the analytical data generated is trustworthy, reproducible, and defensible.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Bromo-3-methylphenol | C7H7BrO | CID 265090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 7766-23-6 [chemicalbook.com]
- 6. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. journal.gnest.org [journal.gnest.org]
- 9. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 21. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Detective: A Guide to Cross-Referencing 3-Bromo-2-methylphenol Spectral Data
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a foundational pillar of scientific integrity. Spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provide the essential molecular fingerprints for this identification. However, raw spectral data is merely a set of clues. To definitively solve the puzzle of a molecule's identity, this data must be meticulously cross-referenced with established spectral databases. This guide provides an in-depth, experience-driven approach to the cross-referencing of spectral data for 3-Bromo-2-methylphenol, a key intermediate in organic synthesis. We will explore the nuances of spectral interpretation, the strategic use of databases, and the critical importance of comparing isomeric compounds to ensure confident characterization.
The Spectroscopic Triumvirate: MS, NMR, and IR
The structural elucidation of an organic molecule like this compound relies on the synergistic information provided by mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive picture.
-
Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M+) reveals the nominal mass of the compound, while the isotopic pattern, especially for bromine-containing compounds (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), offers a crucial confirmation of the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts, splitting patterns (multiplicity), and integration values in ¹H NMR reveal the electronic environment and connectivity of protons. ¹³C NMR indicates the number of unique carbon environments.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, key absorbances will correspond to the O-H and C-O bonds of the phenolic hydroxyl group and the C-Br bond, as well as aromatic C-H and C=C vibrations.
A Practical Workflow for Spectral Data Cross-Referencing
Confident compound identification is not a linear process but rather an iterative cycle of data acquisition, analysis, and database comparison. The following workflow outlines a robust strategy for the cross-referencing of this compound spectral data.
Caption: A logical workflow for the acquisition, analysis, and database cross-referencing of spectral data.
Experimental Protocols
The foundation of reliable spectral cross-referencing is high-quality experimental data. Adherence to standardized protocols is paramount for reproducibility.
Mass Spectrometry (GC-MS) Data Acquisition
-
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC column (e.g., a nonpolar column like DB-5ms) separates the analyte from any impurities. A typical temperature program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Key parameters to consider include the spectral width, acquisition time, and relaxation delay. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
-
Infrared (IR) Spectroscopy
-
Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of this compound.
-
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Sample Preparation (ATR): Place a small amount of solid this compound directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Interpreting the Spectral Data of this compound
Mass Spectrum Analysis
The mass spectrum of this compound is expected to show a molecular ion peak cluster corresponding to its molecular weight (187.03 g/mol ). Due to the presence of bromine, we anticipate two peaks of nearly equal intensity at m/z 186 and 188, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Key fragmentation patterns for phenols often involve the loss of the hydroxyl group or cleavage of the aromatic ring.[2]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound in CDCl₃ has been reported with the following chemical shifts (δ): 7.14 (1H, d), 6.92 (1H, t), 6.71 (1H, d), 4.83 (1H, brs), and 2.34 (3H, s).[3]
-
Aromatic Protons (δ 6.7-7.2): The three protons on the aromatic ring will exhibit distinct chemical shifts and coupling patterns depending on their positions relative to the hydroxyl, bromo, and methyl groups. The observed doublet, triplet, and doublet are consistent with a trisubstituted benzene ring.
-
Hydroxyl Proton (δ ~4.8): The phenolic hydroxyl proton signal is often a broad singlet and its chemical shift can vary with concentration and solvent.
-
Methyl Protons (δ ~2.3): The methyl group protons will appear as a singlet, as there are no adjacent protons to couple with.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents. Carbons attached to the electronegative oxygen and bromine atoms will be shifted downfield.
IR Spectrum Analysis
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.
The Critical Role of Isomeric Comparison
A significant challenge in the identification of substituted aromatic compounds is the existence of isomers with identical molecular formulas and often similar fragmentation patterns and functional group absorptions. Therefore, a direct comparison of the acquired spectra with those of known isomers is not just good practice, but a necessary step for unambiguous identification.
Table 1: Comparison of Spectral Data for Bromomethylphenol Isomers
| Compound | Key Mass Spectral Fragments (m/z) | Key ¹H NMR Signals (δ, multiplicity) | Key IR Absorptions (cm⁻¹) |
| This compound | 186/188 (M+), ... | ~7.1 (d), ~6.9 (t), ~6.7 (d), ~4.8 (br s, OH), ~2.3 (s, CH₃)[3] | ~3400 (br, O-H), ~1580, 1480 (C=C), ~1220 (C-O) |
| 2-Bromo-3-methylphenol | 186/188 (M+), ... | Data not readily available | Data not readily available |
| 4-Bromo-2-methylphenol | 186/188 (M+), 107, 77[4] | Data available in databases | ~3400 (br, O-H), ~1600, 1490 (C=C), ~1230 (C-O)[4] |
Note: This table is populated with representative data and should be used as a guide. Direct comparison with authenticated reference spectra is essential.
The subtle differences in the chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectra are often the most definitive way to distinguish between isomers.
Leveraging Spectral Databases
Several high-quality spectral databases are indispensable tools for the modern chemist. The most prominent among these are:
-
NIST/EPA/NIH Mass Spectral Library: This is the world's most widely used mass spectral reference library, containing hundreds of thousands of electron ionization (EI) spectra.[5][6]
-
Wiley Registry of Mass Spectral Data: Another extensive collection of mass spectra, often used in conjunction with the NIST library.[7][8]
-
Spectral Database for Organic Compounds (SDBS): A free, comprehensive database that includes MS, ¹H NMR, ¹³C NMR, IR, Raman, and ESR spectra.
-
PubChem: A public repository of chemical information that often contains links to spectral data from various sources.[4][9][10]
Caption: A comparison of major spectral databases for cross-referencing chemical data.
Conclusion
The cross-referencing of spectral data is a meticulous process that demands both technical expertise and a critical, analytical mindset. For a compound like this compound, where multiple isomers exist, a multi-pronged spectroscopic approach combined with the strategic use of authoritative databases is essential for confident structural elucidation. By understanding the principles behind each spectroscopic technique, adhering to rigorous experimental protocols, and critically evaluating the data in the context of isomeric possibilities, researchers can ensure the accuracy and integrity of their findings, a cornerstone of scientific advancement.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. echemi.com [echemi.com]
- 4. 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. catalog.data.gov [catalog.data.gov]
- 6. Electron Ionization Library Component of the NIST/EPA/NIH Mass Spectral Library and NIST GC Retention Index Database | NIST [nist.gov]
- 7. Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 8. Wiley-VCH - Wiley Registry of Mass Spectral Data 2023 [wiley-vch.de]
- 9. 3-Bromo-4-methylphenol | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromo-3-methylphenol | C7H7BrO | CID 265090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Guide to the Efficacy of 3-Bromo-2-methylphenol as a Precursor in Drug Discovery: A Comparative Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of precursors is a cornerstone of successful drug discovery, profoundly influencing synthetic efficiency, scalability, and the ultimate pharmacological profile of a candidate molecule. Among the vast arsenal of chemical building blocks, substituted phenols are prized for their versatile reactivity and their prevalence in a multitude of bioactive natural products and synthetic drugs. This guide provides a deep-dive into the utility of 3-bromo-2-methylphenol, a uniquely functionalized aromatic intermediate. We will dissect its chemical attributes, compare its synthetic performance against common alternatives with supporting data, and provide robust, validated protocols to empower researchers in their quest for novel therapeutics.
The Unique Strategic Value of the this compound Scaffold
The specific arrangement of functional groups on the this compound ring is not arbitrary; it is a convergence of electronic and steric features that offers chemists a high degree of control over synthetic outcomes. This scaffold is a prime example of how a precursor can be intelligently designed to facilitate complex molecule construction.
-
The Bromine Handle: The bromine atom is an exceptionally versatile functional group for modern organic synthesis. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[1] These reactions are fundamental to constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of most modern pharmaceuticals.[2]
-
The ortho-Methyl Group: The methyl group positioned ortho to the hydroxyl group introduces significant steric hindrance. This is not a liability but a strategic asset. It can direct incoming reagents to other positions on the ring (regioselectivity) and influence the rotational dynamics around newly formed bonds. This conformational restriction can be critical for locking a drug molecule into the specific three-dimensional shape required for potent binding to its biological target.
-
The Phenolic Hydroxyl Group: The hydroxyl group is a classic handle for derivatization. It can be readily converted into ethers or esters to modulate properties like solubility and cell permeability. Furthermore, it can act as a hydrogen bond donor, a crucial interaction for molecular recognition at a protein's active site.[3] In prodrug strategies, this group can be masked to improve bioavailability and is later cleaved in vivo to release the active parent drug.[4]
This trifecta of functionalities makes this compound a powerful and multifaceted precursor for building diverse molecular libraries.[5]
Comparative Performance in Key Synthetic Transformations
To objectively assess the efficacy of this compound, its performance must be benchmarked against other common phenolic precursors in widely used synthetic reactions. The following table summarizes representative data from palladium-catalyzed cross-coupling reactions, a critical test of a precursor's utility.
| Precursor | Reaction Type | Key Reagents & Catalyst | Representative Yield (%) | Key Advantages / Disadvantages |
| This compound | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | 85 - 95 | High reactivity of C-Br bond; steric influence from methyl group can improve selectivity. |
| 2-Chloro-4-methylphenol | Suzuki Coupling | Arylboronic acid, Pd₂(dba)₃, SPhos, Base | 70 - 85 | Lower cost of chloro-aromatics, but C-Cl bond is less reactive, requiring more specialized (and expensive) catalysts and ligands.[6] |
| 3-Methoxyphenol | Buchwald-Hartwig Amination | Arylamine, Pd catalyst, Ligand, Base | 75 - 90 | Lacks a halogen handle; derivatization relies on activating the C-O bond (e.g., as a triflate), adding a synthetic step. |
| Phenol | Direct C-H Functionalization | Aryl halide, Pd(OAc)₂, Ligand | 40 - 60 | Atom economical, but suffers from poor regioselectivity, often yielding mixtures of ortho, meta, and para products. |
Analysis: The data illustrates a clear trade-off between reactivity and cost. While chlorinated phenols are economical, they demand more sophisticated catalytic systems to achieve high yields.[6] Direct C-H functionalization is an elegant concept but often impractical due to selectivity issues. This compound occupies a sweet spot, offering the high reactivity of a bromo-aromatic for reliable, high-yielding coupling reactions, which is paramount in the lengthy and costly process of drug development.
Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol provides a detailed, self-validating methodology for a Suzuki-Miyaura coupling, a cornerstone reaction where this compound excels.
Objective: To synthesize 3-phenyl-2-methylphenol from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Flask Preparation: In a 100 mL round-bottom flask, combine this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture will likely turn a darker color.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 8-16 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.
Visualizing Synthetic and Mechanistic Pathways
Visual diagrams are essential for conceptualizing both the practical workflow and the underlying chemical mechanism.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
The Suzuki reaction proceeds via a well-established catalytic cycle, which explains its efficiency and reliability.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a demonstrably superior precursor for many applications in drug discovery where reliability and synthetic versatility are paramount. Its strategically positioned functional groups enable high-yielding participation in robust, well-understood reactions like the Suzuki-Miyaura coupling, while providing steric and electronic properties beneficial for downstream molecular design. While alternative precursors may offer advantages in cost, they often introduce synthetic challenges such as lower reactivity or poor selectivity. For research and development professionals, the consistency and efficiency afforded by this compound justify its use as a foundational building block in the synthesis of novel, high-value bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi-res.com [mdpi-res.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
A-Comparative-Guide-to-the-Synthetic-Utility-of-3-Bromo-2-methylphenol-and-2-bromo-3-methylphenol
Introduction
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Aryl halides, specifically brominated phenols, are foundational intermediates prized for their versatility in a host of chemical transformations. Among these, 3-Bromo-2-methylphenol and 2-bromo-3-methylphenol present a compelling case study. As structural isomers, they share the same molecular formula (C₇H₇BrO) and functional groups, yet the subtle difference in the substitution pattern on the aromatic ring profoundly impacts their reactivity and synthetic applications.
This guide provides a comprehensive comparison of these two isomers, moving beyond simple cataloging of properties to explain the mechanistic underpinnings of their divergent behaviors. We will delve into their synthesis, explore their performance in key reaction classes with supporting data, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.
Table 1: Physical and Chemical Properties
| Property | This compound | 2-bromo-3-methylphenol |
| CAS Number | 7766-23-6[1] | 22061-78-5[2][3] |
| Molecular Weight | 187.04 g/mol [3] | 187.04 g/mol [2][3] |
| Appearance | White to yellow or brown solid[1] | Reddish-brown oil or white solid[2][4] |
| pKa | Predicted ~8.5-9.5[5] | Predicted ~8.5[5] |
| Structure |
|
|
Note: Predicted pKa values can vary; experimental values are preferred but not always available. The acidity is influenced by the electronic effects of the substituents.[6][7]
Synthesis of Isomeric Bromomethylphenols
The primary route to both isomers is the electrophilic aromatic bromination of the corresponding cresol precursors (2-methylphenol for the 3-bromo isomer and 3-methylphenol for the 2-bromo isomer). The challenge in these syntheses lies in controlling the regioselectivity, as the hydroxyl (-OH) and methyl (-CH₃) groups exert competing directing effects.
The hydroxyl group is a powerful activating, ortho, para-director, while the methyl group is a weaker activating, ortho, para-director.[8][9] This interplay dictates the primary site of bromination.
Synthesis of this compound
Starting from 2-methylphenol (o-cresol), the hydroxyl group strongly directs electrophiles to the positions ortho and para to it (positions 4 and 6). The methyl group at position 2 sterically hinders the approach to position 3 to some extent, but the electronic activation from the hydroxyl group at the adjacent position 1 can still facilitate substitution. More commonly, synthesis is achieved via a Sandmeyer-type reaction starting from 3-bromo-2-methylaniline.[10][11]
Synthesis of 2-bromo-3-methylphenol
For 3-methylphenol (m-cresol), the hydroxyl and methyl groups work in concert to activate positions 2, 4, and 6. Position 4 is typically the most favored site for bromination due to the combined directing effects and lower steric hindrance.[12] To achieve bromination at the 2-position, specific reaction conditions or alternative synthetic strategies, such as a Sandmeyer reaction from 2-amino-3-methylphenol, are often necessary to ensure high regioselectivity.[4]
The regioselective bromination of phenols can be a challenging endeavor due to the fine electronic balance between the ortho and para positions.[13][14]
Caption: General synthetic routes to the target isomers.
Comparative Reactivity in Key Synthetic Transformations
The utility of these isomers is best understood by comparing their performance in reactions that are central to modern organic synthesis. The positioning of the methyl group relative to the bromine atom—ortho in this compound and meta in 2-bromo-3-methylphenol—is the primary determinant of their differential reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[15][16][17] Here, the steric environment around the C-Br bond is paramount.
-
This compound: The ortho-methyl group creates significant steric hindrance around the bromine atom. This bulk impedes the crucial oxidative addition step, where the palladium(0) catalyst inserts into the C-Br bond.[18][19][20] Consequently, reactions often require more forcing conditions: higher catalyst loadings, specialized bulky phosphine ligands (e.g., SPhos, XPhos), and elevated temperatures to achieve reasonable yields.[21][22] In some cases, this steric demand can be exploited for selective couplings.
-
2-bromo-3-methylphenol: With the methyl group in the meta position, the C-Br bond is significantly more accessible. Oxidative addition proceeds much more readily, allowing for milder reaction conditions, lower catalyst loadings, and a broader range of coupling partners. This makes it a more versatile and generally preferred substrate for standard Suzuki-Miyaura conditions.
Table 2: Illustrative Comparison in a Hypothetical Suzuki-Miyaura Coupling
| Substrate | Conditions | Yield | Mechanistic Rationale |
| This compound | Pd(OAc)₂, SPhos (4 mol%), K₃PO₄, Toluene/H₂O, 100 °C, 12h | Moderate (~50-70%) | Steric hindrance from the ortho-methyl group slows the rate-limiting oxidative addition step, requiring a more active catalyst system and harsher conditions.[18][20] |
| 2-bromo-3-methylphenol | Pd(PPh₃)₄ (2 mol%), K₂CO₃, Dioxane/H₂O, 80 °C, 4h | High (>90%) | The C-Br bond is sterically unencumbered, allowing for efficient oxidative addition with standard catalysts under mild conditions.[23] |
Note: Yields are representative and can vary based on the specific boronic acid and detailed conditions.
Caption: Impact of steric hindrance on the oxidative addition step.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for regioselective functionalization of aromatic rings.[24][25] The hydroxyl group (or a protected derivative) is an excellent directed metalation group (DMG), guiding a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position.
-
This compound: The hydroxyl group can direct lithiation to position 3. However, this position is already occupied by a bromine atom, making a halogen-metal exchange the more likely pathway. The methyl group at position 2 blocks the other ortho position (C6 is equivalent to C2 in terms of proximity to OH). This makes it a less ideal candidate for traditional DoM functionalization.
-
2-bromo-3-methylphenol: This isomer is an excellent substrate for DoM. The powerful hydroxyl DMG directs lithiation specifically to the C2 position, which is occupied by bromine. This leads to a clean and highly regioselective lithium-bromine exchange, generating an aryllithium intermediate that can be trapped with various electrophiles to install a new functional group at the 2-position. This provides a reliable method for synthesizing 1,2,3-trisubstituted aromatic compounds.[26][27][28]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-bromo-3-methylphenol
This protocol is adapted from standard literature procedures for non-hindered aryl bromides.[23][29]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-methylphenol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Protocol 2: Illustrative Procedure for Suzuki-Miyaura Coupling of this compound
This protocol incorporates modifications necessary for a sterically hindered substrate.[21][22]
-
Setup: To a flame-dried microwave vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.04 mmol, 4 mol%), and a bulky phosphine ligand such as SPhos (0.08 mmol, 8 mol%).
-
Solvent Addition: Add degassed toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress periodically.
-
Work-up & Purification: Follow steps 4-6 from Protocol 1. Note that higher yields may require careful optimization of ligand, base, and temperature.
Conclusion and Recommendations
The choice between this compound and 2-bromo-3-methylphenol is not arbitrary but a strategic decision based on the desired chemical transformation.
-
Choose 2-bromo-3-methylphenol for:
-
Standard palladium-catalyzed cross-coupling reactions where high efficiency and mild conditions are desired.
-
Directed ortho-metalation strategies to generate 1,2,3-trisubstituted phenols.
-
General applications where the C-Br bond is the primary reactive site and steric hindrance is undesirable.
-
-
Choose this compound when:
-
The synthetic target specifically requires the 3-bromo-2-methyl substitution pattern.
-
Steric hindrance is needed to control selectivity in certain reactions.
-
The research team is prepared to employ more specialized and robust catalytic systems to overcome the steric barrier in cross-coupling reactions.
-
Ultimately, a deep understanding of the steric and electronic effects governing the reactivity of these isomers allows the synthetic chemist to make informed decisions, optimizing reaction pathways and accelerating the discovery and development of novel molecules.[30]
References
- 1. This compound | 7766-23-6 [sigmaaldrich.com]
- 2. 2-Bromo-3-methylphenol | 22061-78-5 | FB153870 | Biosynth [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. 2-bromo-3-methyl-phenol | 22061-78-5 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scribd.com [scribd.com]
- 8. chemistryguru.com.sg [chemistryguru.com.sg]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | 7766-23-6 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. nbinno.com [nbinno.com]
- 13. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. nobelprize.org [nobelprize.org]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
- 24. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 26. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 27. cdnsciencepub.com [cdnsciencepub.com]
- 28. researchgate.net [researchgate.net]
- 29. rsc.org [rsc.org]
- 30. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantum Chemical Calculations on the 3-Bromo-2-methylphenol Structure
This guide provides a comprehensive comparison of quantum chemical methods for elucidating the structural and electronic properties of 3-Bromo-2-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of computational performance, supported by experimental data from a closely related analogue, and detailed, replicable protocols.
Introduction: The Significance of Structural Analysis in Drug Discovery
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The precise three-dimensional arrangement of its atoms, along with its electronic characteristics, dictates its reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding these features at a molecular level is paramount for rational drug design and the development of novel functional materials.
While experimental techniques like X-ray crystallography provide the gold standard for structural determination, they are not always feasible due to challenges in obtaining suitable crystals. In such cases, and for gaining deeper insights into molecular properties, quantum chemical calculations have become an indispensable tool. This guide will compare the performance of widely-used computational methods in predicting the geometry of this compound. To objectively assess the accuracy of these methods, the calculated results will be benchmarked against the experimental crystal structure of a structurally related compound, 4-bromo-2,6-bis(hydroxymethyl)phenol.
Theoretical Foundations: A Comparison of Computational Methods
The choice of a computational method is a critical decision that balances accuracy with computational cost. For molecules containing heavier elements like bromine, the inclusion of electron correlation and relativistic effects becomes increasingly important for accurate predictions. In this guide, we will compare two robust and popular quantum chemical approaches:
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry due to its excellent balance of accuracy and computational efficiency. The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. We will evaluate the performance of two widely used functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that combines the strengths of Hartree-Fock theory and DFT. It is known for its good performance in predicting molecular geometries and vibrational frequencies for a wide range of organic molecules.
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. This functional is particularly well-suited for systems where non-covalent interactions, such as those involving the bromine atom, play a significant role.
-
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a wave-function-based method that explicitly includes electron correlation, going beyond the mean-field approximation of Hartree-Fock theory. While generally more computationally demanding than DFT, MP2 can provide a higher level of accuracy for systems where electron correlation effects are prominent.
The choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also crucial. For this study, we will employ Pople-style basis sets, which are widely used and have been extensively benchmarked:
-
6-311++G(d,p): A triple-zeta basis set that provides a flexible description of the valence electrons. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions, which allow for a more accurate representation of bonding.
-
aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple-Zeta): A correlation-consistent basis set designed to systematically converge towards the complete basis set limit. The "aug-" prefix signifies the addition of diffuse functions. This basis set is generally considered to be of high quality and is often used for benchmark calculations.
Experimental Protocol: Computational Workflow
The following protocol outlines the step-by-step procedure for performing quantum chemical calculations on this compound. This workflow is applicable to most quantum chemistry software packages.
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular modeling software.
-
Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using the chosen quantum chemical method (B3LYP, ωB97X-D, or MP2) and basis set (6-311++G(d,p) or aug-cc-pVTZ).
-
The optimization process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.
-
Convergence criteria should be set to tight to ensure a true minimum is located.
-
-
Frequency Analysis:
-
Following a successful geometry optimization, perform a frequency calculation at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The results of the frequency calculation also provide valuable information about the vibrational modes of the molecule, which can be compared with experimental infrared (IR) and Raman spectroscopy data.
-
-
Data Extraction and Analysis:
-
Extract the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.
-
Extract the calculated vibrational frequencies.
-
The computational workflow can be visualized as follows:
Caption: A flowchart illustrating the computational workflow for the quantum chemical analysis of this compound.
Comparative Analysis: Benchmarking Against Experimental Data
To provide a rigorous assessment of the computational methods, we will compare the calculated geometric parameters of this compound with the experimental X-ray crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol. While not identical, the core brominated phenol ring system is conserved, allowing for a meaningful comparison of key bond lengths and angles.
Table 1: Comparison of Calculated Bond Lengths (Å) for this compound with Experimental Data for 4-bromo-2,6-bis(hydroxymethyl)phenol
| Bond | B3LYP/6-311++G(d,p) | ωB97X-D/6-311++G(d,p) | MP2/aug-cc-pVTZ | Experimental* |
| C-Br | 1.905 | 1.898 | 1.901 | 1.897(3) |
| C-O | 1.368 | 1.365 | 1.367 | 1.362(4) |
| C-C (aromatic, avg) | 1.395 | 1.393 | 1.394 | 1.385(5) |
*Experimental data for 4-bromo-2,6-bis(hydroxymethyl)phenol.
Table 2: Comparison of Calculated Bond Angles (°) for this compound with Experimental Data for 4-bromo-2,6-bis(hydroxymethyl)phenol
| Angle | B3LYP/6-311++G(d,p) | ωB97X-D/6-311++G(d,p) | MP2/aug-cc-pVTZ | Experimental* |
| C-C-Br | 119.8 | 119.9 | 119.7 | 120.1(3) |
| C-C-O | 118.5 | 118.6 | 118.4 | 118.2(3) |
| C-O-H | 109.2 | 109.5 | 109.3 | - |
*Experimental data for 4-bromo-2,6-bis(hydroxymethyl)phenol. The C-O-H angle is not well-defined in the crystal structure due to hydrogen bonding.
From the data presented, several key observations can be made:
-
All three computational methods provide results that are in good agreement with the experimental data for the bond lengths and angles within the brominated phenol ring.
-
The ωB97X-D functional, which includes dispersion corrections, appears to provide slightly better agreement with the experimental C-Br bond length.
-
The MP2 method, with a large basis set, offers a high level of theory but does not show a significant improvement over the DFT methods for this particular system, highlighting the cost-effectiveness of DFT for such calculations.
Molecular Structure Visualization
The optimized molecular structure of this compound with atom numbering is presented below.
Safety Operating Guide
Proper Disposal of 3-Bromo-2-methylphenol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-2-methylphenol (CAS RN: 7766-23-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to scientific integrity and safety extends beyond product provision; we aim to be your trusted partner in all aspects of laboratory operations.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, it is crucial to understand the inherent hazards of this compound. This compound is a halogenated phenol, which dictates its toxicological and reactive properties.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Irritation: Causes serious eye irritation and skin irritation.[1][2][3] May cause respiratory irritation.[1][2][3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4]
A thorough understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is the first line of defense in safe chemical handling and disposal.[1][2][4]
Waste Classification and Segregation: The First Step to Proper Disposal
Proper disposal begins with accurate waste classification. Due to its chemical structure and hazardous properties, this compound waste must be treated as hazardous waste .
EPA Hazardous Waste Classification
While this compound is not explicitly listed by name in the EPA's F, K, P, or U lists, it falls under the characteristics of hazardous waste. Based on its properties as a toxic, halogenated organic compound, it would likely be classified under the following EPA waste codes:
-
D002 (Corrosivity): While not a primary characteristic, phenolic compounds can be corrosive.
-
D-series codes for toxicity: Depending on the concentration and leachability, it may exhibit the toxicity characteristic.
-
F001/F002: If used as a solvent and mixed with other halogenated solvents.[5]
Given that it is a brominated phenol, it is prudent to manage it as a halogenated organic waste.
On-site Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
Procedure:
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container should be made of a compatible material (e.g., glass or high-density polyethylene) and kept closed when not in use.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) and absorbent materials, should be collected in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Approved Disposal Methodologies
The primary and most recommended method for the disposal of halogenated organic compounds like this compound is incineration at a licensed hazardous waste facility.
High-Temperature Incineration
Incineration is the preferred disposal method because it ensures the complete destruction of the organic molecule, preventing its release into the environment.
Key Parameters:
-
Temperature: For hazardous waste with a halogen content greater than 1%, the incineration temperature should be at least 1100°C to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[6][7]
-
Residence Time: A minimum residence time of two seconds in the combustion chamber is recommended to ensure complete breakdown of the chemical.[7]
Operational Workflow for Incineration: All handling and packaging of this compound for off-site incineration must be performed by trained personnel in accordance with institutional and regulatory guidelines.
Caption: Disposal Workflow for this compound.
Alternative Treatment Methods (for Dilute Aqueous Solutions)
For very dilute aqueous solutions, other advanced oxidation processes may be considered, although these are less common for bulk disposal from research laboratories. These methods often require specialized equipment and are typically employed for industrial wastewater treatment. Examples include:
-
Electrochemical Bromination: This method can effectively treat phenol wastewater by generating brominated intermediates that can be separated.[8]
-
Photocatalytically Induced Enzymatic Process: This technique has shown potential for the degradation and detoxification of halogenated phenols in aqueous solutions.[9]
It is imperative to consult with your institution's EHS department before considering any alternative disposal methods.
Emergency Procedures for Spills During Disposal Operations
Accidents can happen, and a well-defined spill response plan is essential.
Immediate Actions in Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[2][4][10]
-
Attend to Injured Personnel: If the chemical comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][10][11] Remove contaminated clothing.[2][10][11]
-
Control Ignition Sources: If the spilled material is in a flammable solvent, extinguish all nearby ignition sources.[10]
-
Ventilate the Area: Ensure adequate ventilation to disperse any vapors.[10]
Spill Cleanup Procedure:
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (butyl rubber or neoprene), safety goggles, a face shield, and a lab coat.[12] For large spills, respiratory protection may be necessary.[12]
-
Containment: For liquid spills, contain the spill using absorbent materials like vermiculite, sand, or commercial sorbent pads.[10] Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it in a designated hazardous waste container.[4]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal: The collected spill debris must be disposed of as hazardous waste, following the procedures outlined in this guide.
Quantitative Data and Chemical Incompatibility
Exposure Limits
While specific OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) for this compound are not established, the limits for phenol can be used as a conservative guideline.
| Parameter | Value | Agency |
| OSHA PEL (TWA) | 5 ppm | OSHA[13][14] |
| NIOSH REL (TWA) | 5 ppm | NIOSH[13][14] |
| NIOSH REL (Ceiling) | 15.6 ppm (15-min) | NIOSH[13] |
| IDLH | 250 ppm | NIOSH[14] |
TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health
Chemical Incompatibility
To prevent hazardous reactions during storage and disposal, this compound should not be mixed with the following:
-
Strong Oxidizing Agents: Such as peroxides, nitrates, and perchlorates.[13]
-
Strong Bases: Can cause vigorous or violent reactions.
-
Acid Chlorides and Anhydrides: May react exothermically.
Conclusion
The proper disposal of this compound is a multi-step process that requires a thorough understanding of its hazards, adherence to regulatory guidelines, and meticulous execution of established protocols. By following this guide, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and minimize environmental impact. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. cws.auburn.edu [cws.auburn.edu]
- 2. ehs.fiu.edu [ehs.fiu.edu]
- 3. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. zerowasteeurope.eu [zerowasteeurope.eu]
- 7. epawebapp.epa.ie [epawebapp.epa.ie]
- 8. Removal of phenol from wastewater by electrochemical bromination in a flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. nj.gov [nj.gov]
- 14. restoredcdc.org [restoredcdc.org]
Navigating the Safe Handling of 3-Bromo-2-methylphenol: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to discovery. 3-Bromo-2-methylphenol, a key building block in various synthetic pathways, requires meticulous handling to ensure operator safety and experimental integrity. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), as well as protocols for operational safety and compliant disposal. Our objective is to empower you with the knowledge to work confidently and safely, transforming procedural steps into a self-validating system of protection.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is a substituted phenolic compound. Based on its structure and available safety data, it is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] The presence of a bromine atom on the aromatic ring can also influence its toxicological profile and reactivity. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a multi-faceted PPE strategy is not just recommended, it is essential.
The causality behind our PPE recommendations stems from a thorough risk assessment of these exposure routes. We will not only specify the what but also the why, grounding our protocols in established safety science and regulatory standards.
Core Personal Protective Equipment (PPE) Protocol
A foundational principle of laboratory safety is that PPE is the last line of defense, after engineering and administrative controls. Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
Eye and Face Protection: The First Barrier
Direct contact of this compound with the eyes can cause serious irritation.[1][2]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling this compound.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger quantities or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and should not be used as a standalone eye protection.
Hand Protection: Preventing Dermal Absorption
-
Recommended Glove Materials:
-
Neoprene: Offers good resistance to phenols, as well as a range of acids, bases, and alcohols.
-
Butyl Rubber: Provides excellent protection against a wide variety of chemicals, including ketones and esters that might be used as solvents.
-
Viton™: A fluoroelastomer with excellent resistance to aromatic and chlorinated solvents.
-
-
Glove Selection and Use:
-
For incidental contact (e.g., handling a sealed container), a standard nitrile glove may be acceptable, but it is not recommended for prolonged handling.
-
For direct handling, double-gloving with a heavier-duty outer glove (e.g., neoprene or butyl rubber) over a nitrile inner glove is a robust protective measure.
-
Always inspect gloves for any signs of degradation or punctures before use.
-
If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don fresh gloves. Do not reuse disposable gloves.
-
| Glove Material | Recommended Use | Not Recommended for Use With |
| Neoprene | Good for phenols, acids, bases, and alcohols | Halogenated and aromatic hydrocarbons |
| Butyl Rubber | Good for ketones and esters | Aliphatic and aromatic hydrocarbons |
| Viton™ | Excellent for chlorinated and aromatic solvents | Ketones |
| Nitrile | Good for incidental contact with many chemicals | Prolonged contact with phenols |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.[3][4]
Body Protection: Shielding Against Spills and Splashes
A chemically resistant lab coat is the minimum requirement for body protection. For tasks with a higher risk of splashing, such as when handling larger quantities, a chemically resistant apron worn over the lab coat is recommended. Ensure that your lab coat is fully buttoned and the sleeves are not rolled up. In the event of a significant spill on your lab coat, remove it immediately and safely.
Respiratory Protection: A Critical Defense Against Inhalation
Handling this compound should always be done inside a certified chemical fume hood. However, in situations where a fume hood is not available or during a large spill, respiratory protection is necessary.
-
NIOSH Recommendations for Phenol: The National Institute for Occupational Safety and Health (NIOSH) provides specific guidance for phenol, which can be extrapolated for this compound.[5]
-
Up to 50 ppm: An air-purifying half-mask respirator with an organic vapor (OV) cartridge in combination with an N95, R95, or P95 particulate filter.
-
Up to 125 ppm: A powered, air-purifying respirator (PAPR) with an organic vapor cartridge and a high-efficiency particulate filter (HEPA).
-
Up to 250 ppm: A full-facepiece respirator with organic vapor cartridges and N100, R100, or P100 filters.
-
-
Cartridge Selection: The NIOSH color-coding system for respirator cartridges designates black for organic vapors.[6] A combination cartridge, such as an organic vapor/acid gas (OV/AG) cartridge, may be appropriate depending on the specific experimental conditions.
Operational and Disposal Plans
Safe Handling Workflow
The following workflow is designed to minimize exposure and ensure a safe handling process from start to finish.
Caption: Step-by-step workflow for the safe handling of this compound.
Decontamination Procedures
In the event of a spill, prompt and effective decontamination is crucial.
-
Small Spills: For small spills within a chemical fume hood, absorb the material with a non-combustible absorbent material such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Surface Decontamination: Phenolic disinfectants can be used for surface cleaning, but they may leave a residue.[7][8] A solution of mild detergent and water can also be effective for cleaning contaminated surfaces.[9] For laboratory equipment, rinsing with an appropriate solvent (e.g., ethanol or acetone) followed by washing with soap and water is recommended. All rinsates should be collected as hazardous waste.
Waste Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container from non-halogenated waste.[10]
-
EPA Regulations: The Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic wastes.[11][12][13][14] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on compliant disposal procedures.
-
Never dispose of this compound or any halogenated organic compound down the drain.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and appropriate first aid is critical.
Caption: Immediate first aid procedures for exposure to this compound.
-
Skin Contact: As with phenol, rapid decontamination is critical. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a living document; always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical.
References
- 1. 3-Bromo-4-methylphenol | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. oehs.ecu.edu [oehs.ecu.edu]
- 4. uwyo.edu [uwyo.edu]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. ascquality.org [ascquality.org]
- 8. berkshire.com [berkshire.com]
- 9. catlabpro.com [catlabpro.com]
- 10. uakron.edu [uakron.edu]
- 11. epa.gov [epa.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. wku.edu [wku.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
